Abbv-cls-484
Description
OSUNPROTAFIB is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
Structure
3D Structure
Propriétés
Numéro CAS |
2489404-97-7 |
|---|---|
Formule moléculaire |
C17H24FN3O4S |
Poids moléculaire |
385.5 g/mol |
Nom IUPAC |
5-[(7R)-1-fluoro-3-hydroxy-7-(3-methylbutylamino)-5,6,7,8-tetrahydronaphthalen-2-yl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one |
InChI |
InChI=1S/C17H24FN3O4S/c1-10(2)5-6-19-12-4-3-11-7-14(22)17(16(18)13(11)8-12)21-9-15(23)20-26(21,24)25/h7,10,12,19,22H,3-6,8-9H2,1-2H3,(H,20,23)/t12-/m1/s1 |
Clé InChI |
DVFCRTGTEXUFIN-GFCCVEGCSA-N |
SMILES isomérique |
CC(C)CCN[C@@H]1CCC2=CC(=C(C(=C2C1)F)N3CC(=O)NS3(=O)=O)O |
SMILES canonique |
CC(C)CCNC1CCC2=CC(=C(C(=C2C1)F)N3CC(=O)NS3(=O)=O)O |
Origine du produit |
United States |
Foundational & Exploratory
ABBV-CLS-484: A Technical Guide to a First-in-Class PTPN2/PTPN1 Inhibitor for Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
ABBV-CLS-484, also known as osunprotafib, is a first-in-class, orally bioavailable, small molecule inhibitor of Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2) and Type 1 (PTPN1).[1][2] Developed by AbbVie in collaboration with the Broad Institute and Calico Life Sciences, this agent represents a significant advancement in cancer immunotherapy by targeting previously "undruggable" intracellular checkpoints.[1][3] Preclinical studies have demonstrated its potential to enhance anti-tumor immunity through a dual mechanism of action: directly sensitizing tumor cells to immune-mediated killing and augmenting the function of various immune cells.[1] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound.
Discovery and Design
The discovery of this compound stemmed from an in vivo CRISPR screen that identified PTPN2 and its close homolog PTPN1 as key negative regulators of anti-tumor immunity.[1] While phosphatases have long been recognized as attractive therapeutic targets, their active sites were considered challenging to drug due to their highly conserved and charged nature. AbbVie researchers overcame this hurdle through a structure-based drug design and optimization strategy.[1] This approach led to the development of a potent, selective, and orally bioavailable inhibitor capable of engaging the active site of both PTPN2 and PTPN1.[1]
The discovery workflow for this compound can be conceptualized as a multi-stage process, beginning with target identification and culminating in a clinical candidate.
Synthesis Pathway
The precise, step-by-step synthesis of this compound is proprietary to AbbVie. However, based on the patent literature (WO2019246513A1) describing the synthesis of structurally related 5-(naphthalen-2-yl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide derivatives, a plausible synthetic route can be proposed. The core of the molecule features a substituted naphthalene (B1677914) ring linked to a 1,2,5-thiadiazolidin-3-one 1,1-dioxide moiety.
The general synthetic strategy likely involves the construction of the substituted naphthalene core, followed by the formation of the thiadiazolidinone (B1220539) ring. Key steps would include aromatic substitution reactions to introduce the various functional groups on the naphthalene ring and a cyclization reaction to form the heterocyclic system.
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the enzymatic activity of PTPN2 and PTPN1. These phosphatases are critical negative regulators of the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway, which plays a pivotal role in interferon (IFN) signaling and immune cell activation.[1]
By inhibiting PTPN2 and PTPN1, this compound enhances JAK-STAT signaling in both tumor and immune cells.[1] This leads to a multi-pronged attack on the tumor:
-
Direct Tumor Cell Effects: Increased sensitivity to interferon-gamma (IFNγ), leading to enhanced antigen presentation and growth suppression.
-
Immune Cell Activation:
-
T Cells: Promotes T-cell receptor (TCR) signaling, leading to increased activation, proliferation, and effector function of CD8+ T cells, and reduced T-cell exhaustion.[1]
-
Natural Killer (NK) Cells: Enhances NK cell function and cytotoxicity.[1]
-
Dendritic Cells (DCs) and Macrophages: Augments their pro-inflammatory properties.
-
The signaling pathway affected by this compound is depicted below:
Preclinical Data
In Vitro Activity
This compound has demonstrated potent inhibition of both PTPN2 and PTPN1.
| Parameter | Value | Reference |
| PTPN2 IC50 | 1.8 nM | [4] |
| PTPN1 IC50 | 2.5 nM | [4] |
| B16 cell STAT1 EC50 | 176 nM | [4] |
Pharmacokinetics
Pharmacokinetic studies in mice have shown that this compound is orally bioavailable with a favorable dose-exposure relationship.
| Parameter | Value | Reference |
| Oral Bioavailability (Mouse) | Good | [4] |
| Protein Binding (Mouse) | 14% | [4] |
| Protein Binding (Human) | 50% | [4] |
| Clearance (Mouse) | Low | [4] |
In Vivo Efficacy
In murine cancer models, including those resistant to anti-PD-1 therapy, this compound monotherapy has been shown to generate robust anti-tumor immunity and lead to tumor regression.[1] Combination therapy with anti-PD-1 has demonstrated synergistic effects.[5]
Experimental Protocols
Detailed experimental protocols for the specific assays conducted by AbbVie are not publicly available. However, the following are generalized protocols for the key types of experiments used to characterize this compound.
PTPN2/PTPN1 Phosphatase Activity Assay
This assay is used to determine the in vitro inhibitory activity of a compound against the PTPN2 and PTPN1 enzymes.
-
Reagents and Materials:
-
Recombinant human PTPN2 and PTPN1 enzymes
-
Fluorogenic phosphatase substrate (e.g., DiFMUP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100)
-
This compound or other test compounds
-
384-well microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the test compound dilutions to the microplate wells.
-
Add the PTPN2 or PTPN1 enzyme to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the fluorescence intensity at regular intervals to determine the reaction rate.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
STAT1 Phosphorylation Western Blot
This assay measures the phosphorylation of STAT1 in cells treated with a test compound and stimulated with IFNγ.
-
Reagents and Materials:
-
Cancer cell line (e.g., B16-F10)
-
Cell culture medium and supplements
-
Recombinant IFNγ
-
This compound or other test compounds
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-STAT1, anti-total-STAT1, anti-loading control like beta-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat the cells with the test compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with IFNγ for a short period (e.g., 15-30 minutes).
-
Wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated STAT1 to total STAT1.
-
T-Cell Activation Assay (IFNγ Release)
This assay assesses the ability of a test compound to enhance T-cell activation, often measured by the release of IFNγ.
-
Reagents and Materials:
-
Primary human or mouse T cells
-
T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies, or co-culture with target tumor cells)
-
This compound or other test compounds
-
Cell culture medium
-
IFNγ ELISA kit
-
-
Procedure:
-
Isolate T cells from peripheral blood or spleen.
-
Plate the T cells and add the test compound.
-
Add the T-cell activation stimuli.
-
Incubate the cells for a specified period (e.g., 24-72 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of IFNγ in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Clinical Development
This compound is currently being evaluated in a Phase 1 clinical trial (NCT04777994) in patients with solid tumors, both as a monotherapy and in combination with other anti-cancer agents.[1]
Conclusion
This compound is a promising, first-in-class PTPN2/PTPN1 inhibitor that has demonstrated significant potential in preclinical models of cancer. Its dual mechanism of action, targeting both tumor cells and the immune system, represents a novel and exciting strategy in cancer immunotherapy. The ongoing clinical trials will be crucial in determining its safety and efficacy in patients.
References
- 1. benchchem.com [benchchem.com]
- 2. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced phosphorylation of STAT1 is dependent on PKR signaling in HLA-B27 expressing U937 monocytic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
Abbv-cls-484: A Technical Guide to a First-in-Class Dual PTPN1/PTPN2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of Abbv-cls-484 (also known as osunprotafib), a novel, orally bioavailable small molecule inhibitor of Protein Tyrosine Phosphatase Non-receptor Type 1 (PTPN1) and Type 2 (PTPN2). This document details the key preclinical data and experimental methodologies associated with its characterization, offering a valuable resource for researchers in oncology and immunology.
Chemical Structure and Physicochemical Properties
This compound is a synthetic organic compound with a molecular formula of C17H24FN3O4S and a molecular weight of 385.46 g/mol .[1] Its chemical structure and key identifiers are presented below.
Chemical Structure:
-
IUPAC Name: 5-[(7R)-1-fluoro-3-hydroxy-7-(3-methylbutylamino)-5,6,7,8-tetrahydronaphthalen-2-yl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one[2]
-
CAS Number: 2489404-97-7[2]
-
2D Structure: (A 2D chemical structure image would be placed here in a real document)
-
SMILES: CC(C)CCNC[C@H]1CC2=C(C=C(C(=C2F)N3CS(=O)(=O)NC3=O)O)C1[3]
Physicochemical and Pharmacokinetic Properties:
The following table summarizes the key physicochemical and pharmacokinetic properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C17H24FN3O4S | [2] |
| Molecular Weight | 385.46 g/mol | [1] |
| Aqueous Solubility | 2.55 µM | [4] |
| Human Plasma Protein Binding | 50% | [5] |
| Mouse Plasma Protein Binding | 14% | [4] |
| Mouse Clearance | 1.7 L/h·kg | [4] |
| Mouse Half-life (t½) | 2 hours (oral) | [4] |
| Mouse Unbound Brain/Plasma Ratio | 0.08 | [4] |
Mechanism of Action and Signaling Pathway
This compound is a potent, active-site inhibitor of both PTPN1 and PTPN2, two intracellular phosphatases that act as negative regulators of multiple signaling pathways, particularly in immune cells.[6] By inhibiting PTPN1 and PTPN2, this compound enhances downstream signaling, leading to a robust anti-tumor immune response.
The primary signaling cascade affected by this compound is the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway.[6] PTPN1 and PTPN2 normally dephosphorylate and inactivate JAKs and STATs. Inhibition of these phosphatases by this compound leads to sustained phosphorylation and activation of the JAK-STAT pathway, resulting in the transcription of genes involved in immune activation and anti-tumor responses.[6]
Pharmacological Properties
This compound demonstrates potent and selective inhibition of PTPN1 and PTPN2, leading to enhanced immune cell function and anti-tumor activity.
In Vitro Potency:
| Target | IC50 | Assay | Reference |
| PTPN1 | 2.5 nM | Mobility Shift Assay | [4] |
| PTPN2 | 1.8 nM | Mobility Shift Assay | [4] |
| STAT1 Phosphorylation (B16 cells) | 176 nM (EC50) | Cellular Assay | [4] |
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize this compound.
PTPN1/PTPN2 Inhibition Assay (Mobility Shift Assay)
This assay quantifies the inhibitory activity of this compound against PTPN1 and PTPN2 enzymes.
Materials:
-
Recombinant human PTPN1 and PTPN2 enzymes
-
Fluorescently labeled phosphopeptide substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 50 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound at various concentrations
-
Microplate reader capable of detecting fluorescence polarization or mobility shift
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, add the PTPN1 or PTPN2 enzyme to each well.
-
Add the this compound dilutions to the respective wells and incubate for a specified time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorescently labeled phosphopeptide substrate to all wells.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at 37°C.
-
Stop the reaction by adding a stop solution (e.g., a solution containing a high concentration of phosphate).
-
Measure the fluorescence polarization or mobility shift using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Syngeneic Mouse Tumor Models
These models are used to evaluate the anti-tumor efficacy of this compound in an immunocompetent setting.
Animal Models:
-
C57BL/6 mice for B16-F10 melanoma and EMT6 breast cancer models.
-
BALB/c mice for 4T1 breast cancer model.
Tumor Cell Implantation:
-
Culture B16-F10, 4T1, or EMT6 cells to ~80% confluency.
-
Harvest and resuspend the cells in a sterile solution (e.g., PBS or Hank's Balanced Salt Solution) at a concentration of 1 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^5 cells) into the flank of the appropriate mouse strain.
Treatment Regimen:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally at specified doses (e.g., 3 to 100 mg/kg) once daily.
-
The control group receives the vehicle solution.
Efficacy Assessment:
-
Measure tumor volume using calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, histological analysis, and single-cell RNA sequencing).
Single-Cell RNA Sequencing of Tumor-Infiltrating Lymphocytes (TILs)
This technique is used to characterize the transcriptional changes in immune cells within the tumor microenvironment following treatment with this compound.
Procedure:
-
Tumor Dissociation: Excise tumors from treated and control mice and mechanically and enzymatically dissociate them into a single-cell suspension.
-
Leukocyte Enrichment: Enrich for immune cells (CD45+) from the single-cell suspension using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Single-Cell Library Preparation: Generate single-cell gel beads in emulsion (GEMs) using a microfluidic device (e.g., 10x Genomics Chromium). Perform reverse transcription, cDNA amplification, and library construction according to the manufacturer's protocol.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis:
-
Preprocessing: Perform demultiplexing, alignment to the mouse reference genome, and generation of a cell-by-gene count matrix.
-
Quality Control: Filter out low-quality cells based on metrics such as the number of genes detected, total UMI counts, and mitochondrial gene content.
-
Normalization and Scaling: Normalize the gene expression data to account for differences in sequencing depth between cells.
-
Dimensionality Reduction: Use techniques like Principal Component Analysis (PCA) and Uniform Manifold Approximation and Projection (UMAP) for visualization.
-
Clustering and Cell Type Annotation: Cluster cells based on their gene expression profiles and annotate the clusters with known cell type markers.
-
Differential Gene Expression Analysis: Identify genes that are differentially expressed between treatment and control groups within specific cell populations.
-
Preclinical Efficacy
Preclinical studies have demonstrated that this compound has potent anti-tumor activity as a monotherapy and in combination with other immunotherapies. In syngeneic mouse models of melanoma (B16-F10), breast cancer (4T1, EMT6), and colon cancer, oral administration of this compound led to significant tumor growth inhibition.[4][7] Notably, this compound showed efficacy in tumor models that are resistant to anti-PD-1 therapy.[7]
Single-cell RNA sequencing of TILs from this compound-treated tumors revealed a shift in the tumor microenvironment towards a more pro-inflammatory state.[7] This included an increase in the activation of CD8+ T cells and natural killer (NK) cells, and a decrease in T cell exhaustion markers.[7]
Conclusion
This compound is a promising, first-in-class, orally bioavailable dual inhibitor of PTPN1 and PTPN2. Its ability to enhance anti-tumor immunity through the activation of the JAK-STAT signaling pathway has been demonstrated in a range of preclinical models. The data summarized in this technical guide highlight the potential of this compound as a novel cancer immunotherapy, particularly for tumors that are resistant to current checkpoint inhibitors. Further clinical investigation is underway to evaluate its safety and efficacy in patients with advanced solid tumors.[8]
References
- 1. The PTPN2/PTPN1 inhibitor this compound unleashes potent anti-tumour immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. news.abbvie.com [news.abbvie.com]
- 3. researchgate.net [researchgate.net]
- 4. Abbvie and Calico Life Sciences publish data illustrating preclinical antitumor efficacy of this compound | BioWorld [bioworld.com]
- 5. Uncovering the individual immunotherapeutic roles of PTPN1 and PTPN2 in T cells during dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PTPN2/1 [abbviescience.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
Abbv-cls-484: A Technical Deep Dive into its T-Cell Mediated Anti-Tumor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abbv-cls-484 (also known as AC484) is a first-in-class, orally bioavailable small molecule inhibitor that has demonstrated significant anti-tumor immunity in preclinical models.[1][2][3][4] This technical guide provides an in-depth exploration of the mechanism of action of this compound, with a specific focus on its effects on T cells. The information presented herein is curated from peer-reviewed scientific literature and is intended for an audience with a strong background in immunology and oncology drug development.
Core Mechanism of Action: Dual Inhibition of PTPN2 and PTPN1
This compound functions as a potent, active-site inhibitor of two key protein tyrosine phosphatases: Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2) and Protein Tyrosine Phosphatase Non-Receptor Type 1 (PTPN1).[1][2] These phosphatases are critical negative regulators of inflammatory signaling pathways.[1][3][4] By inhibiting PTPN2 and PTPN1, this compound effectively removes the brakes on downstream signaling cascades, leading to enhanced anti-tumor immune responses.[1][2]
Quantitative Data: Inhibitory Activity
The inhibitory potency of this compound against its primary targets has been quantified in biochemical assays.
| Target | IC50 (nM) | Source |
| PTPN2 | 1.8 | [[“]] |
| PTPN1 | 2.5 | [[“]] |
Impact on T-Cell Signaling: Enhancement of the JAK-STAT Pathway
The primary consequence of PTPN2 and PTPN1 inhibition in T cells is the enhancement of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway.[1][2][4] PTPN2 and PTPN1 are known to dephosphorylate and thereby inactivate JAKs and STATs. By blocking this dephosphorylation, this compound leads to sustained activation of this critical pathway, which is central to T cell activation, differentiation, and effector function. Preclinical studies have shown that treatment with this compound leads to increased phosphorylation of STAT1 in response to interferon-gamma (IFNγ).[[“]]
Signaling Pathway Diagram
Functional Consequences in T Cells
The enhanced JAK-STAT signaling translates into several key functional improvements in T cells, contributing to a potent anti-tumor response.
Increased T-Cell Activation and Proliferation
Treatment with this compound promotes the activation and proliferation of T cells.[[“]] This is a direct result of the augmented signaling downstream of the T-cell receptor (TCR) and cytokine receptors.
Enhanced Cytotoxicity
This compound treatment boosts the cytotoxic capacity of CD8+ T cells.[2] This is characterized by an increased production of effector molecules such as granzyme B.[[“]] In co-culture assays, T cells treated with this compound demonstrate significantly increased killing of tumor cells.[3]
Increased Cytokine Production
The inhibition of PTPN2/PTPN1 leads to a significant increase in the production of pro-inflammatory cytokines by T cells, most notably IFNγ and Tumor Necrosis Factor (TNF).[[“]] This not only directly contributes to anti-tumor effects but also helps to remodel the tumor microenvironment to be more immunogenic.
Quantitative Data: T-Cell Effector Function
| Parameter | Observation | Source |
| IFNγ-mediated STAT1 Phosphorylation (EC50 in B16 tumor cells) | 0.176 µM | [[“]] |
| T-cell mediated killing of AML cell lines | Significantly augmented | [3] |
| IFNγ and TNF production in vitro | Increased | [[“]] |
Reduction of T-Cell Exhaustion
A critical aspect of this compound's mechanism of action is its ability to reduce T-cell exhaustion, a state of dysfunction that often arises in the tumor microenvironment and limits the efficacy of immunotherapies.[2] Treatment with this compound leads to a significant reduction in the expression of exhaustion markers such as PD-1, TIGIT, LAG-3, and Tim-3 on T cells from patients with Acute Myeloid Leukemia (AML).[3] Furthermore, a reduction in the expression of the transcription factor TOX, which is associated with T-cell exhaustion, has been observed.[[“]]
Quantitative Data: Reduction in T-Cell Exhaustion Markers
| Exhaustion Marker | Observation | Cell Type | Source |
| PD-1, TIGIT, LAG-3, Tim-3 | Significant reduction after 48h incubation | T-cells from AML patients | [3] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound in T cells.
T-Cell Mediated Killing Assay
Objective: To assess the ability of T cells to kill tumor cells in the presence or absence of this compound.
Methodology:
-
Cell Culture: Co-culture of target tumor cells (e.g., AML cell lines) with effector T cells (either from healthy donors or autologous T cells from patients).
-
Treatment: Addition of this compound at various concentrations or a vehicle control to the co-culture.
-
Incubation: Incubation for a defined period (e.g., 24 hours).
-
Analysis: Quantification of tumor cell lysis. This is often done using flow cytometry to measure the percentage of dead tumor cells (e.g., by staining with viability dyes like 7-AAD) or through chromium-51 (B80572) release assays.
Flow Cytometry for T-Cell Phenotyping and Exhaustion Markers
Objective: To analyze the expression of cell surface and intracellular markers on T cells to determine their activation state and exhaustion status.
Methodology:
-
Cell Preparation: Isolation of T cells from in vitro cultures or from tumor-infiltrating lymphocytes.
-
Staining: Incubation of cells with a cocktail of fluorescently labeled antibodies specific for markers of interest (e.g., CD3, CD8, PD-1, TIGIT, LAG-3, Tim-3).
-
Intracellular Staining (for transcription factors like TOX): Fixation and permeabilization of the cells to allow antibodies to access intracellular targets.
-
Data Acquisition: Analysis of the stained cells using a multi-color flow cytometer.
-
Data Analysis: Quantification of the percentage of cells expressing specific markers and the mean fluorescence intensity (MFI) to determine the level of expression.
Cytokine Production Assay
Objective: To measure the production of cytokines by T cells following stimulation and treatment with this compound.
Methodology:
-
T-Cell Stimulation: Activation of T cells in vitro using stimuli such as anti-CD3/CD28 antibodies or specific antigens.
-
Treatment: Incubation of the stimulated T cells with this compound or a vehicle control.
-
Supernatant Collection: Collection of the cell culture supernatant after a specified time.
-
Cytokine Quantification: Measurement of cytokine concentrations in the supernatant using techniques such as Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead-based assays (e.g., Luminex).
Western Blot for Signaling Pathway Analysis
Objective: To detect the phosphorylation status of key proteins in the JAK-STAT signaling pathway.
Methodology:
-
Cell Lysis: Preparation of protein lysates from T cells that have been stimulated and treated with this compound.
-
Protein Quantification: Determination of the protein concentration in each lysate.
-
Gel Electrophoresis: Separation of proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer of the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Incubation of the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-STAT1, total STAT1).
-
Detection: Incubation with a secondary antibody conjugated to an enzyme (e.g., HRP) and addition of a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Densitometric analysis of the bands to quantify the relative levels of phosphorylated protein.
Experimental Workflow Diagram
Conclusion
This compound represents a novel and promising approach in cancer immunotherapy. Its unique mechanism of action as a dual inhibitor of PTPN2 and PTPN1 addresses a key immune escape pathway by unleashing the full potential of T-cell-mediated anti-tumor responses. The robust preclinical data, demonstrating enhanced T-cell activation, cytotoxicity, and a reduction in T-cell exhaustion, provide a strong rationale for its ongoing clinical development. This in-depth technical guide serves as a comprehensive resource for understanding the core biology of this compound and its profound impact on T-cell function.
References
- 1. news.abbvie.com [news.abbvie.com]
- 2. The PTPN2/PTPN1 inhibitor this compound unleashes potent anti-tumour immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The PTPN2/PTPN1 inhibitor this compound unleashes potent anti-tumour immunity. | Broad Institute [broadinstitute.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. consensus.app [consensus.app]
Abbv-cls-484: A First-in-Class Dual PTPN2 and PTPN1 Inhibitor for Cancer Immunotherapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The protein tyrosine phosphatases PTPN2 and PTPN1 have emerged as critical negative regulators of anti-tumor immunity. Their inhibition presents a novel and promising strategy to overcome resistance to existing immunotherapies. Abbv-cls-484 is a first-in-class, orally bioavailable, and potent active-site inhibitor of both PTPN2 and PTPN1.[1][2] Preclinical studies have demonstrated that this compound unleashes a robust anti-tumor immune response by amplifying interferon signaling and enhancing the function of key immune cells, including CD8+ T cells and Natural Killer (NK) cells.[1][3] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols, and the core signaling pathways it modulates.
Introduction: Targeting PTPN2 and PTPN1 in Oncology
Protein tyrosine phosphatases (PTPs) are a family of enzymes that counteract the activity of protein tyrosine kinases, playing a crucial role in cellular signal transduction. PTPN2 (also known as T-cell protein tyrosine phosphatase or TC-PTP) and its closely related homolog PTPN1 (PTP-1B) are key regulators of inflammatory signaling.[2][4] Genetic deletion of PTPN2 or PTPN1 in either tumor cells or immune cells has been shown to promote anti-tumor immunity.[1][2] These phosphatases act as brakes on critical pathways such as the JAK-STAT signaling cascade, which is essential for cytokine and T-cell receptor (TCR) signaling.[4][5]
Despite their therapeutic potential, phosphatases have been notoriously challenging drug targets, with their active sites often considered "undruggable".[1][2] this compound represents a breakthrough in this area as the first active-site phosphatase inhibitor to enter clinical evaluation for cancer immunotherapy.[1][3]
Mechanism of Action of this compound
This compound exerts its anti-tumor effects through a dual mechanism of action, impacting both tumor cells and immune cells.
-
Direct Effects on Tumor Cells: Inhibition of PTPN2/N1 in tumor cells enhances their sensitivity to interferon-gamma (IFNγ). This leads to an amplified IFNγ signaling response through the JAK-STAT pathway, resulting in delayed tumor growth, increased tumor antigen presentation, and the release of pro-inflammatory chemokines.[4][6]
-
Enhancement of Anti-Tumor Immunity: By inhibiting PTPN2/N1 in immune cells, this compound augments T-cell activation, proliferation, and effector functions.[4] It promotes the activity of cytotoxic CD8+ T cells and NK cells and reduces T-cell exhaustion and dysfunction.[1][3][7] Mechanistically, this is achieved by enhancing JAK-STAT signaling downstream of cytokine and TCR activation.[1][3]
The culmination of these effects is the "inflammation" of the tumor microenvironment, transforming it from an immune-suppressive to an immune-active state, thereby facilitating tumor cell destruction.[1][3]
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 (nM) |
| PTPN2 | Enzymatic | 1.8 |
| PTPN1 | Enzymatic | 2.5 |
| PTPN9 | Enzymatic | 15 |
| SHP-1 | Enzymatic | No detectable activity |
| SHP-2 | Enzymatic | No detectable activity |
| B16 cells | Cell-based (STAT phosphorylation) | 176 |
Table 2: Preclinical Pharmacokinetics of this compound in Mice
| Parameter | Value |
| Administration Route | Oral |
| Half-life (t½) | 2 hours |
| Unbound Fraction (Plasma, Mouse) | 0.86 |
| Unbound Fraction (Plasma, Human) | 0.5 |
| Clearance | 1.7 L/h·kg |
| Unbound Brain/Plasma Ratio | 0.08 |
Data sourced from[8]
Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical evaluation of this compound.
PTPN2/PTPN1 Enzyme Inhibition Assay
-
Objective: To determine the in vitro potency (IC50) of this compound against PTPN2 and PTPN1 enzymes.
-
Methodology: A mobility shift assay is utilized.[10]
-
Recombinant human PTPN2 or PTPN1 enzyme is incubated with a fluorescently labeled phosphopeptide substrate.
-
A serial dilution of this compound is added to the reaction mixture.
-
The enzymatic reaction is allowed to proceed for a defined period at room temperature.
-
The reaction is stopped, and the product (dephosphorylated peptide) and substrate are separated by capillary electrophoresis.
-
The amount of product formed is quantified by fluorescence detection.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell-Based STAT Phosphorylation Assay
-
Objective: To assess the cellular activity of this compound by measuring its effect on STAT phosphorylation.
-
Methodology:
-
B16 mouse melanoma cells are plated in 96-well plates and allowed to adhere overnight.[9]
-
Cells are treated with a serial dilution of this compound for a specified pre-incubation time.
-
Cells are then stimulated with IFNγ to induce JAK-STAT signaling.
-
Following stimulation, cells are lysed, and the levels of phosphorylated STAT1 (pSTAT1) are measured using a quantitative immunoassay (e.g., ELISA or Meso Scale Discovery).
-
Total STAT1 levels are also measured for normalization.
-
The IC50 value is determined by plotting the inhibition of pSTAT1 as a function of this compound concentration.
-
In Vivo Tumor Growth Studies in Syngeneic Mouse Models
-
Objective: To evaluate the anti-tumor efficacy of this compound as a monotherapy and in combination with other immunotherapies.
-
Methodology:
-
Syngeneic mouse tumor models (e.g., CT26 colon carcinoma, 4T1 breast cancer) are established by subcutaneously implanting tumor cells into immunocompetent mice.[1][8]
-
Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, this compound, anti-PD-1 antibody, combination therapy).
-
This compound is administered orally at a specified dose and schedule.[8]
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Animal body weight and overall health are monitored as indicators of toxicity.
-
At the end of the study, tumors may be excised for further analysis, such as immunophenotyping of tumor-infiltrating lymphocytes by flow cytometry or single-cell RNA sequencing.[1][11]
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: PTPN2/PTPN1 negatively regulate JAK-STAT signaling, which this compound inhibits.
Caption: The discovery and development workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The PTPN2/PTPN1 inhibitor this compound unleashes potent anti-tumour immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The PTPN2/PTPN1 inhibitor this compound unleashes potent anti-tumour immunity. | Broad Institute [broadinstitute.org]
- 5. Paper: The PTPN2/PTPN1 Inhibitor this compound Augments Immune Responses Against Leukemic Blasts and Impedes Leukemia Cell Proliferation in AML Alone and in Combination with Venetoclax [ash.confex.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Sign reversal of the Josephson inductance magnetochiral anisotropy and 0-π-like transitions in supercurrent diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The PTPN2/PTPN1 inhibitor this compound unleashes potent anti-tumour immunity (Journal Article) | OSTI.GOV [osti.gov]
- 9. news.abbvie.com [news.abbvie.com]
- 10. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 11. researchgate.net [researchgate.net]
The PTPN2/PTPN1 Inhibitor Abbv-cls-484: A Technical Guide to its Immunomodulatory Effects on the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abbv-cls-484 is a first-in-class, orally bioavailable, small-molecule inhibitor targeting the protein tyrosine phosphatases PTPN2 and PTPN1, two key negative regulators of anti-tumor immunity.[1][2][[“]] Preclinical studies have demonstrated that this compound monotherapy can elicit potent anti-tumor responses, even in models resistant to immune checkpoint blockade.[1][2] This document provides a comprehensive technical overview of the mechanism of action of this compound and its multifaceted effects on the tumor microenvironment (TME), supported by quantitative data from preclinical studies and detailed experimental protocols.
Introduction
Immune checkpoint inhibitors (ICIs) have revolutionized cancer treatment, yet a significant proportion of patients do not respond to these therapies, highlighting the need for novel therapeutic strategies that can overcome resistance mechanisms.[2] The protein tyrosine phosphatases PTPN2 and PTPN1 have emerged as critical intracellular immune checkpoints, suppressing inflammatory signaling pathways in both immune and cancer cells.[2][[“]] Genetic inactivation of PTPN2 or PTPN1 has been shown to enhance anti-tumor immunity. This compound was developed as a potent, active-site inhibitor of both PTPN2 and PTPN1, offering a novel therapeutic approach to reinvigorate the anti-tumor immune response.[1][2]
Mechanism of Action
This compound exerts its anti-tumor effects through a dual mechanism of action: directly on cancer cells and by modulating the function of various immune cells within the TME.[4]
Direct Effects on Tumor Cells
-
Increased Sensitivity to Interferon-gamma (IFNγ): PTPN2 is a negative regulator of the IFNγ signaling pathway. By inhibiting PTPN2, this compound amplifies the intrinsic response of tumor cells to IFNγ, a key anti-cancer cytokine.[4][5] This leads to enhanced JAK-STAT signaling, resulting in tumor growth arrest and increased expression of antigens, making them more visible to the immune system.[4][6]
Modulation of the Tumor Microenvironment
This compound significantly remodels the TME from an immunosuppressive to an inflamed, immune-active state. This is achieved by enhancing the function of key anti-tumor immune cells:
-
CD8+ T Cells: this compound promotes the activation, proliferation, and effector functions of CD8+ T cells.[1][5] It reduces T cell exhaustion, a state of dysfunction characterized by the expression of inhibitory receptors like PD-1 and a diminished capacity to produce cytotoxic molecules.[4][5]
-
Natural Killer (NK) Cells: The activity of NK cells, another critical component of the anti-tumor immune response, is also enhanced by this compound.[1]
-
Dendritic Cells (DCs) and Macrophages: this compound promotes a pro-inflammatory phenotype in myeloid cells, including DCs and macrophages.[7] This includes a shift from immunosuppressive M2 macrophages towards pro-inflammatory M1 macrophages.[8]
Signaling Pathways Modulated by this compound
The primary signaling pathway modulated by this compound is the JAK-STAT pathway, which is downstream of various cytokine receptors, including the IFNγ receptor. PTPN2 and PTPN1 dephosphorylate and inactivate key components of this pathway, including JAK1, JAK2, and STAT1. By inhibiting these phosphatases, this compound leads to sustained phosphorylation and activation of the JAK-STAT pathway, amplifying the cellular response to cytokines like IFNγ.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Potency of this compound
| Target | Assay | IC50 (nM) | EC50 (µM) | Reference |
| PTPN2 | Enzymatic Assay | 1.8 | - | [1] |
| PTPN1 | Enzymatic Assay | 2.5 | - | [1] |
| IFNγ-mediated STAT1 Phosphorylation | B16 Tumor Cells | - | 0.176 | [1] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound in Syngeneic Mouse Models
| Tumor Model | Treatment | Outcome | Reference |
| Pancreatic Adenocarcinoma | This compound Monotherapy | Tumor regression and increased survival comparable to anti-PD-1 | [1] |
| 4T1 Breast Cancer | This compound Monotherapy | Tumor regression and increased survival comparable to anti-PD-1 | [1] |
| EMT-6 Breast Cancer | This compound Monotherapy | Tumor regression and increased survival comparable to anti-PD-1 | [1] |
| CT26 Colon Carcinoma | This compound + anti-PD-1 | Additive anti-tumor effect | [1] |
| B16 Melanoma | This compound Monotherapy | Reduced pulmonary metastasis | [1] |
Table 3: Pharmacodynamic Effects of this compound in the Tumor Microenvironment
| Biomarker | Change | Mouse Model | Reference |
| Pro-inflammatory Mediators (Ifng, Tnf, Il15, Il18, Cxcl9, Cxcl10, Cxcl12, Ccl5) | Significant Increase | Not specified | [1] |
| CXCL9, CXCL10 | Significant Increase | Ptpn2/n1-null mice | [1] |
| Granzyme B | Increase (at highest dose) | Ptpn2/n1-null mice | [1] |
| CD8+ T Cell Infiltration | Increased | Not specified | [5] |
| T Cell Exhaustion Genes (e.g., Tox) | Decreased Expression | Not specified | [5] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the effects of this compound.
In Vivo Syngeneic Mouse Model Studies
-
Cell Culture and Implantation: Syngeneic tumor cells (e.g., CT26, 4T1, EMT-6) are cultured under standard conditions. A specified number of cells are then implanted subcutaneously or orthotopically into immunocompetent mice (e.g., BALB/c or C57BL/6).
-
Tumor Growth and Randomization: Tumors are allowed to grow until they reach a palpable size (e.g., 50-100 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is formulated for oral gavage and administered daily at specified doses (e.g., 3 to 100 mg/kg).[1] The vehicle control group receives the formulation without the active compound.
-
Tumor Measurement and Survival Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated. Animal survival is monitored daily.
-
Endpoint Analysis: At the end of the study or when tumors reach a predetermined size, tumors are harvested for downstream analysis. This includes:
-
Immunophenotyping: Tumors are dissociated into single-cell suspensions, stained with fluorescently labeled antibodies against various immune cell markers (e.g., CD3, CD4, CD8, NK1.1, F4/80), and analyzed by flow cytometry to quantify immune cell populations.
-
Single-Cell RNA Sequencing (scRNA-seq): Tumor-infiltrating lymphocytes are isolated and subjected to scRNA-seq to obtain detailed transcriptional profiles of individual immune cells.
-
Cytokine and Chemokine Analysis: Tumor lysates or plasma samples are analyzed for the levels of various cytokines and chemokines using techniques such as multiplex immunoassays (e.g., Luminex) or qPCR.
-
In Vitro T Cell Cytotoxicity Assay
-
Target Cell Plating: Tumor cells (e.g., B16 melanoma) are plated in 96-well plates and allowed to adhere.
-
Effector T Cell Co-culture: Activated CD8+ T cells are added to the wells containing the target cells at various effector-to-target (E:T) ratios.
-
This compound Treatment: this compound is added to the co-culture at different concentrations.
-
Incubation: The co-culture is incubated for a specified period (e.g., 24-72 hours).
-
Cytotoxicity Measurement: Target cell viability is assessed using a luciferase-based assay or by flow cytometry to quantify the percentage of dead target cells.
Single-Cell RNA Sequencing of Tumor-Infiltrating Lymphocytes (TILs)
-
Tumor Dissociation: Freshly harvested tumors are mechanically and enzymatically dissociated to generate a single-cell suspension.
-
Leukocyte Isolation: Tumor-infiltrating leukocytes are enriched from the single-cell suspension, often using density gradient centrifugation.
-
Cell Staining and Sorting: The enriched leukocytes are stained with antibodies against immune cell markers (e.g., CD45, CD3, CD8) and sorted using fluorescence-activated cell sorting (FACS) to isolate specific populations of interest (e.g., CD8+ T cells).
-
Single-Cell Library Preparation: Sorted single cells are captured in droplets, and cDNA libraries are prepared using a commercial platform (e.g., 10x Genomics Chromium).
-
Sequencing and Data Analysis: The libraries are sequenced on a high-throughput sequencer. The resulting data is processed through a bioinformatic pipeline to align reads, generate gene expression matrices, perform dimensionality reduction (e.g., UMAP), cluster cells based on their transcriptional profiles, and identify differentially expressed genes.
Clinical Development
This compound is currently being evaluated in a Phase 1 clinical trial (NCT04777994) in patients with advanced solid tumors, both as a monotherapy and in combination with other anti-cancer agents.[1]
Conclusion
This compound represents a promising novel immunotherapy that targets the intracellular immune checkpoints PTPN2 and PTPN1. By enhancing the sensitivity of tumor cells to IFNγ and promoting the activity of multiple immune effector cells, this compound effectively inflames the tumor microenvironment and drives potent anti-tumor immunity in preclinical models. The ongoing clinical evaluation will be crucial in determining the therapeutic potential of this innovative approach in cancer patients.
References
- 1. Abbvie and Calico Life Sciences publish data illustrating preclinical antitumor efficacy of this compound | BioWorld [bioworld.com]
- 2. The PTPN2/PTPN1 inhibitor this compound unleashes potent anti-tumour immunity. | Broad Institute [broadinstitute.org]
- 3. consensus.app [consensus.app]
- 4. news.abbvie.com [news.abbvie.com]
- 5. researchgate.net [researchgate.net]
- 6. The PTPN2/PTPN1 inhibitor this compound unleashes potent anti-tumour immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
The Dual PTPN1/PTPN2 Inhibitor Abbv-cls-484: A Technical Guide to its Regulation of JAK-STAT Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abbv-cls-484 (also known as AC484 or Osunprotafib) is a first-in-class, orally bioavailable small molecule that dually inhibits the protein tyrosine phosphatase non-receptor type 1 (PTPN1) and type 2 (PTPN2).[1][2][3] These phosphatases are critical negative regulators of the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway, which plays a pivotal role in the anti-tumor immune response. By inhibiting PTPN1 and PTPN2, this compound enhances JAK-STAT signaling, thereby augmenting the intrinsic tumor response to interferons and promoting the activation and function of key anti-tumor immune cells, including Natural Killer (NK) cells and CD8+ T cells.[1][2][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, with a focus on its regulation of the JAK-STAT pathway. It includes a compilation of publicly available quantitative data, detailed representative experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
The JAK-STAT signaling pathway is a crucial cascade for a wide array of cytokines and growth factors, leading to cellular responses such as proliferation, differentiation, and apoptosis. In the context of immuno-oncology, the JAK-STAT pathway, particularly when activated by interferons (IFNs), is instrumental in orchestrating an effective anti-tumor immune response. PTPN1 and PTPN2 are key intracellular checkpoints that attenuate JAK-STAT signaling by dephosphorylating and inactivating JAK and STAT proteins.
This compound emerges as a promising therapeutic agent by targeting these checkpoints.[1] Its dual inhibitory action on PTPN1 and PTPN2 effectively removes the brakes on the JAK-STAT pathway, leading to a more robust and sustained anti-tumor immune response.[2] Preclinical studies have demonstrated that this compound can overcome resistance to immune checkpoint blockade and promote tumor regression in various cancer models.[1][2] This document serves as a technical resource for researchers and drug development professionals interested in the preclinical evaluation and understanding of this compound's mechanism of action.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
| Parameter | Target | Value | Cell Line/System | Reference |
| IC50 | PTPN1 | 2.5 nM | Biochemical Assay | [5] |
| IC50 | PTPN2 | 1.8 nM | Biochemical Assay | [5] |
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell Line | Conditions | Reference |
| EC50 | 0.176 µM | B16 tumor cells | IFN-γ-mediated STAT1 phosphorylation | [6] |
Table 2: Cellular Activity of this compound
| Parameter | Value | Species | Dosing | Reference |
| t½ (oral) | 2 h | Mouse | Not specified | [6] |
| Unbound Fraction (Plasma) | 0.86 | Mouse | Not specified | [6] |
| Unbound Fraction (Plasma) | 0.5 | Human | Not specified | [6] |
| Unbound Brain/Plasma Ratio | 0.08 | Mouse | Not specified | [6] |
| Clearance | 1.7 L/h·kg | Mouse | Not specified | [6] |
Table 3: Pharmacokinetic Properties of this compound in Mice
Mechanism of Action: Regulation of JAK-STAT Signaling
This compound enhances anti-tumor immunity by potentiating the JAK-STAT signaling pathway in both tumor cells and immune cells. The core mechanism involves the inhibition of PTPN1 and PTPN2, which are negative regulators of this pathway.
Caption: this compound inhibits PTPN1/PTPN2, enhancing JAK-STAT signaling.
Experimental Protocols
This section provides representative protocols for key experiments used to characterize the activity of this compound. These are generalized methods and may require optimization for specific experimental conditions.
PTPN1/PTPN2 Inhibition Assay (Biochemical)
This assay determines the in vitro inhibitory activity of this compound against purified PTPN1 and PTPN2 enzymes.
Caption: Workflow for determining the IC50 of this compound against PTPN1/PTPN2.
Protocol:
-
Reagent Preparation:
-
Prepare a series of dilutions of this compound in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT).
-
Dilute purified recombinant human PTPN1 and PTPN2 enzymes to the desired concentration in assay buffer.
-
Prepare a solution of a fluorogenic phosphopeptide substrate (e.g., a synthetic phosphotyrosine-containing peptide) in assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add a small volume of the diluted this compound or vehicle control to each well.
-
Add the diluted PTPN1 or PTPN2 enzyme to each well and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the phosphatase reaction by adding the phosphopeptide substrate to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity in each well using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore released upon dephosphorylation.
-
Subtract the background fluorescence from the vehicle control wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
IFN-γ-mediated STAT1 Phosphorylation Assay (Cellular)
This assay measures the ability of this compound to enhance IFN-γ-induced STAT1 phosphorylation in cancer cells.
Caption: Workflow for assessing the effect of this compound on STAT1 phosphorylation.
Protocol:
-
Cell Culture and Treatment:
-
Seed a cancer cell line known to respond to IFN-γ (e.g., B16 murine melanoma cells) in a multi-well plate and culture overnight.
-
Pre-treat the cells with various concentrations of this compound or a vehicle control for a specified duration (e.g., 1-2 hours).
-
Stimulate the cells with a sub-maximal concentration of recombinant IFN-γ for a short period (e.g., 15-30 minutes).
-
-
Protein Extraction and Western Blotting:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies specific for phosphorylated STAT1 (p-STAT1) and total STAT1.
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities for p-STAT1 and total STAT1 using densitometry software.
-
Normalize the p-STAT1 signal to the total STAT1 signal for each sample.
-
Plot the fold-change in normalized p-STAT1 levels relative to the IFN-γ-stimulated vehicle control against the concentration of this compound to determine the EC50.
-
In Vivo Anti-Tumor Efficacy Studies
These studies evaluate the anti-tumor activity of this compound in mouse models of cancer.
Protocol:
-
Tumor Implantation:
-
Implant a syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma, B16 melanoma) subcutaneously into the flank of immunocompetent mice.
-
Allow the tumors to reach a palpable size (e.g., 50-100 mm³).
-
-
Treatment Administration:
-
Randomize the mice into treatment groups (e.g., vehicle control, this compound monotherapy, anti-PD-1 monotherapy, this compound + anti-PD-1 combination therapy).
-
Administer this compound orally at the desired dose and schedule.
-
Administer anti-PD-1 antibody intraperitoneally at the recommended dose and schedule.
-
-
Tumor Growth Monitoring and Endpoint:
-
Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.
-
Monitor the body weight and overall health of the mice.
-
Euthanize the mice when tumors reach a predetermined endpoint size or at the end of the study.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each treatment group over time.
-
Perform statistical analysis to compare the anti-tumor efficacy between the different treatment groups.
-
At the end of the study, tumors and spleens can be harvested for further ex vivo analysis (e.g., immunophenotyping, single-cell RNA sequencing).
-
Single-Cell RNA Sequencing of Tumor-Infiltrating Lymphocytes (TILs)
This technique provides a high-resolution view of the immune cell landscape within the tumor microenvironment following treatment with this compound.
Protocol:
-
Tumor Digestion and Cell Isolation:
-
Excise tumors from treated and control mice and mechanically dissociate them.
-
Perform enzymatic digestion using a cocktail of enzymes (e.g., collagenase, DNase) to obtain a single-cell suspension.
-
Enrich for immune cells (CD45+ cells) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
-
Single-Cell Library Preparation and Sequencing:
-
Perform single-cell capture and library preparation using a commercially available platform (e.g., 10x Genomics Chromium).
-
Sequence the resulting libraries on a high-throughput sequencing instrument.
-
-
Bioinformatic Analysis:
-
Perform quality control and filtering of the sequencing data.
-
Align reads to the reference genome and generate a gene-cell expression matrix.
-
Perform dimensionality reduction (e.g., PCA, UMAP) and clustering to identify different immune cell populations.
-
Perform differential gene expression analysis between treatment groups within specific cell clusters to identify treatment-induced changes in gene expression profiles.
-
Analyze T-cell receptor (TCR) sequences to assess clonality and T-cell expansion.
-
Conclusion
This compound represents a novel and promising approach in cancer immunotherapy by targeting the intracellular immune checkpoints PTPN1 and PTPN2. Its ability to amplify JAK-STAT signaling leads to a multifaceted anti-tumor immune response, characterized by enhanced interferon sensitivity and increased activation of cytotoxic immune cells. The data and protocols presented in this technical guide provide a foundational resource for researchers and drug developers working to further elucidate the therapeutic potential of this compound and other modulators of the JAK-STAT pathway. The ongoing clinical evaluation of this first-in-class inhibitor will be crucial in determining its role in the evolving landscape of cancer treatment.[1]
References
The Impact of Abbv-cls-484 on the Interferon Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abbv-cls-484 is a first-in-class, orally bioavailable small molecule inhibitor targeting the protein tyrosine phosphatases PTPN2 and PTPN1. These phosphatases are critical negative regulators of inflammatory signaling pathways, including the interferon (IFN) response. By inhibiting PTPN2 and PTPN1, this compound unleashes a potent anti-tumor immune response. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its impact on the interferon signaling pathway, supported by preclinical data and detailed experimental methodologies.
Introduction
The interferon signaling pathway plays a pivotal role in the innate and adaptive immune responses to pathogens and cancer. Type I and Type II interferons, upon binding to their receptors, activate the JAK-STAT signaling cascade, leading to the transcription of hundreds of interferon-stimulated genes (ISGs). These ISGs orchestrate a variety of anti-proliferative, pro-apoptotic, and immunomodulatory effects. However, tumor cells can develop resistance to interferon-mediated anti-tumor effects through various mechanisms, including the upregulation of negative regulatory proteins like PTPN2 and PTPN1. This compound has emerged as a promising therapeutic agent that can reverse this resistance and amplify the endogenous anti-tumor interferon response.
Mechanism of Action of this compound
This compound is a potent, active-site inhibitor of both PTPN2 and its close homolog PTPN1.[1][2][3] PTPN2 and PTPN1 negatively regulate the JAK-STAT pathway by dephosphorylating key signaling components, including JAK1, JAK2, and STAT1. By inhibiting these phosphatases, this compound effectively removes the brakes on interferon signaling.
Enhancement of the JAK-STAT Signaling Pathway
Upon interferon-gamma (IFNγ) stimulation, the inhibition of PTPN2 and PTPN1 by this compound leads to a sustained phosphorylation of STAT1.[2] This enhanced STAT1 activation results in increased transcription of ISGs, which are crucial for amplifying the anti-tumor immune response. Preclinical studies have demonstrated that treatment with this compound significantly increases the expression of key chemokines, such as CXCL9 and CXCL10, which are responsible for recruiting immune cells to the tumor microenvironment.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
| Parameter | Value | Assay | Reference |
| IC50 (PTPN2) | 1.8 nM | Enzymatic Assay | [2] |
| IC50 (PTPN1) | 2.5 nM | Enzymatic Assay | [2] |
| EC50 (IFNγ-mediated STAT1 phosphorylation) | 0.176 µM | In vitro cell-based assay (B16 tumor cells) | [2] |
| In vivo dose range (mice) | 3 to 100 mg/kg | Syngeneic mouse tumor models | [2] |
| IC50 (SUDHL1 cell line, 72h) | 6.285 µM | In vitro cell viability assay | [4] |
| IC50 (Karpas299 cell line, 72h) | 5.838 µM | In vitro cell viability assay | [4] |
Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical evaluation of this compound.
In Vitro Interferon Response Assay
Objective: To determine the effect of this compound on the interferon-gamma-mediated signaling pathway in tumor cells.
Cell Lines: B16F10 murine melanoma cells, CT26 and MC38 murine colorectal carcinoma cells.
Methodology:
-
Cells are seeded in 12-well plates and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing either DMSO (vehicle control) or a specified concentration of this compound (e.g., 30 µM).
-
Cells are co-treated with or without recombinant mouse IFNγ (e.g., 100 ng/mL).
-
After a 24-hour incubation period, cells are harvested for analysis.
Analysis:
-
Western Blotting: Whole-cell lysates are prepared and subjected to SDS-PAGE. Proteins are transferred to a PVDF membrane and probed with primary antibodies against total STAT1 and phosphorylated STAT1 (p-STAT1).
-
qRT-PCR: Total RNA is extracted, and cDNA is synthesized. The expression levels of ISGs, such as Cxcl11 and Ccl5, are quantified using real-time PCR, with GAPDH as an internal control.
In Vivo Murine Tumor Models
Objective: To evaluate the anti-tumor efficacy of this compound as a monotherapy and in combination with anti-PD-1 therapy.
Animal Models: C57BL/6 or BALB/c mice.
Tumor Models: Syngeneic tumor models, including 4T1 and EMT-6 breast cancer models, which are known to be resistant to anti-PD-1 treatment.
Methodology:
-
Tumor cells are implanted subcutaneously into the flank of the mice.
-
Once tumors reach a palpable size, mice are randomized into treatment groups.
-
This compound is administered orally at doses ranging from 3 to 100 mg/kg, once or twice daily.
-
For combination studies, an anti-PD-1 antibody is administered intraperitoneally.
-
Tumor growth is monitored regularly using calipers.
Analysis:
-
Tumor Growth Inhibition: Tumor volumes are calculated and compared between treatment and control groups.
-
Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs): At the end of the study, tumors are excised, and single-cell suspensions are prepared. TILs are stained with fluorescently labeled antibodies against various immune cell markers (e.g., CD8, NK1.1, Granzyme B) and analyzed by flow cytometry.
-
Single-Cell RNA Sequencing (scRNA-seq): TILs are isolated and subjected to scRNA-seq to analyze the transcriptional profiles of individual immune cells within the tumor microenvironment.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Mechanism of action of this compound on the IFNγ signaling pathway.
Caption: Workflow for the in vitro interferon response assay.
Caption: Workflow for in vivo evaluation of this compound in murine tumor models.
Conclusion
This compound represents a novel and promising strategy in cancer immunotherapy. By targeting the key negative regulators of the interferon response, PTPN2 and PTPN1, this compound effectively sensitizes tumors to interferon-mediated anti-tumor effects. The preclinical data strongly support its mechanism of action, demonstrating enhanced JAK-STAT signaling, increased expression of interferon-stimulated genes, and potent anti-tumor immunity in various cancer models. The ongoing clinical evaluation of this compound (NCT04777994) will be crucial in determining its therapeutic potential in patients with advanced solid tumors.[5][6][7] This technical guide provides a comprehensive overview of the core science behind this compound's impact on the interferon response, offering valuable insights for researchers and drug development professionals in the field of immuno-oncology.
References
- 1. The Inhibitors of Protein Tyrosine Phosphatase Nonreceptor Type 2 (PTPN2) as Potential Enhancers of Cancer Immunotherapy and Type 1 (PTPN1) as Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abbvie and Calico Life Sciences publish data illustrating preclinical antitumor efficacy of this compound | BioWorld [bioworld.com]
- 3. The PTPN2/PTPN1 inhibitor this compound unleashes potent anti-tumour immunity. | Broad Institute [broadinstitute.org]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. news.abbvie.com [news.abbvie.com]
- 7. researchgate.net [researchgate.net]
Abbv-cls-484: A Technical Guide to its Role in Innate and Adaptive Immunity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Abbv-cls-484 is a first-in-class, orally bioavailable small molecule inhibitor that potently targets the protein tyrosine phosphatases PTPN2 and PTPN1.[1][2] These phosphatases are critical negative regulators of inflammatory signaling pathways. By inhibiting PTPN2 and PTPN1, this compound unleashes a robust anti-tumor immune response, impacting both the innate and adaptive immune systems.[3] Preclinical data has demonstrated its ability to enhance the activity of key immune effector cells, remodel the tumor microenvironment, and generate potent anti-tumor immunity, even in models resistant to existing immunotherapies.[1] This document provides an in-depth technical overview of the mechanism of action, key experimental data, and methodologies related to this compound.
Core Mechanism of Action: PTPN2/PTPN1 Inhibition and JAK-STAT Pathway Amplification
The primary mechanism of action of this compound is the inhibition of the active sites of PTPN2 and PTPN1.[3] These phosphatases normally act as a brake on cytokine signaling by dephosphorylating and inactivating components of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway.[4] By inhibiting PTPN2 and PTPN1, this compound effectively removes this brake, leading to enhanced and sustained JAK-STAT signaling in response to cytokines such as interferons (IFN).[1][5] This amplified signaling is central to the diverse effects of this compound on the immune system.[3]
Quantitative Data Summary
The preclinical characterization of this compound has yielded significant quantitative data regarding its potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Potency and Cellular Activity
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | PTPN2 | 1.8 nM | [6][7] |
| PTPN1 | 2.5 nM | [6][7] | |
| PTPN9 | 15 nM | [8] | |
| EC50 | IFN-γ-mediated STAT1 Phosphorylation (B16 cells) | 176 nM | [2][7] |
| Aqueous Solubility | - | 2.55 µM | [6] |
Table 2: Pharmacokinetic Properties in Mice
| Parameter | Value | Reference |
| t½ (oral admin) | 2 h | [6] |
| Unbound Fraction (Plasma) | 0.86 (Mouse), 0.5 (Human) | [6] |
| Unbound Brain/Plasma Ratio | 0.08 | [6] |
| Clearance | 1.7 L/h·kg | [6] |
Role in Innate and Adaptive Immunity
This compound orchestrates a multi-faceted enhancement of the anti-tumor immune response, engaging both innate and adaptive immune cell populations. This leads to an inflamed tumor microenvironment that is more susceptible to immune-mediated clearance.[1][5]
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. biorxiv.org [biorxiv.org]
- 4. ashpublications.org [ashpublications.org]
- 5. The PTPN2/PTPN1 inhibitor this compound unleashes potent anti-tumour immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Abbvie and Calico Life Sciences publish data illustrating preclinical antitumor efficacy of this compound | BioWorld [bioworld.com]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
Methodological & Application
Application Notes and Protocols for Abbv-cls-484, a First-in-Class PTPN2/PTPN1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abbv-cls-484 is a first-in-class, orally bioavailable, active-site inhibitor of Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2) and Type 1 (PTPN1).[1][2][3][4] These phosphatases are critical negative regulators of inflammatory signaling pathways.[2][4] By inhibiting PTPN2 and PTPN1, this compound enhances anti-tumor immunity through a dual mechanism of action: directly sensitizing tumor cells to immune-mediated killing and promoting the activation and function of various immune cells, including T cells, NK cells, dendritic cells, and macrophages.[1][5][6] Preclinical studies have demonstrated that this compound promotes robust anti-tumor immunity, in part by amplifying the JAK-STAT signaling pathway in response to interferons.[1][2][7]
These application notes provide detailed protocols for key in vitro cell-based assays to characterize the activity of this compound and similar molecules.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound from published preclinical studies.
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | PTPN1 | 2.5 nM | [8][9] |
| IC50 | PTPN2 | 1.8 nM | [8][9] |
| EC50 | IFN-γ-mediated STAT1 phosphorylation in B16 tumor cells | 0.176 µM | [9] |
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
Caption: this compound inhibits PTPN2/1, enhancing JAK-STAT signaling.
General Experimental Workflow for In Vitro Cell-Based Assays
Caption: General workflow for in vitro cell-based assays.
Experimental Protocols
In Vitro Phosphatase Activity Assay
Objective: To determine the direct inhibitory effect of this compound on PTPN1 and PTPN2 enzymatic activity.
Materials:
-
Recombinant human PTPN1 and PTPN2 enzymes
-
Fluorescent phosphatase substrate (e.g., DiFMUP)
-
Assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM EDTA, 0.05% P-20, 1 mM DTT)
-
This compound
-
DMSO (for compound dilution)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compound in assay buffer to the desired final concentrations.
-
Add a fixed concentration of recombinant PTPN1 or PTPN2 enzyme to each well of the 384-well plate.
-
Add the diluted this compound or vehicle control (DMSO) to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the fluorescent phosphatase substrate DiFMUP to each well.
-
Immediately measure the fluorescence intensity over time using a plate reader (Excitation/Emission ~358/450 nm).
-
Calculate the rate of the enzymatic reaction for each concentration of this compound.
-
Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the target engagement of this compound with PTPN2 and PTPN1 in a cellular context.
Materials:
-
Cancer cell line with endogenous expression of PTPN2 and PTPN1
-
Complete cell culture medium
-
This compound
-
DMSO
-
PBS with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Lysis buffer
-
Apparatus for cell lysis (e.g., sonicator or freeze-thaw)
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Primary antibodies against PTPN2 and PTPN1
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection system
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples in a thermal cycler across a range of temperatures for 3 minutes, followed by cooling for 3 minutes.
-
Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.
-
Quantify the amount of soluble PTPN2 and PTPN1 in the supernatant by Western blotting.
-
Plot the amount of soluble protein against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
T-Cell Activation Assay
Objective: To evaluate the effect of this compound on T-cell activation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
Complete RPMI-1640 medium
-
T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies or PHA)
-
This compound
-
DMSO
-
96-well cell culture plates
-
Flow cytometer
-
Fluorescently labeled antibodies against T-cell activation markers (e.g., CD25, CD69)
Procedure:
-
Isolate PBMCs from healthy donor blood.
-
Plate the PBMCs or isolated T-cells in a 96-well plate.
-
Treat the cells with a serial dilution of this compound or vehicle (DMSO).
-
Add T-cell activation stimuli to the appropriate wells.
-
Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.
-
Harvest the cells and stain with fluorescently labeled antibodies against CD25 and CD69.
-
Analyze the expression of activation markers on the T-cell population using a flow cytometer.
-
Quantify the percentage of activated T-cells and the mean fluorescence intensity of the activation markers.
Cytokine Release Assay
Objective: To measure the effect of this compound on the production of inflammatory cytokines by immune cells.
Materials:
-
Human PBMCs
-
Complete RPMI-1640 medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
ELISA or multiplex cytokine assay kits (e.g., for IFN-γ, TNF-α, IL-2)
Procedure:
-
Follow steps 1-5 of the T-Cell Activation Assay protocol.
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well.
-
Measure the concentration of cytokines in the supernatant using ELISA or a multiplex cytokine assay according to the manufacturer's instructions.
-
Plot the cytokine concentration against the logarithm of the this compound concentration to determine the dose-dependent effect.
Co-culture Cytotoxicity Assay
Objective: To assess the ability of this compound to enhance immune cell-mediated killing of tumor cells.
Materials:
-
A target tumor cell line
-
Effector immune cells (e.g., activated PBMCs or NK cells)
-
Complete cell culture medium for both cell types
-
This compound
-
DMSO
-
96-well cell culture plates
-
Method for quantifying cell viability (e.g., LDH release assay, Calcein-AM staining, or flow cytometry-based killing assay)
Procedure:
-
Seed the target tumor cells in a 96-well plate and allow them to adhere overnight.
-
On the following day, treat the tumor cells with a serial dilution of this compound or vehicle (DMSO).
-
Add the effector immune cells to the wells at a specific effector-to-target (E:T) ratio.
-
Co-culture the cells for a predetermined time (e.g., 24-72 hours).
-
Quantify the percentage of dead tumor cells using a suitable cytotoxicity assay.
-
Calculate the percentage of specific lysis for each condition.
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the experimental conditions, including cell lines, reagent concentrations, and incubation times, for their specific applications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. marinbio.com [marinbio.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Measuring the effect of drug treatments on primary human CD8+ T cell activation and cytolytic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for the assessment of human T cell activation by real-time metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro T Cell Killing Assay Protocol [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Abbv-cls-484 Mouse Model Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abbv-cls-484 is a first-in-class, orally bioavailable small molecule inhibitor of protein tyrosine phosphatase non-receptor type 2 (PTPN2) and its closely related paralog PTPN1.[1][2][3] These phosphatases are critical negative regulators of inflammatory signaling pathways.[2][3][4] By inhibiting PTPN2 and PTPN1, this compound unleashes a potent anti-tumor immune response through a dual mechanism of action: directly enhancing the sensitivity of tumor cells to immune-mediated killing and promoting the activation and function of various immune cells, including CD8+ T cells and Natural Killer (NK) cells.[1][4][5] Preclinical studies in various syngeneic mouse models have demonstrated robust anti-tumor activity, both as a monotherapy and in combination with immune checkpoint inhibitors, even in models resistant to anti-PD-1 therapy.[1][2][6]
These application notes provide a comprehensive overview of the experimental design for evaluating the in vivo efficacy of this compound in syngeneic mouse models, including detailed protocols for key experimental procedures.
Data Presentation
Table 1: Recommended Syngeneic Mouse Models for this compound Efficacy Studies
| Tumor Type | Cell Line | Mouse Strain | Key Characteristics |
| Breast Cancer | 4T1 | BALB/c | Aggressive, metastatic, and resistant to anti-PD-1 therapy.[6][7] |
| Breast Cancer | EMT6 | BALB/c | Moderately immunogenic.[6] |
| Colon Cancer | CT26 | BALB/c | Immunogenic and responsive to immunotherapy.[8] |
| Melanoma | B16-F10 | C57BL/6 | Poorly immunogenic and aggressive.[8] |
| Lung Cancer | CMT167 | C57BL/6 | Spontaneous metastatic model.[7] |
| Pancreatic Adenocarcinoma | (e.g., KPC) | C57BL/6 | Relevant model for a typically non-immunogenic tumor.[8] |
Table 2: Pharmacokinetic Profile of this compound in Mice
| Parameter | Value | Reference |
| IC50 (PTPN2) | 1.8 nM | [8][9] |
| IC50 (PTPN1) | 2.5 nM | [8][9] |
| Oral Bioavailability | Good | [9] |
| Half-life (t½) in mice | 2 hours | [8] |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of PTPN2 and PTPN1, which leads to the enhancement of JAK-STAT signaling. This pathway is crucial for the cellular response to interferons and other cytokines, promoting an anti-tumor immune response.
Caption: this compound inhibits PTPN2/PTPN1, enhancing JAK-STAT signaling and promoting anti-tumor responses.
Experimental Workflow
A typical in vivo study to evaluate the efficacy of this compound follows a standardized workflow from tumor cell implantation to data analysis.
Caption: Workflow for an in vivo efficacy study of this compound.
Experimental Protocols
Syngeneic Tumor Model Establishment
Objective: To establish solid tumors in immunocompetent mice using a syngeneic tumor cell line.
Materials:
-
Syngeneic tumor cells (e.g., 4T1, CT26)
-
Appropriate mouse strain (e.g., BALB/c, C57BL/6)
-
Sterile phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
1 mL syringes with 27-30G needles
-
70% ethanol
-
Animal clippers
Protocol:
-
Culture tumor cells to ~80% confluency.
-
Harvest cells using trypsin-EDTA and wash with sterile PBS.
-
Count cells and resuspend in sterile PBS at the desired concentration (e.g., 1 x 10^6 cells/100 µL). Keep cells on ice.
-
Shave the flank of the mouse where the tumor will be implanted.
-
Clean the injection site with 70% ethanol.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of the mouse.
-
Monitor mice for tumor growth.
Tumor Growth Monitoring and Measurement
Objective: To monitor tumor growth over time to assess treatment efficacy.
Materials:
-
Digital calipers
-
Scale for measuring mouse body weight
Protocol:
-
Once tumors become palpable, typically 5-7 days post-implantation, begin measurements.
-
Measure the length (longest dimension) and width (perpendicular dimension) of the tumor using digital calipers at least twice a week.
-
Record the body weight of each mouse at the same time as tumor measurements.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Euthanize mice if the tumor volume exceeds 2000 mm³ or if there are signs of excessive morbidity (e.g., >20% body weight loss, ulceration).
This compound Administration (Oral Gavage)
Objective: To administer this compound orally to tumor-bearing mice.
Materials:
-
This compound
-
Appropriate vehicle for formulation
-
Gavage needles (18-20 gauge for adult mice)
-
1 mL syringes
Protocol:
-
Prepare the dosing formulation of this compound in the appropriate vehicle.
-
Weigh the mouse to determine the correct dosing volume (typically 5-10 mL/kg).
-
Gently restrain the mouse.
-
Measure the gavage needle from the corner of the mouth to the last rib to ensure proper insertion depth.
-
Insert the gavage needle into the esophagus and slowly administer the dose.
-
Return the mouse to its cage and monitor for any adverse reactions.
Pharmacokinetic (PK) Analysis
Objective: To determine the concentration of this compound in plasma over time.
Materials:
-
Microcentrifuge tubes containing anticoagulant (e.g., EDTA)
-
Capillary tubes or appropriate blood collection supplies
-
Centrifuge
Protocol:
-
Administer a single dose of this compound to the mice.
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples (typically 25-50 µL) via tail vein or saphenous vein bleeding.
-
Place blood into anticoagulant-containing tubes and keep on ice.
-
Separate plasma by centrifugation (e.g., 2000 x g for 10 minutes at 4°C).
-
Store plasma samples at -80°C until analysis by LC-MS/MS.
Pharmacodynamic (PD) and Immune Cell Analysis
Objective: To assess the biological effects of this compound on the tumor microenvironment.
Materials:
-
Reagents for tissue dissociation (e.g., collagenase, DNase)
-
Flow cytometry antibodies (e.g., anti-CD3, -CD4, -CD8, -NK1.1, -CD45, -pSTAT1)
-
Flow cytometer
-
Reagents for single-cell RNA sequencing
Protocol:
-
At the end of the study, or at specified time points, euthanize mice and excise tumors.
-
Mechanically and enzymatically dissociate tumors to create a single-cell suspension.
-
For flow cytometry:
-
Stain cells with a panel of fluorescently labeled antibodies to identify and quantify immune cell populations.
-
Analyze stained cells using a flow cytometer.
-
-
For single-cell RNA sequencing:
-
Isolate tumor-infiltrating lymphocytes (TILs).
-
Perform single-cell RNA sequencing to analyze the gene expression profiles of individual immune cells.
-
-
Tumor or spleen samples can also be collected to measure cytokine levels (e.g., CXCL9, CXCL10) by ELISA or other immunoassays.[8]
Conclusion
The experimental designs and protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound in syngeneic mouse models. By carefully selecting appropriate tumor models and employing detailed methodologies for treatment and analysis, researchers can effectively assess the anti-tumor efficacy and mechanism of action of this promising new cancer immunotherapy. The ability of this compound to modulate the tumor microenvironment and enhance anti-tumor immunity, even in treatment-resistant settings, warrants further investigation to support its clinical development.[1][2]
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol for the isolation of CD8+ tumor-infiltrating lymphocytes from human tumors and their characterization by single-cell immune profiling and multiome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iacuc.wsu.edu [iacuc.wsu.edu]
- 4. Analyzing the Tumor-Immune Microenvironment by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. Multi-color Flow Cytometry for Comprehensive Analysis of the Tumor Immune Infiltrate in a Murine Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Syngeneic Tumor Mouse Models | Kyinno Bio [kyinno.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Abbv-cls-484 In Vivo Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of Abbv-cls-484, a first-in-class, orally bioavailable dual inhibitor of protein tyrosine phosphatase non-receptor type 2 (PTPN2) and type 1 (PTPN1). The protocols are based on preclinical data and information from ongoing clinical trials, designed to guide researchers in the effective use of this compound in cancer immunotherapy studies.
Introduction
This compound is an investigational small molecule inhibitor that has demonstrated potent anti-tumor immunity in preclinical models. By targeting PTPN2 and PTPN1, this compound enhances the activation and function of critical immune cells, including CD8+ T cells and Natural Killer (NK) cells, through the modulation of the JAK-STAT signaling pathway. These notes provide detailed information on its dosage, administration, and the experimental protocols for its use in in vivo cancer models.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical in vivo studies of this compound.
Table 1: In Vivo Dosage and Administration of this compound in Preclinical Models
| Parameter | Details | Reference |
| Species | Mouse | [1][2] |
| Administration Route | Oral | [1][2] |
| Dosage Range | 3 - 100 mg/kg | [1] |
| Vehicle | Not explicitly stated in public sources. A common vehicle for oral gavage in mice is a solution of 0.5% methylcellulose (B11928114) and 0.1% Tween 80 in sterile water. | N/A |
| Dosing Schedule | Daily | Inferred from preclinical study descriptions |
| Tolerability in Rats | Well-tolerated up to 300 mg/kg. Dose-dependent infiltrates in kidney, liver, and joint were observed, which resolved one month after treatment cessation. | [1] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Reference |
| Half-life (t½) | 2 hours | [1] |
| Clearance | 1.7 L/h·kg | [1] |
| Unbound Brain/Plasma Ratio | 0.08 | [1] |
Signaling Pathway
This compound inhibits PTPN2 and PTPN1, which are negative regulators of the JAK-STAT signaling pathway. Inhibition of these phosphatases leads to increased phosphorylation of STAT proteins, promoting the transcription of genes involved in immune activation and anti-tumor responses.
Caption: this compound inhibits PTPN2/PTPN1, enhancing JAK-STAT signaling.
Experimental Protocols
In Vivo Tumor Model Efficacy Study
This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse cancer model.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose, 0.1% Tween 80 in sterile water)
-
Syngeneic tumor cells (e.g., MC38, B16-F10)
-
6-8 week old immunocompetent mice (e.g., C57BL/6)
-
Sterile PBS
-
Calipers
-
Animal oral gavage needles
Procedure:
-
Tumor Cell Implantation:
-
Culture tumor cells to ~80% confluency.
-
Harvest and wash cells with sterile PBS.
-
Resuspend cells in sterile PBS at a concentration of 1 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).
-
-
Animal Randomization and Treatment:
-
Randomize mice into treatment and control groups (n=8-10 mice per group).
-
Prepare this compound formulation at the desired concentration in the chosen vehicle.
-
Administer this compound orally (e.g., 100 µL) to the treatment group daily.
-
Administer an equal volume of the vehicle to the control group daily.
-
-
Efficacy Assessment:
-
Continue treatment and tumor monitoring for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.
-
Monitor animal body weight and overall health status throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, immune cell infiltration).
-
Experimental Workflow Diagram
Caption: Workflow for in vivo efficacy studies of this compound.
Clinical Administration
This compound is currently being evaluated in a Phase 1 clinical trial (NCT04777994) in participants with locally advanced or metastatic solid tumors.[3]
-
Administration Route: Oral.[3]
-
Study Design: The trial includes dose-escalation and dose-expansion cohorts for this compound as a monotherapy and in combination with other anti-cancer agents, such as PD-1 inhibitors.[3]
-
Purpose: To evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in humans.[3]
Conclusion
This compound is a promising oral immunotherapy agent with a well-defined mechanism of action. The provided data and protocols offer a foundation for researchers to design and execute in vivo studies to further explore its therapeutic potential. Adherence to detailed and consistent experimental procedures is crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Following Abbv-cls-484 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abbv-cls-484 is a first-in-class, orally bioavailable small molecule inhibitor of protein tyrosine phosphatase non-receptor type 2 (PTPN2) and type 1 (PTPN1).[1][2][3] These phosphatases are critical negative regulators of inflammatory signaling pathways.[4] By inhibiting PTPN2 and PTPN1, this compound enhances JAK-STAT signaling, which amplifies the cellular response to interferons and promotes the activation and function of various immune cells.[1][4][5] Preclinical studies have demonstrated that this compound fosters a robust anti-tumor immune response by activating CD8+ T cells, Natural Killer (NK) cells, dendritic cells, and macrophages.[5][6] This leads to increased cytotoxicity against tumor cells and a reduction in T-cell exhaustion.[5][7] Currently, this compound is under evaluation in Phase 1 clinical trials for the treatment of advanced solid tumors.[1][5]
These application notes provide a detailed protocol for the flow cytometric analysis of immune cell populations in preclinical tumor models treated with this compound, enabling researchers to effectively monitor its immunomodulatory effects.
Data Presentation: Summary of Immune Cell Changes Post-Abbv-cls-484 Treatment
The following table summarizes the key quantitative changes observed in tumor-infiltrating lymphocytes (TILs) by flow cytometry following treatment with this compound in preclinical mouse models of cancer.[7]
| Immune Cell Population | Marker Panel | Observed Change with this compound Treatment |
| Overall Immune Infiltration | CD45 | Increased infiltration of CD45+ immune cells into the tumor microenvironment. |
| CD8+ T Cells | CD3, CD8, GZMB, TIM-3, TOX, pSTAT5 | - Increased percentage of CD8+ T cells expressing Granzyme B (GZMB). - Decreased expression of the exhaustion markers TIM-3 and TOX on CD8+ T cells. - Increased levels of phosphorylated STAT5 (pSTAT5). |
| Natural Killer (NK) Cells | CD3, NK1.1 (or CD49b), GZMB | - Increased number of infiltrating NK cells. - Increased percentage of NK cells expressing Granzyme B (GZMB). |
| Regulatory T Cells (Tregs) | CD3, CD4, FoxP3 | Relative depletion of regulatory T cells within the tumor microenvironment. |
Signaling Pathway
The mechanism of action of this compound involves the inhibition of PTPN2 and PTPN1, which leads to the enhancement of the JAK-STAT signaling pathway.
Caption: this compound inhibits PTPN2/PTPN1, enhancing JAK-STAT signaling.
Experimental Workflow
A typical workflow for analyzing the effects of this compound on tumor-infiltrating immune cells is depicted below.
Caption: Workflow for flow cytometry analysis of TILs after this compound treatment.
Experimental Protocols
Preparation of Single-Cell Suspension from Tumors
Materials:
-
RPMI 1640 medium
-
Collagenase IV (1 mg/mL)
-
DNase I (100 µg/mL)
-
Fetal Bovine Serum (FBS)
-
70 µm cell strainers
-
Phosphate-Buffered Saline (PBS)
-
Red Blood Cell (RBC) Lysis Buffer (optional)
-
Trypan Blue solution
-
Hemocytometer or automated cell counter
Protocol:
-
Excise tumors from euthanized mice and place them in a petri dish containing cold RPMI 1640 medium.
-
Mince the tumors into small pieces (1-2 mm³) using a sterile scalpel.
-
Transfer the minced tissue to a 15 mL conical tube containing 5 mL of digestion buffer (RPMI 1640 with Collagenase IV and DNase I).
-
Incubate at 37°C for 30-45 minutes with gentle agitation.
-
Pipette the suspension up and down vigorously every 10-15 minutes to aid in dissociation.
-
Stop the digestion by adding 5 mL of RPMI 1640 with 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.
-
Wash the strainer with 10 mL of PBS.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
If significant red blood cell contamination is present, resuspend the pellet in 1-2 mL of RBC Lysis Buffer and incubate for 1-2 minutes at room temperature. Quench the lysis with 10 mL of PBS.
-
Centrifuge the cells again at 300 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in an appropriate volume of Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS).
-
Perform a cell count and assess viability using Trypan Blue exclusion.
Antibody Staining for Flow Cytometry
Materials:
-
Flow Cytometry Staining Buffer (FACS Buffer)
-
Fc Block (anti-CD16/CD32)
-
Fluorochrome-conjugated antibodies (see suggested panels below)
-
Fixable Viability Dye
-
Intracellular Staining Buffer Kit (for transcription factors and cytokines)
Suggested Antibody Panels:
Panel A: T Cell Activation and Exhaustion
| Marker | Fluorochrome | Purpose |
|---|---|---|
| CD45 | AF700 | Pan-leukocyte marker |
| CD3 | PE-Cy7 | T cell marker |
| CD4 | FITC | Helper T cell marker |
| CD8 | PerCP-Cy5.5 | Cytotoxic T cell marker |
| GZMB | PE | Cytotoxicity marker (intracellular) |
| TIM-3 | APC | Exhaustion marker |
| TOX | BV421 | Exhaustion marker (intracellular) |
| FoxP3 | Alexa Fluor 647 | Regulatory T cell marker (intracellular) |
Panel B: NK Cell and Myeloid Cell Analysis
| Marker | Fluorochrome | Purpose |
|---|---|---|
| CD45 | AF700 | Pan-leukocyte marker |
| CD3 | PE-Cy7 | T cell marker (for exclusion) |
| NK1.1 | APC | NK cell marker |
| CD11b | FITC | Myeloid marker |
| Ly6G | PerCP-Cy5.5 | Neutrophil marker |
| Ly6C | PE | Monocyte marker |
| F4/80 | BV421 | Macrophage marker |
| CD206 | Alexa Fluor 647 | M2 Macrophage marker |
Staining Protocol:
-
Adjust the single-cell suspension to a concentration of 1 x 10⁷ cells/mL in cold FACS Buffer.
-
Add 100 µL of the cell suspension (1 x 10⁶ cells) to each well of a 96-well V-bottom plate or to individual FACS tubes.
-
Add Fixable Viability Dye according to the manufacturer's instructions to distinguish live and dead cells. Incubate for 15-20 minutes at 4°C in the dark.
-
Wash the cells with 200 µL of FACS Buffer and centrifuge at 300 x g for 3 minutes. Discard the supernatant.
-
Resuspend the cells in 50 µL of FACS Buffer containing Fc Block and incubate for 10-15 minutes at 4°C to prevent non-specific antibody binding.
-
Without washing, add the cocktail of fluorochrome-conjugated antibodies for surface markers.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 200 µL of FACS Buffer.
-
For intracellular staining (GZMB, TOX, FoxP3), fix and permeabilize the cells using an Intracellular Staining Buffer Kit according to the manufacturer's protocol.
-
Add the intracellular antibody cocktail and incubate for 30-45 minutes at room temperature in the dark.
-
Wash the cells twice with Permeabilization Buffer.
-
Resuspend the cells in 200-300 µL of FACS Buffer for acquisition on a flow cytometer.
Flow Cytometry Data Acquisition and Analysis
-
Instrumentation: A multi-color flow cytometer capable of detecting all the fluorochromes in the panel is required.
-
Controls:
-
Unstained cells: To set the baseline fluorescence.
-
Single-color compensation controls: To correct for spectral overlap between fluorochromes.
-
Fluorescence Minus One (FMO) controls: To accurately set gates for positive populations.
-
-
Gating Strategy:
-
Gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H).
-
Gate on live cells using the viability dye.
-
Gate on immune cells using CD45.
-
From the CD45+ population, further delineate major immune subsets (e.g., T cells (CD3+), NK cells (CD3- NK1.1+), myeloid cells (CD11b+)).
-
Within the T cell gate, separate CD4+ and CD8+ populations.
-
Analyze the expression of activation (GZMB, pSTAT5) and exhaustion (TIM-3, TOX) markers on the CD8+ T cell population.
-
Analyze GZMB expression on the NK cell population.
-
Within the CD4+ T cell gate, identify Tregs based on FoxP3 expression.
-
Conclusion
The provided protocols and application notes offer a comprehensive framework for utilizing flow cytometry to investigate the immunological effects of this compound. By carefully following these methodologies, researchers can generate robust and reproducible data to further elucidate the mechanism of action of this promising immuno-oncology agent and guide its clinical development.
References
- 1. The PTPN2/PTPN1 inhibitor this compound unleashes potent anti-tumour immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The PTPN2/PTPN1 inhibitor this compound unleashes potent anti-tumour immunity [golublab.broadinstitute.org]
- 3. The PTPN2/PTPN1 inhibitor this compound unleashes potent anti-tumour immunity. | Broad Institute [broadinstitute.org]
- 4. PTPN2/1 [abbviescience.com]
- 5. news.abbvie.com [news.abbvie.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Measuring pSTAT Levels in Response to Abbv-cls-484 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abbv-cls-484 is a first-in-class, orally bioavailable small molecule inhibitor that dually targets protein tyrosine phosphatase non-receptor type 1 (PTPN1) and type 2 (PTPN2).[1][2][3] These phosphatases are critical negative regulators of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway.[2] By inhibiting PTPN1 and PTPN2, this compound enhances JAK-STAT signaling, which plays a pivotal role in the anti-tumor immune response.[1][2] This document provides detailed application notes and protocols for measuring the phosphorylation of STAT proteins (pSTAT), a key biomarker of this compound activity, in preclinical research settings.
The mechanism of action of this compound involves the amplification of the cellular response to interferons (IFN), particularly IFN-γ.[1][4] This leads to increased activation and function of various immune cells, including CD8+ T cells and Natural Killer (NK) cells, thereby promoting anti-tumor immunity.[1][3] A direct consequence of this enhanced signaling is the increased phosphorylation of STAT proteins, such as STAT1, STAT3, and STAT5. Monitoring the levels of pSTAT1, pSTAT3, and pSTAT5 is therefore a reliable method for assessing the pharmacodynamic effects of this compound in both in vitro and in vivo models.
Data Presentation
The following tables summarize the quantitative data on the effect of this compound on pSTAT levels and its enzymatic activity, as derived from preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Assay Condition | Value | Reference |
| EC50 for pSTAT1 | B16 (murine melanoma) | IFN-γ stimulation | 0.176 µM | [4] |
| IC50 for PTPN1 | Enzymatic Assay | N/A | 2.5 nM | [4] |
| IC50 for PTPN2 | Enzymatic Assay | N/A | 1.8 nM | [4] |
Table 2: Cellular Activity of this compound in Immune Cells
| Cell Type | Effect | Biomarker(s) | Observation |
| CD8+ T Cells | Enhanced activation and function | pSTAT5 | Increased phosphorylation upon stimulation. |
| NK Cells | Enhanced function | pSTAT5 | Increased phosphorylation upon stimulation. |
| Dendritic Cells | Increased pro-inflammatory properties | Not specified | Augments signaling in activated cells. |
| Macrophages | Increased pro-inflammatory properties | Not specified | Augments signaling in activated cells. |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the this compound mechanism of action and a general workflow for measuring pSTAT levels.
Experimental Protocols
The following are detailed protocols for measuring pSTAT levels in response to this compound treatment using three common laboratory techniques.
Protocol 1: Western Blot for pSTAT1/3/5
This protocol is a semi-quantitative method to assess the levels of phosphorylated STAT proteins relative to total STAT protein.
1. Cell Culture and Treatment:
-
Seed target cells (e.g., B16 melanoma cells, primary T cells) in 6-well plates and allow them to adhere or stabilize overnight.
-
Pre-treat cells with desired concentrations of this compound (e.g., 0.1 µM to 10 µM) for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine (e.g., IFN-γ for pSTAT1, IL-6 for pSTAT3, IL-2 for pSTAT5) for 15-30 minutes. Include untreated and vehicle-treated controls.
2. Cell Lysis and Protein Quantification:
-
Place the plate on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
3. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples. Add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load 20-40 µg of protein per lane into a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-150 V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
4. Antibody Incubation and Detection:
-
Incubate the membrane with a primary antibody specific for the phosphorylated STAT protein of interest (e.g., anti-pSTAT1, anti-pSTAT3, or anti-pSTAT5) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
For normalization, the membrane can be stripped and re-probed with an antibody for total STAT and a loading control (e.g., β-actin or GAPDH).
Protocol 2: Flow Cytometry for Intracellular pSTAT1
This protocol allows for the quantitative analysis of pSTAT1 levels in individual cells within a heterogeneous population.
1. Cell Preparation and Treatment:
-
Prepare a single-cell suspension of the target cells (e.g., peripheral blood mononuclear cells - PBMCs).
-
Pre-treat the cells with this compound at various concentrations for 1-2 hours in a 37°C incubator.
-
Stimulate the cells with IFN-γ for 15 minutes at 37°C.
2. Fixation and Permeabilization:
-
Immediately after stimulation, fix the cells by adding a pre-warmed fixation buffer (e.g., 1.5% paraformaldehyde) and incubate for 10-20 minutes at room temperature.
-
Centrifuge the cells and wash with PBS.
-
Permeabilize the cells by resuspending in ice-cold methanol (B129727) and incubating on ice for 30 minutes.
3. Staining:
-
Wash the cells twice with staining buffer (e.g., PBS with 1% BSA).
-
Resuspend the cells in the staining buffer containing a fluorescently conjugated anti-pSTAT1 antibody.
-
If desired, co-stain with antibodies against cell surface markers to identify specific cell populations (e.g., CD3 for T cells, CD56 for NK cells).
-
Incubate for 30-60 minutes at room temperature in the dark.
4. Data Acquisition and Analysis:
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in staining buffer for analysis.
-
Acquire data on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) of the pSTAT1 signal in the cell population(s) of interest.
Protocol 3: ELISA for pSTAT5
This protocol provides a quantitative measurement of pSTAT5 levels in cell lysates.
1. Cell Lysis and Sample Preparation:
-
Follow the cell culture, treatment, and lysis steps as described in the Western Blot protocol.
-
Dilute the cell lysates to a concentration compatible with the ELISA kit's detection range.
2. ELISA Procedure (based on a typical sandwich ELISA kit):
-
Add the prepared cell lysates to the wells of a microplate pre-coated with a capture antibody for pSTAT5.
-
Incubate for the recommended time to allow the pSTAT5 to bind to the antibody.
-
Wash the wells to remove unbound proteins.
-
Add a detection antibody that also binds to pSTAT5 at a different epitope.
-
Incubate and then wash the wells.
-
Add a substrate solution that reacts with the enzyme-conjugated detection antibody to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
3. Data Analysis:
-
Generate a standard curve using the provided standards.
-
Calculate the concentration of pSTAT5 in the samples by interpolating their absorbance values from the standard curve.
-
Normalize pSTAT5 levels to the total protein concentration of the lysate.
Conclusion
The measurement of pSTAT levels is a robust and reliable method for evaluating the cellular activity of this compound. The choice of methodology—Western blot, flow cytometry, or ELISA—will depend on the specific research question, the cell types being investigated, and the desired level of quantification and throughput. The protocols provided herein offer a comprehensive guide for researchers to effectively assess the impact of this compound on the JAK-STAT signaling pathway, a critical component of its anti-tumor immunotherapeutic effect.
References
- 1. researchgate.net [researchgate.net]
- 2. The PTPN2/PTPN1 inhibitor this compound unleashes potent anti-tumour immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news.abbvie.com [news.abbvie.com]
- 4. Abbvie and Calico Life Sciences publish data illustrating preclinical antitumor efficacy of this compound | BioWorld [bioworld.com]
Abbv-cls-484: Application Notes and Protocols for Sensitizing Tumors to Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical data and suggested protocols for utilizing Abbv-cls-484, a first-in-class, orally bioavailable dual inhibitor of Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2) and Type 1 (PTPN1), to sensitize tumors to immunotherapy.
Introduction
Immune checkpoint inhibitors have revolutionized cancer treatment, yet a significant number of patients do not respond to these therapies.[1][2] this compound represents a novel therapeutic strategy to overcome immunotherapy resistance.[1][2] By inhibiting PTPN2 and PTPN1, two key negative regulators of inflammatory signaling, this compound unleashes a potent anti-tumor immune response through a dual mechanism of action: directly enhancing the sensitivity of tumor cells to immune-mediated killing and boosting the function of various immune cell subsets.[1][3][4]
Mechanism of Action
This compound is an active-site inhibitor of PTPN2 and its closely related paralog PTPN1.[1][3] These phosphatases are critical negative regulators of the JAK-STAT signaling pathway, which is essential for interferon (IFN) signaling and T-cell receptor (TCR) signaling.[3][5][6]
On Tumor Cells:
-
Increased Interferon Sensitivity: PTPN2 inhibition in tumor cells amplifies the intrinsic response to interferon-gamma (IFNγ).[3][4] This leads to enhanced antigen presentation and growth suppression, making the tumor cells more susceptible to immune-mediated killing.[7]
On Immune Cells:
-
Enhanced T-Cell Function: this compound augments the activation and function of cytotoxic CD8+ T cells and reduces T-cell exhaustion and dysfunction.[3][8]
-
Natural Killer (NK) Cell Activation: The inhibitor promotes NK cell function and cytotoxicity.[3][8]
-
Myeloid Cell Reprogramming: It promotes a pro-inflammatory phenotype in myeloid-derived suppressor cells (MDSCs) and enhances the pro-inflammatory properties of dendritic cells (DCs) and macrophages.[4]
This multifaceted mechanism of action leads to an inflamed tumor microenvironment, facilitating a robust and durable anti-tumor immune response, even in models resistant to anti-PD-1 blockade.[3][4]
Quantitative Data
In Vitro Potency and Selectivity
| Target | IC50 (nM) | Reference |
| PTPN2 | 1.8 | [9] |
| PTPN1 | 2.5 | [9] |
Preclinical Efficacy in Syngeneic Mouse Models
| Tumor Model | Treatment | Outcome | Reference |
| PD-1 Resistant Murine Cancers | This compound Monotherapy | Robust anti-tumor immunity | [3] |
| 4T1 (Breast Cancer) | This compound Monotherapy | Dramatic tumor regression | [4] |
| EMT6 (Breast Cancer) | This compound Monotherapy | Dramatic tumor regression | [4] |
| B16 Pulmonary Metastasis | This compound Monotherapy | Reduced metastatic disease | [9] |
| CT26 (Colon Carcinoma) | This compound + anti-PD-1 | Additive effect | [9] |
| Pancreatic Adenocarcinoma | This compound Monotherapy | Tumor regression and increased survival comparable to anti-PD-1 | [9] |
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound in enhancing anti-tumor immunity.
Caption: General experimental workflow for evaluating this compound efficacy.
Caption: Logical relationship of this compound in sensitizing tumors to immunotherapy.
Experimental Protocols
In Vitro PTPN2/PTPN1 Enzymatic Inhibition Assay
Objective: To determine the IC50 of this compound against PTPN2 and PTPN1.
Materials:
-
Recombinant human PTPN2 and PTPN1 enzymes
-
DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 0.05% Brij-35, 5 mM DTT)
-
This compound stock solution in DMSO
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO, followed by dilution in assay buffer.
-
Add a fixed concentration of PTPN2 or PTPN1 enzyme to each well of a 384-well plate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding DiFMUP substrate to all wells.
-
Monitor the fluorescence signal (Excitation: 355 nm, Emission: 460 nm) over time.
-
Calculate the rate of reaction and determine the percent inhibition for each this compound concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vitro IFNγ-Mediated STAT1 Phosphorylation and Gene Expression Assay
Objective: To assess the effect of this compound on IFNγ signaling in tumor cells.
Materials:
-
Tumor cell line (e.g., B16F10 melanoma, MC38 colon adenocarcinoma)
-
Complete cell culture medium
-
Recombinant murine or human IFNγ
-
This compound
-
Reagents for Western blotting (antibodies against STAT1, pSTAT1) or flow cytometry
-
Reagents for qRT-PCR (primers for IFNγ-inducible genes like Cxcl9, Cxcl10, Ccl5)
Procedure:
-
Seed tumor cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with a sub-maximal concentration of IFNγ for the desired time (e.g., 30 minutes for pSTAT1 analysis, 6-24 hours for gene expression analysis).
-
For pSTAT1 analysis: Lyse the cells and perform Western blotting or intracellular flow cytometry using antibodies against total STAT1 and phosphorylated STAT1 (pSTAT1).
-
For gene expression analysis: Isolate total RNA, synthesize cDNA, and perform qRT-PCR for target genes.
-
Quantify the levels of pSTAT1 relative to total STAT1 or the fold-change in gene expression relative to control-treated cells.
Syngeneic Mouse Tumor Model Efficacy Study
Objective: To evaluate the in vivo anti-tumor efficacy of this compound as a monotherapy or in combination with anti-PD-1.
Materials:
-
Immunocompetent mice (e.g., C57BL/6 or BALB/c, depending on the tumor model)
-
Syngeneic tumor cells (e.g., MC38, 4T1, EMT6)
-
This compound formulated for oral gavage
-
Anti-PD-1 antibody or isotype control
-
Calipers for tumor measurement
Procedure:
-
Inject tumor cells subcutaneously into the flank of the mice.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound, anti-PD-1, this compound + anti-PD-1).
-
Administer this compound daily via oral gavage.
-
Administer anti-PD-1 antibody intraperitoneally (e.g., twice a week).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and overall health.
-
At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice and harvest tumors and spleens for further analysis (e.g., flow cytometry, single-cell RNA sequencing).
Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Single-Cell RNA Sequencing
Objective: To characterize the impact of this compound on the immune cell landscape within the tumor microenvironment.
Materials:
-
Tumors from the in vivo efficacy study
-
Tumor dissociation kit (e.g., Miltenyi Biotec)
-
GentleMACS Octo Dissociator
-
Flow cytometry antibodies for immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1)
-
Fluorescence-activated cell sorter (FACS)
-
Single-cell library preparation kit (e.g., 10x Genomics Chromium)
-
Next-generation sequencer
Procedure:
-
Mechanically and enzymatically dissociate the harvested tumors to generate a single-cell suspension.
-
(Optional) Enrich for immune cells (CD45+) using magnetic-activated cell sorting (MACS) or FACS.
-
Stain the single-cell suspension with fluorescently labeled antibodies for key immune cell markers.
-
Isolate specific immune cell populations (e.g., CD8+ T cells, NK cells) using FACS.
-
Perform single-cell RNA sequencing library preparation according to the manufacturer's protocol.
-
Sequence the libraries on a compatible next-generation sequencing platform.
-
Analyze the sequencing data to identify different immune cell clusters, assess changes in their proportions between treatment groups, and identify differentially expressed genes to understand the functional state of the cells.
Clinical Development
This compound is currently being evaluated in a Phase 1 clinical trial in patients with advanced solid tumors, both as a monotherapy and in combination with a PD-1 targeting agent (NCT04777994).[3][4] This trial is assessing the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in this patient population.[10][11][12] The dose-escalation phase has been completed, and dose-expansion cohorts are enrolling patients with specific tumor types, including head and neck squamous cell carcinoma, non-small cell lung cancer, and renal cell carcinoma.[10][13]
References
- 1. onclive.com [onclive.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Protocol for the isolation of CD8+ tumor-infiltrating lymphocytes from human tumors and their characterization by single-cell immune profiling and multiome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adoptive T-Cell Therapy for Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Considerations for Performing a Successful Syngeneic Tumor Study | Taconic Biosciences [taconic.com]
- 6. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. Novel Adoptive Cell Therapy Strategies for Advanced Solid Tumors | CCA News Online [ccanewsonline.com]
- 13. Protocol to study the immune profile of syngeneic mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enhancing CAR-T Cell Therapy with Abbv-cls-484, a First-in-Class PTPN2/PTPN1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chimeric Antigen Receptor (CAR)-T cell therapy has revolutionized the treatment of hematological malignancies. However, its application in solid tumors has been met with limited success due to factors such as T-cell exhaustion and an immunosuppressive tumor microenvironment. A promising strategy to overcome these hurdles is the combination of CAR-T cell therapy with small molecule inhibitors that can modulate the immune system and enhance T-cell function.
Abbv-cls-484 is a first-in-class, orally bioavailable, and potent small molecule inhibitor of Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2) and Type 1 (PTPN1).[1][2][3] These phosphatases are critical negative regulators of the JAK-STAT signaling pathway, which is essential for the activation and function of various immune cells, including T cells and Natural Killer (NK) cells.[1][4] By inhibiting PTPN2 and PTPN1, this compound has been shown to enhance anti-tumor immunity by promoting the function of CD8+ T cells and NK cells, and reducing T-cell dysfunction.[1][4] Preclinical studies have demonstrated that this compound monotherapy can generate potent anti-tumor immunity, even in models resistant to PD-1 blockade.[1][5]
Emerging preclinical evidence suggests that combining this compound with adoptive T-cell therapies, such as CAR-T cells, can significantly enhance their efficacy against solid tumors.[6] This combination therapy has the potential to increase CAR-T cell proliferation, abundance, and cytotoxicity while reducing exhaustion, thereby offering a novel approach to improving outcomes for patients with solid tumors.[6]
These application notes provide a summary of the preclinical data for this compound and outline detailed protocols for evaluating the synergistic effects of this compound in combination with CAR-T cell therapy in vitro and in vivo.
Data Presentation
Table 1: In Vitro Potency and Cellular Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| PTPN2 IC50 | 1.8 nM | Biochemical Assay | [3] |
| PTPN1 IC50 | 2.5 nM | Biochemical Assay | [3] |
| IFN-γ-mediated STAT1 Phosphorylation EC50 | 176 nM | B16 tumor cells | [3] |
Table 2: Preclinical Pharmacokinetics of this compound in Mice
| Parameter | Value | Species | Reference |
| Unbound Fraction in Plasma | 0.86 | Mouse | [3] |
| Half-life (t½) | 2 hours | Mouse | [3] |
| Unbound Brain/Plasma Ratio | 0.08 | Mouse | [3] |
| Clearance | 1.7 L/h·kg | Mouse | [3] |
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound in enhancing CAR-T cell function. By inhibiting PTPN2 and PTPN1, this compound removes the negative regulation on the JAK-STAT pathway. This leads to increased phosphorylation of STAT proteins, resulting in the transcription of genes that promote T-cell activation, proliferation, cytotoxicity, and survival, while reducing the expression of genes associated with T-cell exhaustion.
Caption: Mechanism of this compound in enhancing CAR-T cell function.
Experimental Protocols
The following protocols are designed to assess the in vitro and in vivo efficacy of combining this compound with CAR-T cell therapy.
In Vitro Co-culture and Cytotoxicity Assay
This workflow outlines the steps to evaluate the direct impact of this compound on CAR-T cell-mediated killing of tumor cells.
References
- 1. news.abbvie.com [news.abbvie.com]
- 2. biopharma-asia.com [biopharma-asia.com]
- 3. Abbvie and Calico Life Sciences publish data illustrating preclinical antitumor efficacy of this compound | BioWorld [bioworld.com]
- 4. The PTPN2/PTPN1 inhibitor this compound unleashes potent anti-tumour immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The PTPN2/PTPN1 inhibitor this compound unleashes potent anti-tumour immunity. | Broad Institute [broadinstitute.org]
- 6. calicolabs.com [calicolabs.com]
Application Note: Evaluating the Efficacy of Abbv-cls-484 in 3D Tumor Spheroid Models
Introduction
Abbv-cls-484 is a first-in-class, orally bioavailable inhibitor of protein tyrosine phosphatase non-receptor type 2 (PTPN2) and its closely related paralog PTPN1.[1] These phosphatases are critical negative regulators of inflammatory signaling pathways.[2] By inhibiting PTPN2/N1, this compound enhances anti-tumor immunity by amplifying the tumor's intrinsic response to interferon and boosting the activation and function of various immune cells, including NK and CD8+ T-cells.[1][3][4] This novel mechanism of action promotes cellular pathways such as JAK-STAT signaling.[1][5] Preclinical studies have demonstrated robust anti-tumor activity in various cancer models, including those resistant to PD-1 blockade.[1][6] Three-dimensional (3D) tumor spheroids are advanced in vitro models that more accurately mimic the tumor microenvironment, including aspects of cell-cell interactions, nutrient and oxygen gradients, and drug penetration challenges, compared to traditional 2D cell cultures.[7][8][9][10] This makes them a valuable tool for evaluating the efficacy of novel cancer therapeutics like this compound.
This application note provides detailed protocols for utilizing this compound in 3D tumor spheroid models to assess its anti-cancer effects. The described workflows are designed for researchers in oncology, immunology, and drug development.
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Protocols
Protocol 1: Generation of 3D Tumor Spheroids
This protocol describes the generation of uniform tumor spheroids using the liquid overlay technique in ultra-low attachment (ULA) plates.
Materials:
-
Cancer cell line of interest (e.g., MC38, 4T1)
-
Complete cell culture medium (e.g., DMEM/RPMI with 10% FBS, 1% Penicillin-Streptomycin)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
96-well ultra-low attachment (ULA) round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells in a T-75 flask to 70-80% confluency.
-
Aspirate the culture medium and wash the cells with PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Determine the cell concentration and viability.
-
Dilute the cell suspension to the desired seeding density (e.g., 2,000-10,000 cells/well, to be optimized for each cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well ULA plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-5 days to allow for spheroid formation. Monitor spheroid formation daily using a microscope.
Protocol 2: Treatment of 3D Tumor Spheroids with this compound
Materials:
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Pre-formed 3D tumor spheroids in a 96-well ULA plate
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
-
Carefully remove 50 µL of the old medium from each well containing a spheroid.
-
Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).
Experimental Workflow
Caption: Workflow for assessing this compound in 3D spheroids.
Protocol 3: Cell Viability Assessment (ATP Assay)
This protocol uses a luminescent-based assay to determine the number of viable cells in a spheroid based on ATP quantification.
Materials:
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Treated 3D tumor spheroids in a 96-well ULA plate
-
Luminometer
Procedure:
-
Remove the plate containing the treated spheroids from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the CellTiter-Glo® 3D Reagent to each well.
-
Mix the contents by orbital shaking for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability relative to the vehicle-treated control spheroids.
Protocol 4: Apoptosis Assay (Caspase-3/7 Activity)
This protocol measures the activity of caspases-3 and -7, key biomarkers of apoptosis.
Materials:
-
Caspase-Glo® 3/7 3D Assay kit
-
Treated 3D tumor spheroids in a 96-well ULA plate
-
Luminometer
Procedure:
-
Follow the same initial steps as the cell viability assay to equilibrate the plate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 3D Reagent to each well.
-
Mix by gentle orbital shaking for 1 minute.
-
Incubate the plate at room temperature for 1-3 hours.
-
Measure the luminescence.
-
Normalize the caspase activity to cell viability data to determine the specific apoptotic effect.
Logical Relationship of Experimental Design
References
- 1. news.abbvie.com [news.abbvie.com]
- 2. Small molecule. Big biology. Dual phosphatase inhibitor enters the immunotherapy fray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nature Publishes Discovery and Preclinical Results for this compound, a Potential First-in-Class PTPN2/N1 Inhibitor in Cancer Immunotherapy [prnewswire.com]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. The PTPN2/PTPN1 inhibitor this compound unleashes potent anti-tumour immunity. | Broad Institute [broadinstitute.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. 3D Cell Culture Models as Recapitulators of the Tumor Microenvironment for the Screening of Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. focus.gbo.com [focus.gbo.com]
- 9. 3D Tumor Spheroid Models for In Vitro Therapeutic Screening of Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Three-Dimensional In Vitro Tumor Spheroid Models for Evaluation of Anticancer Therapy: Recent Updates | MDPI [mdpi.com]
Troubleshooting & Optimization
Abbv-cls-484 Technical Support Center: Solubility and In Vivo Formulation Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the solubility and formulation of Abbv-cls-484 for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable, first-in-class, potent inhibitor of the protein tyrosine phosphatases PTPN2 and PTPN1.[1][2] These phosphatases are negative regulators of inflammatory signaling pathways. By inhibiting PTPN2 and PTPN1, this compound enhances anti-tumor immunity.[1][2] This is achieved by amplifying the tumor's response to interferon and promoting the activation and function of various immune cells, including NK and CD8+ T cells.[1][2] A key pathway promoted by this compound is the JAK-STAT signaling pathway.[1]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO). For in vivo studies, specific formulations using a combination of solvents and excipients are necessary.
Q3: Can this compound be administered in a simple aqueous solution for in vivo studies?
A3: No, this compound is poorly soluble in water.[3] Direct administration in a simple aqueous solution is not recommended due to the high risk of precipitation and poor bioavailability. It is crucial to use a co-solvent system or a lipid-based formulation for in vivo delivery.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation during formulation preparation. | The concentration of this compound exceeds its solubility in the formulation. | - Ensure the final concentration does not exceed the recommended solubility limits (see Table 1).- Add the formulation components sequentially and ensure each component is fully dissolved before adding the next.[4]- Gentle warming and vortexing can aid dissolution, but avoid excessive heat which could degrade the compound. |
| Cloudy or non-homogenous formulation. | Incomplete dissolution or mixing of components. | - Vortex the solution thoroughly after the addition of each component.[4]- Use fresh, anhydrous DMSO as moisture can reduce the solubility of this compound.[3]- For the corn oil formulation, ensure vigorous mixing to achieve a uniform suspension. |
| Poor in vivo efficacy or high variability in results. | Suboptimal formulation leading to poor bioavailability. | - Confirm the accuracy of the formulation preparation by re-checking all calculations and measurements.- Prepare the formulation fresh before each experiment, as the long-term stability of these formulations is not reported.- Consider using the PEG300/Tween80 formulation for potentially better aqueous dispersibility compared to the corn oil-based formulation. |
| Difficulty in administering the formulation. | High viscosity of the formulation. | - For the corn oil formulation, gentle warming to room temperature may reduce viscosity.- Ensure the use of an appropriately sized needle and syringe for administration. |
Data Presentation
Table 1: Solubility of this compound
| Solvent / Formulation | Reported Solubility | Molar Concentration Equivalent |
| DMSO | ~77 mg/mL[3] | ~199.76 mM[3] |
| 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 2.08 mg/mL (saturation unknown)[4] | ≥ 5.40 mM[4] |
| 10% DMSO + 90% Corn Oil | ≥ 2.08 mg/mL (saturation unknown)[4] | ≥ 5.40 mM[4] |
Experimental Protocols
Protocol 1: Preparation of this compound in a PEG300/Tween80-based Formulation for In Vivo Studies
This protocol is designed to prepare a clear, injectable solution of this compound.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween80 (Polysorbate 80)
-
Saline (0.9% NaCl in sterile water)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Prepare a Stock Solution in DMSO:
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).[4] Ensure the powder is completely dissolved by vortexing.
-
-
Sequential Addition of Excipients:
-
In a sterile tube, add the required volume of the DMSO stock solution (10% of the final volume).
-
Add PEG300 (40% of the final volume) to the DMSO solution.[4] Vortex thoroughly until the solution is clear and homogenous.
-
Add Tween80 (5% of the final volume) to the mixture.[4] Vortex again until the solution is clear.
-
Add Saline (45% of the final volume) to the mixture.[4] Vortex for a final time to ensure complete mixing.
-
-
Final Formulation:
-
The final formulation should be a clear solution. If any precipitation is observed, the concentration may be too high.
-
This formulation is intended for immediate use.
-
Protocol 2: Preparation of this compound in a Corn Oil-based Formulation for In Vivo Studies
This protocol is suitable for preparing a lipid-based suspension of this compound.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Corn Oil, sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Prepare a Stock Solution in DMSO:
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).[4] Ensure complete dissolution by vortexing.
-
-
Formulation Preparation:
-
In a sterile tube, add the required volume of the DMSO stock solution (10% of the final volume).
-
Add corn oil (90% of the final volume) to the DMSO solution.[4]
-
Vortex the mixture vigorously for several minutes to ensure a homogenous suspension.
-
-
Final Formulation:
-
The final formulation will be a suspension. It is critical to ensure the suspension is uniform before administration.
-
This formulation should be prepared fresh before use.
-
Visualizations
Caption: Experimental workflow for preparing this compound formulations for in vivo studies.
Caption: this compound inhibits PTPN2/N1, promoting JAK-STAT signaling and immune response.
References
Potential off-target effects of Abbv-cls-484
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Abbv-cls-484.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a first-in-class, orally bioavailable small molecule inhibitor that dually targets the protein tyrosine phosphatases PTPN2 and PTPN1.[1][2][3][4] Its primary mechanism of action is to enhance anti-tumor immunity by amplifying the intrinsic tumor response to interferon and promoting the activation and function of various immune cells, including NK cells and CD8+ T-cells.[1][4][5] This is achieved through the enhancement of the JAK-STAT signaling pathway.[1][4]
Q2: What is the rationale for targeting both PTPN2 and PTPN1?
Both PTPN2 and PTPN1 are key negative regulators of inflammatory signaling pathways.[6] Genetic deletion of either of these phosphatases in tumor or immune cells has been shown to promote anti-tumor immunity. Therefore, dual inhibition is a promising strategy for cancer immunotherapy.
Q3: Has this compound been tested for off-target activity?
Yes, extensive preclinical studies have been conducted to evaluate the selectivity of this compound. Wide-range selectivity screens across a diverse panel of phosphatases, kinases, and other receptors, including the hERG channel, have shown no significant off-target activity.
Q4: Where can I find the detailed data from the off-target activity screens?
The comprehensive results of the selectivity screens are available in the supplementary information of the primary publication:
-
Baumgartner, C.K., et al. The PTPN2/PTPN1 inhibitor this compound unleashes potent anti-tumour immunity. Nature622 , 850–862 (2023).[1]
Researchers are encouraged to consult this publication for in-depth quantitative data and experimental protocols.
Troubleshooting Guide
Issue: Unexpected cellular phenotype observed in my in vitro experiment.
-
Confirm On-Target Activity: Before investigating potential off-target effects, it is crucial to confirm that the observed phenotype is not a result of the potent on-target inhibition of PTPN2 and PTPN1. The dual inhibition of these phosphatases can have broad effects on immune cell activation and interferon signaling.
-
Review Selectivity Data: Refer to the selectivity data published in the supplementary materials of Baumgartner, C.K., et al. Nature622 , 850–862 (2023). This will provide a comprehensive list of tested off-targets and the corresponding activity of this compound.
-
Consider the Cellular Context: The expression levels of PTPN2, PTPN1, and potential off-targets can vary significantly between different cell lines and primary cells. Analyze the transcriptomic or proteomic data of your experimental system to assess the expression of any potential off-target proteins of concern.
-
Control Experiments:
-
Dose-Response Curve: Perform a detailed dose-response curve to determine if the unexpected phenotype is observed at concentrations significantly higher than the IC50 for PTPN2 and PTPN1.
-
Structural Analogs: If available, use a structurally related but inactive analog of this compound as a negative control.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out PTPN2 and PTPN1 to see if this recapitulates the observed phenotype.
-
Issue: Discrepancy between my results and published data.
-
Verify Compound Integrity: Ensure the purity and integrity of your this compound compound. Degradation or impurities could lead to unexpected results.
-
Experimental Conditions: Carefully review and compare your experimental protocol with the methodologies detailed in the primary literature. Pay close attention to cell culture conditions, reagent concentrations, and incubation times.
-
Cell Line Authentication: Confirm the identity and purity of your cell lines. Misidentification or contamination of cell lines is a common source of experimental variability.
Data on Selectivity of this compound
The following tables summarize the publicly available quantitative data on the selectivity of this compound. For a comprehensive dataset, please refer to the supplementary information of Baumgartner, C.K., et al. Nature622 , 850–862 (2023).
Table 1: In Vitro Potency against Target Phosphatases
| Target | IC50 (nM) |
| PTPN2 | 1.8 |
| PTPN1 | 2.5 |
Data extracted from preclinical studies.
Table 2: Selectivity against Other Phosphatases
| Phosphatase | Activity |
| PTPN9 | 6-8 fold weaker than PTPN2/N1 |
| SHP-1 (PTPN6) | No detectable activity |
| SHP-2 (PTPN11) | No detectable activity |
This table represents a subset of the full selectivity panel. The complete panel is available in the primary publication.
Experimental Protocols
Detailed experimental protocols for the key assays used to characterize this compound can be found in the Methods section of Baumgartner, C.K., et al. Nature622 , 850–862 (2023). Researchers should refer to this publication for precise methodologies for the following assays:
-
In vitro phosphatase activity assays
-
Cell-based phospho-STAT assays
-
Immune cell activation and function assays
-
In vivo tumor model studies
-
Broad-panel kinase and phosphatase selectivity screening
Visualizations
Below are diagrams illustrating the key signaling pathway and the logical workflow for investigating potential off-target effects.
References
- 1. news.abbvie.com [news.abbvie.com]
- 2. The PTPN2/PTPN1 inhibitor this compound unleashes potent anti-tumour immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Abbvie and Calico Life Sciences publish data illustrating preclinical antitumor efficacy of this compound | BioWorld [bioworld.com]
- 4. Paper: The PTPN2/PTPN1 Inhibitor this compound Augments Immune Responses Against Leukemic Blasts and Impedes Leukemia Cell Proliferation in AML Alone and in Combination with Venetoclax [ash.confex.com]
- 5. Nature Publishes Discovery And Preclinical Results For this compound, A Potential First-In-Class PTPN2/N1 Inhibitor In Cancer Immunotherapy [sahmcapital.com]
- 6. Small molecule. Big biology. Dual phosphatase inhibitor enters the immunotherapy fray - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Abbv-cls-484 Concentration for Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Abbv-cls-484 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a first-in-class, orally bioavailable, and potent small molecule inhibitor of protein tyrosine phosphatase non-receptor type 2 (PTPN2) and its close homolog PTPN1.[1][2] These phosphatases are negative regulators of inflammatory signaling pathways. By inhibiting PTPN2 and PTPN1, this compound enhances anti-tumor immunity by amplifying the cellular response to interferon (IFN) and promoting the activation and function of various immune cells, including CD8+ T cells and Natural Killer (NK) cells.[1][2][3][4] This enhanced immune response is primarily mediated through the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway.[1][3]
Q2: What is the recommended concentration range for this compound in cell culture?
A general starting recommendation for cellular use is up to 1 µM.[5] However, the optimal concentration is highly dependent on the cell line and the specific assay being performed. For example, in studies with acute myeloid leukemia (AML) cell lines, a dose-dependent effect on T-cell mediated killing was observed in the range of 0.2 to 10 µM.[6] For long-term (7-day) proliferation assays in AML cell lines, a concentration of 10 µM in the presence of IFNγ resulted in a 90% reduction in cell numbers.[6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare a stock solution of this compound?
For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) and then dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in your culture does not exceed a level that could affect cell viability (typically ≤ 0.1%).
Q4: Is the effect of this compound dependent on other factors in the cell culture environment?
Yes, the activity of this compound is often enhanced in the presence of interferon-gamma (IFNγ).[2] PTPN2 negatively regulates the IFNγ signaling pathway, so inhibition of PTPN2 by this compound sensitizes cells to the effects of IFNγ.[2] Therefore, the presence and concentration of IFNγ in your cell culture medium can significantly impact the observed effects of this compound. For some cell lines that exhibit intrinsic low-grade inflammation, this compound may show activity even in the absence of exogenous IFNγ.[2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low activity of this compound observed. | Suboptimal concentration: The concentration of this compound may be too low for the specific cell line or assay. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal working concentration. |
| Absence of IFNγ: The cell line may require IFNγ to be sensitized to the effects of this compound. | Supplement the cell culture medium with a low dose of IFNγ (e.g., 1-10 ng/mL) and repeat the experiment. Confirm that your cells are responsive to IFNγ. | |
| Cell line insensitivity: The cell line may have defects in the IFNγ signaling pathway (e.g., mutations in JAKs or STATs). | Test the responsiveness of your cell line to IFNγ alone. Consider using a different cell line known to be responsive to PTPN2/N1 inhibition. | |
| Incorrect compound handling: The compound may have degraded due to improper storage or handling. | Ensure the compound is stored as recommended by the supplier. Prepare fresh stock solutions in DMSO and use them promptly. Avoid repeated freeze-thaw cycles. | |
| High cytotoxicity observed. | Concentration is too high: The concentration of this compound may be in a toxic range for the specific cell line. | Perform a cell viability assay (e.g., MTS or CellTiter-Glo) with a range of this compound concentrations to determine the cytotoxic threshold. Use concentrations below this threshold for functional assays. |
| Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the cell culture medium may be too high. | Ensure the final DMSO concentration is at a non-toxic level (typically ≤ 0.1%). Include a vehicle control (medium with the same concentration of DMSO) in your experiments. | |
| Variability in experimental results. | Inconsistent cell culture conditions: Variations in cell passage number, confluency, or medium composition can lead to inconsistent results. | Use cells within a consistent passage number range. Seed cells at a consistent density and ensure they are in the exponential growth phase. Use the same batch of serum and other reagents. |
| Presence of endogenous IFNγ: Different batches of serum may contain varying levels of endogenous IFNγ, affecting the baseline response to this compound. | Consider using a serum-free or low-serum medium, or heat-inactivating the serum to reduce the variability of endogenous factors. |
Quantitative Data
Table 1: In Vitro Potency of this compound
| Target | Assay | IC50 |
| PTPN2 | Biochemical (Mobility shift assay) | 1.8 nM[5] |
| PTPN1 | Biochemical (Mobility shift assay) | 2.5 nM[7] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Metric | Concentration | Incubation Time | Notes |
| Various AML Cell Lines | T-cell mediated killing | Dose-dependent increase | 0.2 - 10 µM[6] | 48 hours | Co-culture with T-cells.[6] |
| Molm-13, MV4-11, HL60, IMS-M2, OCI AML3, OCI AML 5 | Proliferation | 90% reduction | 10 µM[6] | 7 days | In the presence of 100 ng/mL IFNγ.[6] |
| SUDHL1 (Anaplastic Large Cell Lymphoma) | Cell Viability | IC50 | 6.285 µM | 72 hours | |
| Karpas299 (Anaplastic Large Cell Lymphoma) | Cell Viability | IC50 | 5.838 µM | 72 hours |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (DMSO) and an untreated control. If investigating the role of IFNγ, pre-treat cells with IFNγ for a specified time before adding this compound.
-
Incubation: Add the this compound dilutions to the respective wells and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Phospho-STAT1
This protocol provides a general framework for assessing the effect of this compound on the JAK-STAT pathway.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the desired concentrations for a specified time. Include a vehicle control. Stimulate with IFNγ for a short period (e.g., 15-30 minutes) before cell lysis.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-STAT1 (p-STAT1) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total STAT1 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for a cell viability assay.
Caption: Troubleshooting logic for low compound activity.
References
- 1. news.abbvie.com [news.abbvie.com]
- 2. researchgate.net [researchgate.net]
- 3. The PTPN2/PTPN1 inhibitor this compound unleashes potent anti-tumour immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 6. Paper: The PTPN2/PTPN1 Inhibitor this compound Augments Immune Responses Against Leukemic Blasts and Impedes Leukemia Cell Proliferation in AML Alone and in Combination with Venetoclax [ash.confex.com]
- 7. This compound + PD-1/VEGFR Inhibitors for Cancer · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
Abbv-cls-484 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Abbv-cls-484. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be kept in a cool, dry place. While one supplier suggests long-term storage under these general conditions, for more defined storage, keeping the solid compound at -20°C is recommended and it is suggested to be used within one month when stored at this temperature. Another source indicates that the compound can be stable for at least four years, although the specific storage conditions for this duration are not detailed.
Q2: How should I handle this compound upon receiving it after shipment?
A2: this compound is generally considered stable at ambient temperatures for the duration of shipping. It is recommended to transfer the compound to the appropriate long-term storage conditions as mentioned above upon receipt.
Q3: What is the recommended solvent for preparing stock solutions of this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing stock solutions of this compound. It is advisable to use anhydrous DMSO to minimize moisture-related degradation.
Q4: What is the stability of this compound in a DMSO stock solution?
A4: When stored at -20°C, a DMSO stock solution of this compound should be used within one month for optimal activity. It is crucial to minimize freeze-thaw cycles.
Q5: Are there any known incompatibilities for this compound?
A5: Yes, this compound is known to be incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents. Contact with these substances should be avoided to prevent degradation.
Troubleshooting Guide
Issue 1: Precipitation is observed when preparing an aqueous working solution from a DMSO stock.
-
Cause: this compound has limited solubility in aqueous solutions. The addition of a concentrated DMSO stock to an aqueous buffer can cause the compound to precipitate out if its solubility limit is exceeded.
-
Troubleshooting Steps:
-
Lower the Final Concentration: If experimentally feasible, try lowering the final concentration of this compound in your working solution.
-
Optimize Co-solvents: For in vivo experiments, a common formulation includes a mixture of DMSO, PEG300, Tween 80, and saline. A sequential addition and mixing of these components can help maintain solubility.
-
Gentle Warming and Sonication: If precipitation occurs during preparation, gentle heating and/or sonication can aid in dissolution. However, the impact of heat on the stability of this compound should be validated for your specific experimental conditions.
-
Prepare Freshly: It is highly recommended to prepare aqueous working solutions fresh on the day of use and use them immediately to minimize the risk of precipitation over time.
-
Issue 2: Inconsistent or lower-than-expected activity in cellular assays.
-
Cause: This could be due to several factors including compound degradation, inaccurate concentration due to precipitation, or interactions with media components.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: If the DMSO stock solution is old or has undergone multiple freeze-thaw cycles, prepare a fresh stock.
-
Assess Solubility in Assay Media: Visually inspect your final working solution for any signs of precipitation. If observed, refer to the troubleshooting steps for precipitation.
-
Perform a Stability Check: Conduct a simple stability experiment by incubating this compound in your complete cell culture media at 37°C for the duration of your experiment. Analyze the concentration of the compound at different time points using a suitable analytical method like HPLC.
-
Use Freshly Prepared Solutions: Always prepare the final dilutions for your cellular assays immediately before adding them to the cells.
-
Data Presentation
Table 1: Recommended Storage and Stability of this compound
| Form | Storage Condition | Recommended Duration | Citations |
| Solid | Cool, dry place | Long-term | [1] |
| Solid | -20°C | Up to 1 month | |
| DMSO Stock | -20°C | Up to 1 month | |
| In Vivo Soln. | Room Temperature or as per experimental setup | Use immediately |
Table 2: Solubility of this compound
| Solvent | Solubility | Citations |
| DMSO | ~62.5 - 77 mg/mL | |
| Acetonitrile | Slightly soluble | |
| Water | Slightly soluble |
Experimental Protocols
Protocol: General Stability Assessment of this compound in an Aqueous Buffer
This protocol outlines a general method to assess the stability of this compound in a user-defined aqueous buffer. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is required.
1. Materials:
- This compound solid
- Anhydrous DMSO
- Experimental aqueous buffer (e.g., PBS, pH 7.4)
- HPLC system with a suitable column (e.g., C18)
- HPLC grade solvents (e.g., acetonitrile, water, formic acid)
- Calibrated analytical balance
- Microcentrifuge tubes
2. Procedure:
- Prepare a Concentrated Stock Solution: Accurately weigh this compound and dissolve it in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).
- Prepare the Test Solution: Dilute the DMSO stock solution into your experimental aqueous buffer to the final desired concentration for your experiment. Ensure the final DMSO concentration is consistent with your experimental conditions (typically ≤ 0.5%).
- Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the test solution, and if necessary, quench any potential degradation by adding an equal volume of a strong organic solvent like acetonitrile. This will serve as your T=0 reference sample. Store at -80°C until analysis.
- Incubation: Incubate the remaining test solution under the desired experimental conditions (e.g., room temperature, 37°C). Protect from light if photostability is also being assessed.
- Time-Point Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), collect aliquots of the incubated test solution and process them in the same manner as the T=0 sample.
- HPLC Analysis: Analyze all samples by a validated, stability-indicating HPLC method. The method should be able to separate the parent this compound peak from any potential degradants.
- Data Analysis: Calculate the peak area of this compound for each time point. Determine the percentage of this compound remaining at each time point relative to the T=0 sample.
Mandatory Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for stability testing.
References
Technical Support Center: Troubleshooting Inconsistent Results with Abbv-cls-484 in Mice
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results with Abbv-cls-484 in murine models. The information is based on the known mechanism of action of this compound as a dual PTPN1/PTPN2 inhibitor and general principles of in vivo pharmacology and immunology.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Q: We are observing significant variability in tumor growth inhibition between different cohorts of mice treated with this compound. What are the potential causes and how can we troubleshoot this?
A: Inconsistent anti-tumor efficacy is a common challenge in preclinical studies. Several factors related to the experimental setup and the biological system can contribute to this variability.
Potential Causes:
-
Mouse Strain and Health Status: The genetic background and health of the mice can significantly impact immune responses and drug metabolism. Sub-clinical infections or differences in the gut microbiome can lead to varied immune cell activation.
-
Tumor Model Variability: The specific syngeneic tumor model used can influence the outcome. Tumor heterogeneity and immunogenicity can differ between cell line passages and even between individual tumors.
-
Drug Formulation and Administration: Improper formulation, leading to insolubility or instability, or inaccurate oral gavage technique can result in variable drug exposure.
-
Immune System Activation State: The baseline activation state of the immune system in the mice can affect the response to an immunomodulatory agent like this compound.
Troubleshooting Steps:
-
Standardize Mouse Supply and Health Monitoring:
-
Source mice from a reputable vendor and ensure they are specific-pathogen-free (SPF).
-
Allow for a proper acclimatization period before starting the experiment.
-
Monitor animal health closely throughout the study.
-
-
Characterize Tumor Cell Line:
-
Perform regular testing of your tumor cell line for identity (e.g., STR profiling) and to ensure it is free from contamination (e.g., mycoplasma testing).
-
Use cells from a consistent, low passage number for tumor implantation.
-
-
Optimize Drug Formulation and Dosing Procedure:
-
Ensure this compound is fully solubilized in the vehicle. Refer to the manufacturer's instructions or published protocols for appropriate vehicles.
-
Train personnel on proper oral gavage techniques to minimize stress and ensure accurate dosing.
-
Prepare fresh formulations regularly.
-
-
Monitor Pharmacokinetics and Pharmacodynamics:
-
Conduct a pilot pharmacokinetic (PK) study to determine drug exposure in your specific mouse strain and model.
-
Assess target engagement by measuring downstream pharmacodynamic (PD) markers in blood or tumor tissue, such as phosphorylation of STAT1.
-
2. Q: We are not observing the expected increase in immune cell activation (e.g., CD8+ T cells, NK cells) in the tumor microenvironment following this compound treatment. What could be the issue?
A: Lack of immune activation can be due to issues with the drug, the timing of analysis, or the specific tumor model.
Potential Causes:
-
Sub-optimal Dosing or Scheduling: The dose of this compound may be too low, or the dosing frequency may not be optimal to maintain sufficient target inhibition.
-
Timing of Analysis: The timing of tissue collection for immune profiling is critical. Immune cell infiltration and activation are dynamic processes.
-
"Cold" Tumor Microenvironment: The tumor model may lack sufficient baseline immune infiltration for this compound to exert its effect. PTPN1/PTPN2 inhibition enhances existing immune responses.
-
Analytical Technique Sensitivity: The methods used for immune profiling (e.g., flow cytometry, IHC) may not be sensitive enough or the markers chosen may not be appropriate.
Troubleshooting Steps:
-
Dose-Response and Dosing Frequency Studies:
-
Perform a dose-escalation study to identify the optimal dose for your model.
-
Evaluate different dosing schedules (e.g., once daily vs. twice daily) based on the compound's half-life in mice (approximately 2 hours)[1].
-
-
Time-Course Analysis:
-
Conduct a time-course experiment to identify the peak of immune cell activation after treatment. Collect tumors at various time points post-treatment.
-
-
Evaluate the Tumor Microenvironment:
-
Characterize the baseline immune infiltrate of your tumor model. If it is an immune-excluded or "cold" tumor, consider combination therapies to enhance immune cell recruitment.
-
This compound has shown efficacy in models resistant to anti-PD-1, suggesting it can work in less inflamed environments, but a complete absence of immune cells will be problematic[2][3][4].
-
-
Refine Analytical Methods:
-
Optimize your flow cytometry panels and gating strategies.
-
Validate antibodies for immunohistochemistry to ensure specificity and sensitivity.
-
Consider more comprehensive profiling techniques like single-cell RNA sequencing to understand the immune landscape.
-
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Different Mouse Strains
| Parameter | C57BL/6 | BALB/c | NSG (Immunodeficient) |
| Tmax (h) | 1 | 1.5 | 1 |
| Cmax (ng/mL) | 1250 ± 150 | 1100 ± 200 | 1300 ± 180 |
| AUC (ng*h/mL) | 4500 ± 500 | 4000 ± 600 | 4800 ± 550 |
| Half-life (h) | 2.1 ± 0.3 | 2.3 ± 0.4 | 2.0 ± 0.2 |
| Clearance (L/h/kg) | 1.7 ± 0.2 | 1.9 ± 0.3 | 1.6 ± 0.2 |
Note: This table presents hypothetical data for illustrative purposes. Actual values may vary. The clearance value for C57BL/6 is consistent with published data[1].
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Action |
| Inconsistent Tumor Growth Inhibition | Mouse health/strain, tumor model variability, drug formulation/administration | Standardize animal models, characterize cell lines, optimize drug delivery |
| Lack of Immune Activation | Sub-optimal dosing, incorrect timing of analysis, "cold" tumor | Perform dose-response/time-course studies, characterize tumor microenvironment |
| Unexpected Toxicity | Off-target effects, vehicle toxicity, mouse strain sensitivity | Conduct tolerability studies, test vehicle alone, consider different strains |
Experimental Protocols
Protocol 1: Assessment of STAT1 Phosphorylation in Tumor Tissue by Western Blot
-
Tumor Homogenization:
-
Excise tumors from treated and control mice at a predetermined time point (e.g., 4 hours post-dose).
-
Snap-freeze tumors in liquid nitrogen.
-
Homogenize frozen tumors in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against phospho-STAT1 (Tyr701) and total STAT1 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize the phospho-STAT1 signal to the total STAT1 signal.
-
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Troubleshooting workflow for inconsistent results.
Logical Relationships
Caption: Logical relationships of inconsistency causes.
References
- 1. Abbvie and Calico Life Sciences publish data illustrating preclinical antitumor efficacy of this compound | BioWorld [bioworld.com]
- 2. Nature Publishes Discovery and Preclinical Results for this compound, a Potential First-in-Class PTPN2/N1 Inhibitor in Cancer Immunotherapy [prnewswire.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Cell Viability Assays with Abbv-cls-484
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Abbv-cls-484 in dose-titration cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a first-in-class, orally bioavailable small molecule inhibitor of Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2) and its close homolog PTPN1.[1][2] These phosphatases are negative regulators of the JAK-STAT signaling pathway.[1][3] By inhibiting PTPN2 and PTPN1, this compound enhances cellular responses to interferons (like IFNγ), boosts the activation and function of various immune cells (such as T cells and NK cells), and can increase a tumor cell's susceptibility to immune-mediated killing.[2][4][5][6]
Q2: Which type of cell viability assay is most suitable for use with this compound?
The choice of assay depends on your specific research question.
-
For direct cytotoxicity on tumor cells: Standard assays like MTT, MTS, or CellTiter-Glo® can be used. However, it's crucial to consider that this compound's growth-inhibitory effects on many cancer cell lines are dependent on the presence of IFNγ.[5]
-
For immune cell-mediated killing: Co-culture assays are necessary. Here, you would treat your target cancer cells with this compound (and potentially IFNγ), then co-culture them with immune cells (e.g., T cells, NK cells, or PBMCs). Cell viability of the target cells can be measured using methods like Calcein AM release, LDH assay, or flow cytometry-based assays that can distinguish between the target and effector cells.
Q3: What is the recommended starting concentration range for this compound in a dose-titration experiment?
Based on published data, a broad concentration range from 0.1 µM to 10 µM is a reasonable starting point for in vitro cell-based assays.[1][3] A typical 8-point dose-response curve could include concentrations such as 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0.03 µM, 0.01 µM, and a vehicle control. The optimal concentration range will be cell line-dependent and should be determined empirically.
Q4: My cancer cell line does not show a significant decrease in viability with this compound treatment alone. Why might this be?
Many cancer cell lines require the presence of IFNγ to show a growth-inhibitory response to this compound.[5] This is because this compound enhances the cell's signaling response to IFNγ. Consider pre-treating or co-treating your cells with a low dose of IFNγ (e.g., 1-10 ng/mL, but this should be optimized for your cell line).
Q5: How should I prepare my stock solution of this compound?
This compound is typically soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing your working concentrations, ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) and consistent across all wells, including the vehicle control, to avoid solvent-induced toxicity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Inconsistent cell seeding: Uneven distribution of cells in the microplate wells.2. Edge effects: Evaporation from wells on the outer edges of the plate.3. Pipetting errors: Inaccurate dispensing of compound or assay reagents. | 1. Improve cell suspension: Ensure a single-cell suspension before seeding and mix gently between pipetting.2. Minimize edge effects: Do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS.3. Calibrate pipettes: Regularly check and calibrate your pipettes for accuracy. Use reverse pipetting for viscous solutions. |
| No dose-response observed | 1. Sub-optimal compound concentration: The concentration range tested is too low or too high.2. Assay insensitivity: The chosen cell viability assay is not sensitive enough to detect subtle changes.3. Cell line resistance: The cell line is not sensitive to this compound's effects, even with IFNγ.4. Absence of IFNγ: As mentioned in the FAQs, many tumor cell lines require IFNγ to respond. | 1. Broaden concentration range: Test a wider range of concentrations (e.g., from 10 nM to 100 µM) in a preliminary experiment.2. Switch assay type: Consider a more sensitive assay, such as a luminescence-based assay (e.g., CellTiter-Glo®) over a colorimetric one (e.g., MTT).3. Use a positive control cell line: If possible, include a cell line known to be responsive to this compound.4. Include IFNγ co-treatment: Perform experiments with and without a low dose of IFNγ. |
| High background signal | 1. Compound interference: this compound may directly react with the assay reagents.2. Media components: Phenol (B47542) red in the culture medium can interfere with absorbance readings.3. Microbial contamination: Bacterial or fungal contamination can affect assay readouts. | 1. Run a cell-free control: Include wells with media and this compound at all tested concentrations but without cells. Subtract the background absorbance/luminescence from your experimental wells.2. Use phenol red-free media: For colorimetric assays, switch to phenol red-free medium during the assay period.3. Practice sterile technique: Ensure all reagents and cell cultures are sterile. Regularly test for mycoplasma contamination. |
| Unexpected increase in viability at high concentrations | 1. Compound precipitation: At high concentrations, this compound may precipitate out of solution, reducing its effective concentration.2. Off-target effects: At very high concentrations, the compound may have unforeseen effects that interfere with the assay chemistry or cell metabolism. | 1. Check for precipitation: Visually inspect the wells with the highest concentrations for any precipitate. If observed, consider using a lower top concentration or a different solvent system.2. Use an orthogonal assay: Confirm the results with a different type of viability assay that relies on a different principle (e.g., if you used a metabolic assay like MTT, try a membrane integrity assay like Trypan Blue exclusion). |
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on B16-F10 Murine Melanoma Cells with and without IFNγ Co-treatment
| This compound (µM) | % Viability (- IFNγ) | Std. Dev. | % Viability (+ 10 ng/mL IFNγ) | Std. Dev. |
| 0 (Vehicle) | 100.0 | 4.5 | 100.0 | 5.1 |
| 0.01 | 98.2 | 5.2 | 95.3 | 4.8 |
| 0.03 | 96.5 | 4.8 | 88.1 | 5.5 |
| 0.1 | 94.1 | 5.5 | 75.4 | 6.2 |
| 0.3 | 91.8 | 6.1 | 58.2 | 5.9 |
| 1.0 | 89.5 | 5.9 | 42.7 | 6.8 |
| 3.0 | 87.2 | 6.3 | 25.9 | 5.4 |
| 10.0 | 85.1 | 6.8 | 15.3 | 4.9 |
| IC50 (µM) | > 10 | ~0.45 |
Table 2: Hypothetical Dose-Dependent Enhancement of T-cell Mediated Killing of MC38 Colon Carcinoma Cells by this compound
| This compound (µM) | % Lysis of MC38 cells (Co-cultured with T-cells) | Std. Dev. |
| 0 (Vehicle) | 25.3 | 3.1 |
| 0.2 | 38.7 | 4.2 |
| 1.0 | 55.9 | 5.5 |
| 5.0 | 72.4 | 6.1 |
| 10.0 | 85.1 | 5.8 |
Experimental Protocols
Protocol 1: MTT Assay for Direct Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations. If IFNγ co-treatment is required, add it to the medium at this stage.
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2x compound dilutions to the respective wells. Include vehicle control wells (medium with the same final concentration of DMSO) and, if applicable, IFNγ-only control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. Mix gently by pipetting or shaking.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Calcein AM Release Assay for Immune Cell-Mediated Cytotoxicity
-
Target Cell Labeling: Harvest target cancer cells and label them with Calcein AM according to the manufacturer's protocol.
-
Seeding and Treatment: Seed the labeled target cells in a 96-well plate. Add this compound at various concentrations.
-
Effector Cell Addition: Add effector immune cells (e.g., pre-activated T cells or NK cells) at an appropriate effector-to-target (E:T) ratio.
-
Controls: Include wells with:
-
Target cells only (for spontaneous release).
-
Target cells with lysis buffer (for maximum release).
-
Target cells with effector cells but no compound (vehicle control).
-
-
Incubation: Incubate the co-culture for the desired period (e.g., 4-6 hours).
-
Readout: Centrifuge the plate and transfer the supernatant to a new black-walled 96-well plate. Measure the fluorescence of the released Calcein AM.
-
Data Analysis: Calculate the percentage of specific lysis using the formula: (% Lysis = (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)) * 100.
Visualizations
Caption: this compound inhibits PTPN2/N1, enhancing JAK-STAT signaling.
Caption: General workflow for a dose-titration cell viability assay.
Caption: A decision tree for troubleshooting common assay issues.
References
- 1. ashpublications.org [ashpublications.org]
- 2. news.abbvie.com [news.abbvie.com]
- 3. Paper: The PTPN2/PTPN1 Inhibitor this compound Augments Immune Responses Against Leukemic Blasts and Impedes Leukemia Cell Proliferation in AML Alone and in Combination with Venetoclax [ash.confex.com]
- 4. The PTPN2/PTPN1 inhibitor this compound unleashes potent anti-tumour immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Abbv-cls-484 Animal Model Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Abbv-cls-484 in animal models. The information is intended for scientists and drug development professionals to anticipate and manage potential toxicities during preclinical evaluation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a first-in-class, orally bioavailable small molecule inhibitor that dually targets Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2) and Type 1 (PTPN1).[1] These phosphatases act as negative regulators in key signaling pathways. By inhibiting PTPN2 and PTPN1, this compound enhances anti-tumor immunity. This is achieved by promoting the activation of immune cells such as CD8+ T cells and Natural Killer (NK) cells, and by increasing the tumor's sensitivity to interferon-gamma.[1][2]
Q2: What are the potential on-target toxicities of this compound in animal models?
A2: Based on the known functions of PTPN1 and PTPN2, potential on-target toxicities can be anticipated:
-
Immune-Related Adverse Events (irAEs): PTPN2 is a critical negative regulator of immune signaling.[3] Genetic deletion of PTPN2 in mice leads to severe systemic inflammation and autoimmunity.[3][4] Therefore, inhibition of PTPN2 by this compound may lead to an over-activation of the immune system, resulting in inflammatory infiltrates in various organs. Preclinical studies in rats have noted dose-dependent inflammatory infiltrates in the kidney, liver, and joints, which were reversible.[5]
-
Metabolic Dysregulation: PTPN1 is a key negative regulator of insulin (B600854) and leptin signaling pathways.[6][7] While inhibition of PTPN1 is being explored for the treatment of type 2 diabetes and obesity due to increased insulin sensitivity,[6][8] researchers should monitor for potential metabolic changes in animal models, such as hypoglycemia, especially at higher doses or in combination with other therapies.
Q3: What are the known off-target effects of this compound?
A3: this compound has been reported to be highly selective for PTPN2/N1 with no detectable off-target activity in wide-range selectivity screens across a diverse panel of phosphatases, kinases, and other receptors.[4] However, as with any small molecule inhibitor, the potential for off-target effects should not be entirely dismissed, and any unexpected phenotypes should be investigated.
Q4: What is the reported toxicity profile of this compound in animal models?
A4: Publicly available data is limited. A study in rats showed that this compound was well-tolerated up to 300 mg/kg.[5] The primary observation was the presence of dose-dependent inflammatory infiltrates in the kidney, liver, and joints, which resolved one month after cessation of treatment.[5]
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Observation of Clinical Signs of Toxicity (e.g., weight loss, hunched posture, lethargy)
-
Possible Cause: On-target immune-related adverse events due to PTPN2 inhibition, leading to systemic inflammation.
-
Troubleshooting Steps:
-
Dose Reduction: Consider reducing the dose of this compound to the lowest effective dose.
-
Monitor Inflammatory Markers: Collect blood samples to analyze circulating levels of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α, IL-6).
-
Histopathological Analysis: At the end of the study, or if an animal reaches a humane endpoint, perform a thorough histopathological examination of key organs (liver, kidney, lungs, spleen, joints, and gastrointestinal tract) to identify and characterize inflammatory infiltrates.
-
Supportive Care: Provide supportive care as per institutional guidelines, which may include fluid support or dietary supplements.
-
Issue 2: Elevated Liver Enzymes (ALT, AST) in Serum
-
Possible Cause: Drug-induced liver injury (DILI), potentially due to inflammatory infiltrates as observed in rat studies.[5]
-
Troubleshooting Steps:
-
Confirm with Histopathology: Correlate elevated liver enzymes with histopathological findings of liver tissue to determine the nature of the injury (e.g., inflammation, necrosis, cholestasis).
-
Dose-Response Assessment: If not already done, perform a dose-response study to establish the dose at which hepatotoxicity occurs.
-
Monitor Liver Function: In addition to ALT and AST, monitor other markers of liver function such as alkaline phosphatase (ALP) and bilirubin.
-
Issue 3: Signs of Kidney Dysfunction (e.g., elevated BUN, creatinine)
-
Possible Cause: Drug-induced nephrotoxicity, potentially due to inflammatory infiltrates in the kidneys.[5]
-
Troubleshooting Steps:
-
Urinalysis: Perform urinalysis to check for proteinuria, hematuria, or other signs of kidney damage.
-
Kidney Histopathology: Conduct a detailed histopathological examination of the kidneys to look for signs of glomerulonephritis, interstitial nephritis, or tubular injury.
-
Novel Kidney Biomarkers: Consider measuring more sensitive biomarkers of kidney injury such as KIM-1 or clusterin in urine.[9]
-
Issue 4: Unexpected Hypoglycemia
-
Possible Cause: On-target effect of PTPN1 inhibition leading to enhanced insulin sensitivity.[6][8]
-
Troubleshooting Steps:
-
Blood Glucose Monitoring: Implement regular blood glucose monitoring, especially during the peak plasma concentration of the drug.
-
Dietary Considerations: Ensure animals have ad libitum access to food, and consider the timing of drug administration in relation to the feeding cycle.
-
Dose Adjustment: Evaluate if the hypoglycemic effect is dose-dependent and adjust the dose if necessary.
-
Data Presentation
Table 1: Summary of Potential Toxicities and Monitoring Parameters for this compound in Animal Models
| Potential Toxicity | Target Organ(s) | Monitoring Parameters | Frequency of Monitoring |
| Immune-Related Adverse Events | Systemic, Liver, Kidney, Joints | Clinical signs (weight, posture, activity), Complete Blood Count (CBC) with differential, Serum cytokines (IFN-γ, TNF-α), Histopathology | Daily (clinical signs), Weekly (weight, CBC), As needed (cytokines), End of study (histopathology) |
| Hepatotoxicity | Liver | Serum ALT, AST, ALP, Bilirubin, Histopathology | Baseline, Weekly, End of study |
| Nephrotoxicity | Kidney | Serum BUN, Creatinine, Urinalysis (protein, blood), Urine KIM-1/Clusterin, Histopathology | Baseline, Weekly, End of study |
| Metabolic Changes | Systemic | Blood Glucose | Baseline, Post-dosing (peak effect), Weekly |
Experimental Protocols
Protocol 1: General Toxicity Monitoring in Mice
-
Animal Model: C57BL/6 mice, 8-10 weeks old.
-
Drug Administration: this compound administered orally (p.o.) via gavage once daily. Prepare the formulation in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Dose Groups:
-
Vehicle control
-
Low dose (e.g., 10 mg/kg)
-
Mid dose (e.g., 30 mg/kg)
-
High dose (e.g., 100 mg/kg)
-
-
Monitoring:
-
Daily: Observe for clinical signs of toxicity (lethargy, hunched posture, piloerection, rough coat).
-
Twice Weekly: Record body weight.
-
Weekly: Collect blood via tail vein or saphenous vein for CBC and serum chemistry (ALT, AST, BUN, creatinine, glucose).
-
-
Terminal Endpoint: At the end of the study (e.g., 28 days), euthanize animals and collect blood via cardiac puncture for a final analysis. Perform a gross necropsy and collect key organs (liver, kidneys, spleen, lungs, heart, joints, GI tract) for histopathological analysis.
Protocol 2: Assessment of Immune-Related Adverse Events
-
Animal Model: As in Protocol 1.
-
Treatment Groups: As in Protocol 1.
-
Immune Monitoring:
-
Weekly Blood Collection: In addition to CBC and serum chemistry, isolate plasma for cytokine analysis (e.g., using a multiplex bead array for IFN-γ, TNF-α, IL-6, IL-2, IL-10).
-
Flow Cytometry: At the terminal endpoint, isolate splenocytes and lymphocytes from peripheral blood and liver to analyze immune cell populations (e.g., CD4+, CD8+ T cells, NK cells, myeloid cells) and their activation status (e.g., expression of CD69, CD25, PD-1).
-
-
Histopathology: Pay special attention to immune cell infiltration in non-lymphoid organs. Consider immunohistochemistry for immune cell markers (e.g., CD3 for T cells, F4/80 for macrophages).
Visualizations
Caption: this compound mechanism of action.
Caption: General preclinical toxicity workflow.
Caption: Troubleshooting logic for adverse events.
References
- 1. Stocking the Toolbox – Using Preclinical Models to Understand the Development and Treatment of Immune Checkpoint Inhibitor-induced Immune-Related Adverse Events - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Preclinical approaches to assess potential kinase inhibitor-induced cardiac toxicity: Past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. Models of Drug-induced Liver Injury for Evaluation of Phytotherapeutics and Other Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of preclinical and clinical models for immune-related adverse events following checkpoint immunotherapy: a perspective from SITC and AACR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biomarkers of drug-induced kidney toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Abbv-cls-484 pharmacokinetic and pharmacodynamic variability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for researchers utilizing Abbv-cls-484, a first-in-class, orally bioavailable dual inhibitor of Protein Tyrosine Phosphatase Non-receptor Type 1 (PTPN1) and Type 2 (PTPN2). This guide offers a comprehensive overview of this compound's pharmacokinetic and pharmacodynamic properties, detailed experimental protocols, and troubleshooting assistance to address common challenges encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, active-site inhibitor of the protein tyrosine phosphatases PTPN1 and PTPN2.[1][2] These phosphatases are critical negative regulators of inflammatory signaling pathways. By inhibiting PTPN1 and PTPN2, this compound enhances Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling.[1][2] This leads to an amplified response to interferons and promotes the activation and function of various immune cells, including CD8+ T cells and Natural Killer (NK) cells, thereby fostering a potent anti-tumor immune response.[1][2]
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used in cancer immunotherapy research.[1][2] It is being investigated for its ability to overcome resistance to immune checkpoint blockade in various cancer models.[1][2] Researchers use this compound to study the roles of PTPN1 and PTPN2 in immune regulation, T-cell function, and the tumor microenvironment.
Q3: Is this compound orally bioavailable?
A3: Yes, this compound is an orally bioavailable compound.[1][2]
Q4: In which preclinical models has this compound shown efficacy?
A4: this compound has demonstrated monotherapy efficacy in mouse models of cancer that are resistant to PD-1 blockade.[1]
Q5: Are there ongoing clinical trials for this compound?
A5: Yes, this compound is being evaluated in a Phase 1 clinical trial for patients with advanced solid tumors (NCT04777994).[1][2] The study is assessing its safety, pharmacokinetics, and pharmacodynamics as both a monotherapy and in combination with other anti-cancer agents.
Data Presentation
Pharmacokinetic and In Vitro Potency Data
| Parameter | Value | Species/System | Reference |
| PTPN1 IC50 | 2.5 nM | In vitro | [1] |
| PTPN2 IC50 | 1.8 nM | In vitro | [1] |
| Aqueous Solubility | 2.55 µM | In vitro | [1] |
| Half-life (t½) | 2 hours | Mouse (oral admin.) | [1] |
| Clearance | 1.7 L/h·kg | Mouse | [1] |
| Unbound Fraction (Plasma) | 0.86 | Mouse | [1] |
| Unbound Fraction (Plasma) | 0.5 | Human | [1] |
| Unbound Brain/Plasma Ratio | 0.08 | Mouse | [1] |
Pharmacodynamic Data
| Marker | EC50 / Effect | Cell Line / Model | Reference |
| IFN-γ-mediated STAT1 phosphorylation | 0.176 µM | B16 tumor cells | [1] |
| Cytokine Induction | Significant increase in CXCL9 and CXCL10 | Ptpn2/n1-null mice (3-100 mg/kg oral admin.) | [1] |
| Granzyme B Induction | Increase at 100 mg/kg dose | Ptpn2/n1-null mice (oral admin.) | [1] |
Experimental Protocols
In Vitro PTPN1/PTPN2 Phosphatase Activity Assay
This protocol is designed to assess the direct inhibitory effect of this compound on PTPN1 and PTPN2 enzymatic activity.
Materials:
-
Recombinant human PTPN1 and PTPN2 enzymes
-
p-Nitrophenyl Phosphate (pNPP) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the diluted this compound solutions.
-
Add the PTPN1 or PTPN2 enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the pNPP substrate to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Western Blot for Phospho-STAT1 in Cancer Cells
This protocol details the procedure to measure the pharmacodynamic effect of this compound on the JAK-STAT pathway by assessing the phosphorylation of STAT1.
Materials:
-
Cancer cell line of interest (e.g., B16 melanoma)
-
Cell culture medium and reagents
-
This compound
-
Interferon-gamma (IFN-γ)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-phospho-STAT1 (Tyr701) and anti-total-STAT1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with IFN-γ (e.g., 10 ng/mL) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane and run the SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-phospho-STAT1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-STAT1 antibody as a loading control.
In Vivo Mouse Tumor Model Experiment
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse tumor model.
Materials:
-
Immunocompetent mice (e.g., C57BL/6)
-
Syngeneic tumor cells (e.g., MC38 colon adenocarcinoma)
-
This compound formulation for oral gavage (e.g., in 0.5% HPMC)
-
Calipers for tumor measurement
-
Animal handling and surgical equipment
Procedure:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally (e.g., once daily) at the desired dose. The control group should receive the vehicle.
-
Measure tumor volume and body weight every 2-3 days.
-
At the end of the study, euthanize the mice and harvest tumors and spleens for further analysis (e.g., flow cytometry, immunohistochemistry).
-
Analyze the data to determine the effect of this compound on tumor growth.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow.
Caption: Troubleshooting Decision Tree.
Troubleshooting Guide
In Vitro Experiments
| Problem | Possible Cause | Recommended Solution |
| No or weak p-STAT1 signal in Western Blot | 1. Inactive IFN-γ. 2. Dephosphorylation of samples during lysis. 3. Suboptimal antibody concentration. | 1. Test the activity of the IFN-γ stock. 2. Always use fresh lysis buffer containing phosphatase inhibitors. Keep samples on ice. 3. Titrate the primary and secondary antibody concentrations. |
| High background on Western Blot | 1. Blocking agent is interfering (milk contains phosphoproteins). 2. Insufficient washing. | 1. Use 5% Bovine Serum Albumin (BSA) in TBST for blocking instead of milk. 2. Increase the number and duration of washes with TBST. |
| Inconsistent results between replicates | 1. Inaccurate pipetting. 2. Variation in cell density or treatment time. | 1. Calibrate pipettes and use proper pipetting techniques. 2. Ensure consistent cell seeding and precise timing of treatments and stimulations. |
In Vivo Experiments
| Problem | Possible Cause | Recommended Solution |
| No significant anti-tumor efficacy | 1. Incorrect formulation or dosage of this compound. 2. Improper oral gavage technique leading to incorrect dosing. 3. Tumor model is not responsive. | 1. Verify the calculation, weighing, and suspension of the compound. Ensure the suspension is homogenous before each administration. 2. Ensure personnel are properly trained in oral gavage to avoid accidental administration into the trachea. 3. Confirm the expression of PTPN1/PTPN2 in the chosen tumor model and its reliance on the targeted pathway. |
| Animal distress or weight loss | 1. Toxicity of the compound at the administered dose. 2. Stress or injury from the oral gavage procedure. | 1. Perform a dose-ranging toxicity study to determine the maximum tolerated dose (MTD). 2. Ensure proper restraint and use the correct size and type of gavage needle. Consider acclimatizing the animals to handling prior to the experiment. |
| High variability in tumor growth within a group | 1. Inconsistent number of viable tumor cells implanted. 2. Variation in the site of implantation. | 1. Ensure a single-cell suspension of tumor cells with high viability is used for implantation. 2. Be consistent with the anatomical location of the subcutaneous injection. |
References
Technical Support Center: Overcoming Resistance to Abbv-cls-484 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance to Abbv-cls-484 in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a first-in-class, orally bioavailable small molecule inhibitor of Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2) and its close homolog PTPN1.[1][2][3] These phosphatases are negative regulators of inflammatory signaling pathways. By inhibiting PTPN2 and PTPN1, this compound enhances anti-tumor immunity through a dual mechanism:
-
Directly on tumor cells: It sensitizes cancer cells to interferon-gamma (IFNγ), amplifying IFNγ signaling and promoting tumor cell growth inhibition and apoptosis.[4][5][6][7]
-
On immune cells: It promotes the activation and function of various immune cells, including natural killer (NK) cells and CD8+ T cells, by enhancing JAK-STAT signaling.[1][8][9] This leads to increased cytotoxicity against tumor cells and a shift from a suppressive to a pro-inflammatory tumor microenvironment.[10]
Q2: What are the known mechanisms of resistance to this compound?
Preclinical studies suggest that the primary mechanism of resistance to this compound is the disruption of the IFNγ signaling pathway within cancer cells.[4] Loss-of-function mutations in key components of this pathway, such as IFNGR1, JAK1, JAK2, and STAT1, can render tumor cells unresponsive to the sensitizing effects of this compound.[8][11][12]
Q3: How can I determine if my cancer cell line is likely to be sensitive or resistant to this compound?
Sensitivity to this compound is often correlated with a functional IFNγ signaling pathway. You can assess this by:
-
Genomic Analysis: Sequencing key genes in the IFNγ pathway (IFNGR1, IFNGR2, JAK1, JAK2, STAT1, IRF1) to identify any loss-of-function mutations.[11][12]
-
Functional Assays: Treating your cancer cells with IFNγ and measuring the phosphorylation of STAT1 (p-STAT1) by Western blot or flow cytometry. A robust increase in p-STAT1 suggests a functional pathway and potential sensitivity to this compound.
Troubleshooting Guide
Problem 1: My cancer cells show no response to this compound in vitro.
Possible Cause 1: Defective IFNγ Signaling Pathway
As mentioned, an intact IFNγ signaling pathway is often crucial for the anti-tumor effects of this compound.
Troubleshooting Steps:
-
Assess IFNγ Pathway Integrity:
-
Experiment: Treat cells with recombinant IFNγ (e.g., 10 ng/mL for 30 minutes) and analyze STAT1 phosphorylation (p-STAT1 at Tyr701) by Western blot.
-
Expected Outcome: A significant increase in p-STAT1 levels in sensitive cells.
-
Troubleshooting: If there is no increase in p-STAT1, it strongly suggests a defect in the IFNγ pathway. Consider sequencing key pathway components (IFNGR1, JAK1, JAK2, STAT1) to identify potential mutations.
-
-
Induce IFNγ Production in Co-culture:
-
Experiment: If working with an immune co-culture system, ensure your T cells are activated and producing IFNγ. Measure IFNγ levels in the supernatant by ELISA.
-
Troubleshooting: If IFNγ levels are low, consider using a different T cell activation method or a higher effector-to-target ratio.
-
Possible Cause 2: Suboptimal Drug Concentration or Treatment Duration
Troubleshooting Steps:
-
Perform a Dose-Response Curve:
-
Experiment: Treat your cancer cells with a wide range of this compound concentrations (e.g., 0.1 nM to 10 µM) for a fixed duration (e.g., 72 hours).
-
Expected Outcome: Determine the half-maximal inhibitory concentration (IC50).
-
Troubleshooting: If no significant growth inhibition is observed even at high concentrations, it further points towards a resistance mechanism.
-
-
Vary Treatment Duration:
-
Experiment: Test the optimal concentration of this compound at different time points (e.g., 24, 48, 72, 96 hours).
-
Troubleshooting: Some cell lines may require longer exposure to the drug to exhibit a response.
-
Problem 2: I see a response to this compound in vitro, but not in my in vivo tumor model.
Possible Cause 1: Insufficient Immune Infiltration in the Tumor Microenvironment
This compound's in vivo efficacy is highly dependent on a functional host immune system, particularly the presence of CD8+ T cells.[10]
Troubleshooting Steps:
-
Analyze the Tumor Immune Microenvironment:
-
Experiment: Perform immunohistochemistry (IHC) or flow cytometry on dissociated tumors to quantify the infiltration of CD8+ T cells, NK cells, and other immune populations.
-
Expected Outcome: Tumors responding to this compound should show increased infiltration of cytotoxic immune cells.
-
Troubleshooting: If immune infiltration is low, the tumor model may be "cold" or non-immunogenic. Consider using a different tumor model known to be more immunogenic.
-
Possible Cause 2: Pharmacokinetic or Pharmacodynamic Issues
Troubleshooting Steps:
-
Verify Drug Exposure:
-
Experiment: Measure the concentration of this compound in the plasma and tumor tissue of treated animals to ensure adequate drug exposure.
-
Troubleshooting: If drug levels are low, consider adjusting the dose, frequency, or route of administration.
-
-
Assess Target Engagement in Vivo:
-
Experiment: Analyze the phosphorylation status of STAT1 in tumor tissue from treated animals to confirm that this compound is inhibiting PTPN2/N1 in the target tissue.
-
Quantitative Data Summary
Table 1: In Vitro Activity of this compound (AC-484)
| Parameter | Value | Cell Line/System | Reference |
| IC50 (PTPN2) | 1.8 nM | Biochemical Assay | [13] |
| IC50 (PTPN1) | 2.5 nM | Biochemical Assay | [13] |
| EC50 (IFNγ-mediated STAT1 phosphorylation) | 0.176 µM | B16 tumor cells | [13] |
| IC50 (72h, +IFNγ) | 6.285 µM | SUDHL1 (ALK+ ALCL) | [14] |
| IC50 (72h, +IFNγ) | 5.838 µM | Karpas299 (ALK+ ALCL) | [14] |
Table 2: In Vivo Efficacy of this compound (AC-484) in Murine Cancer Models Resistant to Anti-PD-1
| Tumor Model | Treatment | Outcome | Reference |
| 4T1 (Breast Cancer) | AC-484 Monotherapy | Dramatic tumor regression | [15][16] |
| EMT6 (Breast Cancer) | AC-484 Monotherapy | Dramatic tumor regression | [15][16] |
| Pancreatic Adenocarcinoma | AC-484 Monotherapy | Tumor regression comparable to anti-PD-1 | [13] |
Key Experimental Protocols
Western Blot for Phosphorylated STAT1 (p-STAT1)
This protocol is to assess the functionality of the IFNγ signaling pathway.
Materials:
-
Cancer cell line of interest
-
Recombinant Human IFNγ
-
Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
Primary antibodies: Rabbit anti-p-STAT1 (Tyr701), Rabbit anti-STAT1, Mouse anti-β-actin
-
HRP-conjugated secondary antibodies: Anti-rabbit IgG, Anti-mouse IgG
-
BSA for blocking
-
TBST buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat with or without IFNγ (e.g., 10 ng/mL) for 30 minutes.
-
Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Run samples on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[17]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies (diluted in 5% milk/TBST) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add chemiluminescent substrate and visualize the bands using an imaging system.
T-Cell Mediated Cytotoxicity Assay
This assay determines the ability of T cells to kill cancer cells in the presence of this compound.
Materials:
-
Cancer cell line (target cells)
-
Effector T cells (e.g., activated human PBMCs or a specific T cell line)
-
This compound
-
Recombinant Human IFNγ (optional, for pre-sensitizing target cells)
-
Flow cytometer
-
Fluorescent dyes for labeling live/dead cells (e.g., Propidium Iodide or a viability dye) and for distinguishing target and effector cells (e.g., CFSE).
Procedure:
-
Label Target Cells: Label cancer cells with a fluorescent dye like CFSE according to the manufacturer's protocol.
-
Plate Target Cells: Seed the labeled target cells in a 96-well plate and allow them to adhere.
-
Drug Treatment: Treat the target cells with different concentrations of this compound and/or IFNγ for a predetermined time (e.g., 24 hours).
-
Co-culture: Add effector T cells at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).
-
Incubation: Co-culture the cells for 4-24 hours.
-
Staining and Analysis:
-
Harvest all cells from the wells.
-
Stain with a viability dye (e.g., Propidium Iodide).
-
Analyze by flow cytometry. Gate on the target cell population (CFSE-positive) and quantify the percentage of dead cells (viability dye-positive).
-
Calculate specific lysis using the formula: % Specific Lysis = 100 x (% Experimental Lysis - % Spontaneous Lysis) / (100 - % Spontaneous Lysis).
-
Visualizations
Caption: this compound inhibits PTPN2/PTPN1, enhancing JAK-STAT signaling in tumor and immune cells.
References
- 1. Mutations in IFN-γ signaling genes sensitize tumors to immune checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The PTPN2/PTPN1 inhibitor this compound unleashes potent anti-tumour immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The PTPN2/PTPN1 inhibitor this compound unleashes potent anti-tumour immunity. | Broad Institute [broadinstitute.org]
- 4. In Vitro T Cell Killing Assay Protocol [sigmaaldrich.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Small-molecule PTPN2 Inhibitors Sensitize Resistant Melanoma to Anti-PD-1 Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-molecule PTPN2 Inhibitors Sensitize Resistant Melanoma to Anti-PD-1 Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Loss of IFN-γ pathway genes in tumor cells as a mechanism of resistance to anti-CTLA-4 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news.abbvie.com [news.abbvie.com]
- 10. This compound + PD-1/VEGFR Inhibitors for Cancer · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 11. Frontiers | Dysregulation in IFN-γ signaling and response: the barricade to tumor immunotherapy [frontiersin.org]
- 12. Acquired IFNγ resistance impairs anti-tumor immunity and gives rise to T-cell-resistant melanoma lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Abbvie and Calico Life Sciences publish data illustrating preclinical antitumor efficacy of this compound | BioWorld [bioworld.com]
- 14. ashpublications.org [ashpublications.org]
- 15. Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line (... [protocols.io]
- 16. protocols.io [protocols.io]
- 17. Western Blot Protocol | Proteintech Group [ptglab.com]
Abbv-cls-484 selectivity profiling against other phosphatases
This technical support guide provides researchers, scientists, and drug development professionals with information on the selectivity profile of Abbv-cls-484 against other phosphatases. The information is presented in a question-and-answer format to address potential issues and questions that may arise during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the selectivity profile of this compound against other phosphatases?
A1: this compound is a first-in-class, orally bioavailable, and potent dual inhibitor of Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2) and Type 1 (PTPN1).[1][2][3][4][5] Preclinical studies have demonstrated its high selectivity for PTPN2 and PTPN1.
A biochemical phosphatase screen revealed that this compound (also referred to as AC484) has 6- to 8-fold weaker activity against PTPN9 and no detectable activity against SHP-1 or SHP-2.[6] Furthermore, extensive selectivity screens across a wide range of phosphatases, kinases, and other receptors have shown no significant off-target activity.[6]
Q2: Where can I find quantitative data on the selectivity of this compound?
A2: The primary source for the selectivity data is the 2023 Nature publication titled, "The PTPN2/PTPN1 inhibitor this compound unleashes potent anti-tumour immunity." The detailed quantitative data is located in the extended data tables of the supplementary information. While the full tables are not available in the public search results, the key findings are summarized below.
Table 1: Selectivity Profile of this compound Against a Panel of Phosphatases
| Target Phosphatase | IC50 (nM) | Selectivity vs. PTPN2 |
| PTPN2 | 1.8[6] | - |
| PTPN1 | Not specified | Not specified |
| PTPN9 | 15[6] | ~8.3-fold |
| SHP-1 | No detectable activity[6] | >>>> |
| SHP-2 | No detectable activity[6] | >>>> |
Note: The IC50 for PTPN1 was not explicitly stated in the available search results. The selectivity is described as "high" for both PTPN1 and PTPN2.
Troubleshooting and Experimental Protocols
Q3: We are planning to run our own phosphatase selectivity assay for this compound. Can you provide a general protocol?
A3: Yes, the following protocol is based on the methodology described in the primary literature for the in-house phosphatase panel used to assess the selectivity of this compound.
Experimental Protocol: Biochemical Phosphatase Inhibition Assay
This protocol outlines a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound against various phosphatases.
Materials:
-
Recombinant phosphatases (e.g., PTPN2, PTPN1, PTPN9, SHP-1, SHP-2)
-
This compound
-
Fluorescent substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 0.005% Tween-20, 5 mM TCEP (freshly added)
-
384-well assay plates
-
Plate reader capable of fluorescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Enzyme and Compound Incubation: In a 384-well plate, add the desired concentration of each phosphatase to the wells. Add the serially diluted this compound to the respective wells. Incubate for 5 minutes at room temperature.
-
Substrate Addition: Add DiFMUP to all wells to initiate the enzymatic reaction. The final concentration of the enzyme should be approximately 0.5 nM and the final concentration of DiFMUP should be 5 µM.
-
Incubation: Incubate the plate at 25°C for 30 minutes.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for DiFMUP.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagram illustrates the experimental workflow for determining the phosphatase selectivity of this compound.
Caption: Workflow for Phosphatase Selectivity Profiling.
Signaling Pathway Context
This compound targets PTPN2 and PTPN1, which are key negative regulators of the JAK-STAT signaling pathway. Inhibition of PTPN2/N1 by this compound enhances downstream signaling, leading to an amplified anti-tumor immune response.
Caption: this compound Mechanism of Action.
References
- 1. news.abbvie.com [news.abbvie.com]
- 2. The PTPN2/PTPN1 inhibitor this compound unleashes potent anti-tumour immunity. | Broad Institute [broadinstitute.org]
- 3. researchgate.net [researchgate.net]
- 4. The PTPN2/PTPN1 inhibitor this compound unleashes potent anti-tumour immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The PTPN2/PTPN1 inhibitor this compound unleashes potent anti-tumour immunity (Journal Article) | OSTI.GOV [osti.gov]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
Validation & Comparative
A Head-to-Head Comparison: Abbv-cls-484 Versus Anti-PD-1 Therapy in Syngeneic Cancer Models
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the preclinical performance of Abbv-cls-484, a first-in-class PTPN2/N1 inhibitor, and anti-PD-1 therapy in syngeneic mouse models.
The landscape of cancer immunotherapy is rapidly evolving, with novel mechanisms of action continually being explored to overcome the limitations of existing treatments. This guide provides a comprehensive comparison of two distinct immunotherapeutic approaches: this compound, a novel orally bioavailable small molecule inhibitor of protein tyrosine phosphatase non-receptor type 2 (PTPN2) and type 1 (PTPN1), and the established anti-PD-1 monoclonal antibody therapy. The data presented herein is derived from preclinical studies in syngeneic mouse models, offering a comparative lens on their efficacy, mechanisms of action, and potential therapeutic applications.
Executive Summary
This compound represents a new frontier in immuno-oncology by targeting intracellular phosphatases that negatively regulate anti-tumor immunity.[1][2][3][4] In contrast, anti-PD-1 therapy focuses on blocking a key immune checkpoint interaction on the cell surface. Preclinical evidence suggests that this compound monotherapy can induce robust anti-tumor responses, particularly in models resistant to anti-PD-1 therapy.[1][2][3][4] Furthermore, combination studies indicate the potential for additive or synergistic effects when both therapies are used concurrently. This guide will delve into the quantitative data from these preclinical studies, outline the experimental protocols, and visualize the distinct signaling pathways targeted by each agent.
Data Presentation: Efficacy in Syngeneic Models
The following tables summarize the preclinical efficacy of this compound and anti-PD-1 therapy in various syngeneic mouse models.
| Syngeneic Model | Treatment Group | Tumor Growth Inhibition (TGI) | Survival Benefit | Key Findings |
| Pancreatic Adenocarcinoma | This compound | Comparable to anti-PD-1 | Comparable to anti-PD-1 | This compound demonstrates potent monotherapy efficacy.[5] |
| Anti-PD-1 | - | - | ||
| 4T1 (Breast Cancer) | This compound | Significant | Increased | Effective in a model known for its resistance to anti-PD-1 therapy.[6] |
| Anti-PD-1 | Minimal | Minimal | ||
| EMT-6 (Breast Cancer) | This compound | Significant | Increased | Demonstrates efficacy in a minimally inflamed tumor model.[6] |
| Anti-PD-1 | Moderate | Moderate | ||
| CT26 (Colon Cancer) | This compound | Significant | Increased | |
| Anti-PD-1 | Significant | Increased | ||
| This compound + Anti-PD-1 | Additive Effect | Enhanced | Combination therapy shows potential for improved outcomes.[5] |
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and anti-PD-1 therapy lies in their molecular targets and mechanisms of action.
This compound: Unleashing Immune Signaling from Within
This compound is a dual inhibitor of PTPN2 and PTPN1, two intracellular phosphatases that act as negative regulators of the JAK-STAT signaling pathway.[1] By inhibiting these phosphatases, this compound amplifies the cellular response to interferons, leading to a cascade of anti-tumor effects. This includes enhanced activation and function of critical immune cells such as CD8+ T cells and Natural Killer (NK) cells, as well as direct effects on tumor cells, making them more susceptible to immune-mediated killing.[1][6]
dot
Caption: this compound inhibits PTPN2/N1, enhancing JAK-STAT signaling.
Anti-PD-1 Therapy: Releasing the Brakes on T-Cells
Anti-PD-1 therapy is a form of immune checkpoint blockade. Programmed cell death protein 1 (PD-1) is a receptor expressed on activated T cells. When it binds to its ligand, PD-L1, which is often overexpressed on tumor cells, it transmits an inhibitory signal that suppresses T-cell activity. Anti-PD-1 antibodies physically block this interaction, thereby "releasing the brakes" on the T-cells and restoring their ability to recognize and attack cancer cells.[7]
dot
Caption: Anti-PD-1 therapy blocks the PD-1/PD-L1 interaction, restoring T-cell function.
Experimental Protocols
While specific, granular details of proprietary preclinical studies are often not fully disclosed, the following outlines a general experimental workflow for comparing this compound and anti-PD-1 therapy in syngeneic models, based on publicly available information.
dot
Caption: General workflow for in vivo comparison studies.
Key Methodological Considerations:
-
Cell Lines and Mouse Strains: Syngeneic models such as 4T1 (BALB/c mice), EMT-6 (BALB/c mice), and CT26 (BALB/c mice) are commonly used.
-
Tumor Implantation: Tumor cells are typically implanted subcutaneously into the flank of immunocompetent mice.
-
Treatment Regimen: this compound is administered orally, while anti-PD-1 antibodies are typically given via intraperitoneal injection. Dosing schedules and concentrations are determined in dose-escalation studies.
-
Efficacy Endpoints: Primary endpoints include tumor growth inhibition (TGI), measured by caliper measurements of tumor volume, and overall survival.
-
Immunophenotyping: To understand the mechanism of action, tumors and spleens are often harvested at the end of the study for analysis of immune cell populations by techniques such as flow cytometry and single-cell RNA sequencing.
Conclusion
This compound and anti-PD-1 therapy represent two distinct and promising strategies in cancer immunotherapy. Preclinical data from syngeneic models highlight that this compound has a unique mechanism of action that can induce potent anti-tumor immunity, even in models that are refractory to anti-PD-1 treatment. The observed additive effects in combination studies suggest that a multi-pronged attack on tumor immune evasion, targeting both intracellular and extracellular pathways, may lead to more durable and effective anti-cancer responses. The ongoing clinical development of this compound will be crucial in determining its therapeutic potential in patients.[1]
References
- 1. news.abbvie.com [news.abbvie.com]
- 2. The PTPN2/PTPN1 inhibitor this compound unleashes potent anti-tumour immunity. | Broad Institute [broadinstitute.org]
- 3. The PTPN2/PTPN1 inhibitor this compound unleashes potent anti-tumour immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Abbvie and Calico Life Sciences publish data illustrating preclinical antitumor efficacy of this compound | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
- 7. assaygenie.com [assaygenie.com]
Revolutionizing Immunotherapy: A Comparative Analysis of AbbVie-cls-484 in PD-1 Resistant Tumors
For Immediate Release
In the rapidly evolving landscape of cancer immunotherapy, the emergence of resistance to PD-1/PD-L1 checkpoint inhibitors presents a significant clinical challenge. This guide provides a comprehensive comparison of AbbVie's investigational drug, Abbv-cls-484, with other therapeutic alternatives for PD-1 resistant solid tumors. Drawing upon preclinical data, this analysis is intended for researchers, scientists, and drug development professionals to objectively evaluate the potential of this novel agent.
AbbVie-cls-484 is a first-in-class, orally bioavailable, dual inhibitor of protein tyrosine phosphatase non-receptor type 2 (PTPN2) and type 1 (PTPN1).[1] These phosphatases are critical negative regulators of the JAK-STAT signaling pathway, which plays a pivotal role in anti-tumor immunity.[1][2][3] By inhibiting PTPN2 and PTPN1, this compound enhances the sensitivity of tumor cells to interferon-gamma (IFNγ) and boosts the activation and function of key immune effector cells, such as CD8+ T cells and Natural Killer (NK) cells.[1][4][5] This dual mechanism of action offers a promising strategy to overcome resistance to PD-1 blockade.[1][4][5]
Comparative Preclinical Efficacy
The following tables summarize the preclinical efficacy of this compound in PD-1 resistant and other relevant syngeneic tumor models, alongside data for alternative immunotherapeutic strategies.
| AbbVie-cls-484: Preclinical Efficacy in Syngeneic Tumor Models | ||||
| Compound | Tumor Model | Treatment | Key Findings | Reference |
| This compound | 4T1 (Breast Cancer, PD-1 resistant) | Monotherapy | Induced tumor regression and survival comparable to anti-PD-1 in sensitive models.[6] | [6] |
| This compound | EMT-6 (Breast Cancer, PD-1 resistant) | Monotherapy | Induced tumor regression and survival comparable to anti-PD-1 in sensitive models.[6] | [6] |
| This compound | CT26 (Colon Cancer) | Combination with anti-PD-1 | Additive anti-tumor effect observed.[6] | [6] |
| This compound | B16 (Melanoma) | Monotherapy | Effectively reduced metastatic disease in a pulmonary metastasis model.[6] | [6] |
| Alternative Immunotherapies: Preclinical Efficacy in Syngeneic Tumor Models | ||||
| Therapeutic Class | Tumor Model | Treatment | Key Findings | Reference |
| Anti-CTLA-4 | MC38 (Colon Cancer) | Monotherapy | Significant tumor growth inhibition and complete tumor regressions.[7] | [7] |
| Anti-LAG-3 | MC38 (Colon Cancer) | Combination with anti-PD-1 | Reduced tumor growth in some, but not all, mice.[8] | [8] |
| Anti-TIM-3 | B16-F10 (Melanoma) | Monotherapy | Did not significantly alter tumor growth.[9] | [9] |
| Engineered IL-2 | MC38 (Colon Cancer) | Monotherapy | Modest efficacy in inhibiting tumor growth.[10] | [10] |
| mRNA Vaccine | B16 (Melanoma) | Monotherapy | Triggered a robust CD8+ T-cell-mediated antitumor cellular immune response.[1] | [1] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of evaluating this compound, the following diagrams have been generated using Graphviz.
Caption: this compound Signaling Pathway.
Caption: Preclinical Experimental Workflow.
References
- 1. Advances in mRNA-Based Cancer Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Targeting Protein Tyrosine Phosphatases to Improve Cancer Immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The PTPN2/PTPN1 inhibitor this compound unleashes potent anti-tumour immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news.abbvie.com [news.abbvie.com]
- 6. Abbvie and Calico Life Sciences publish data illustrating preclinical antitumor efficacy of this compound | BioWorld [bioworld.com]
- 7. hCTLA-4 mice as a colorectal carcinoma model | Poster | genOway [genoway.com]
- 8. Immune inhibitory molecules LAG-3 and PD-1 synergistically regulate T cell function to promote tumoral immune escape - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of melanoma cell-intrinsic Tim-3 stimulates MAPK-dependent tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocytogen.com [biocytogen.com]
Preclinical Rationale for the Combination of ABBV-CLS-484 and VEGFR Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals
While specific preclinical data on the combination of ABBV-CLS-484 with Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors has not been made publicly available, the ongoing Phase 1 clinical trial (NCT04777994) suggests a strong scientific rationale for this therapeutic strategy.[1][2][3][4] This guide synthesizes the known mechanisms of each agent to provide a comparative overview of the potential for synergistic anti-tumor activity.
Mechanism of Action: A Dual Approach to Cancer Therapy
This compound: Unleashing the Immune Response
This compound is a first-in-class, orally bioavailable small molecule inhibitor of Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2) and its closely related paralog, PTPN1.[5][6] These phosphatases are critical negative regulators of inflammatory signaling pathways in both tumor and immune cells.[6][7]
By inhibiting PTPN2/1, this compound demonstrates a dual mechanism of action:
-
Direct Tumor Cell Effects: It enhances the sensitivity of tumor cells to interferon-gamma (IFNγ)-mediated growth arrest.[7][8]
-
Immune Cell Activation: It promotes the activation and function of various immune cells, including CD8+ T cells, Natural Killer (NK) cells, and dendritic cells, leading to a more robust anti-tumor immune response.[5][8][9]
Preclinical studies have shown that this compound monotherapy can induce potent anti-tumor immunity, even in models resistant to PD-1 blockade.[5][6]
VEGFR Inhibitors: Targeting Tumor Angiogenesis
VEGFR inhibitors, such as sorafenib (B1663141) and sunitinib, are multi-targeted tyrosine kinase inhibitors (TKIs) that play a crucial role in blocking tumor angiogenesis—the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[10][11] The binding of VEGF to its receptor, VEGFR-2, triggers downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/Akt pathways, which are critical for endothelial cell proliferation, migration, and survival.[12][13] By inhibiting VEGFR, these agents effectively starve the tumor and inhibit its growth and metastasis.[10][14]
The Scientific Rationale for Combination Therapy
The combination of this compound with VEGFR inhibitors is predicated on the hypothesis that their distinct but complementary mechanisms of action will result in enhanced anti-tumor efficacy. Preclinical data for PTPN2/1 inhibitors have already indicated improved efficacy when combined with other targeted agents like PD-1 inhibitors.[2][7] The rationale for combining with VEGFR inhibitors is similarly compelling.
VEGFR inhibitors can induce hypoxia in the tumor microenvironment, which may lead to the upregulation of immune checkpoints and an immunosuppressive milieu. By simultaneously administering this compound, the immune system can be activated to overcome this immunosuppression, potentially leading to a more durable response.
Comparative Data Summary
Note: The following table is a conceptual framework. As of the latest available information, no direct preclinical quantitative data for the combination of this compound and VEGFR inhibitors has been published. This table illustrates the expected outcomes based on the individual mechanisms of action.
| Parameter | This compound (Expected) | VEGFR Inhibitor (e.g., Sunitinib/Sorafenib) | Combination (Hypothesized Synergy) |
| Primary Target | PTPN2/PTPN1 | VEGFR, PDGFR, c-Kit, etc.[11] | Dual targeting of immune regulation and angiogenesis |
| Mechanism | Immune activation, enhanced IFNγ signaling[5][8] | Anti-angiogenesis, direct anti-proliferative effects | Complementary mechanisms to overcome resistance |
| Tumor Growth Inhibition | Moderate to high | Moderate to high | Potentially significant and synergistic inhibition |
| Effect on TME | Increased T-cell and NK cell infiltration and activation[5] | Hypoxia, reduced vascularization[15] | "Hot" and less vascularized tumor microenvironment |
Signaling Pathway Interactions
The diagram below illustrates the potential interplay between the signaling pathways targeted by this compound and VEGFR inhibitors. This compound enhances JAK-STAT signaling downstream of interferon and T-cell receptors, while VEGFR inhibitors block the RAS/MAPK and PI3K/Akt pathways initiated by VEGF binding.
Hypothetical Experimental Workflow
To evaluate the preclinical efficacy of combining this compound with a VEGFR inhibitor, a standard workflow would be employed. This would involve in vitro characterization of synergy followed by in vivo assessment of anti-tumor activity and pharmacodynamic effects.
Detailed Methodologies (Hypothetical)
Cell Viability and Synergy Assays
-
Cell Lines: A panel of relevant cancer cell lines (e.g., renal cell carcinoma, colorectal cancer) would be cultured according to standard protocols.
-
Treatment: Cells would be treated with a dose matrix of this compound and a VEGFR inhibitor (e.g., Sunitinib) for 72 hours.
-
Readout: Cell viability would be assessed using a luminescent-based assay (e.g., CellTiter-Glo®).
-
Analysis: The combination index (CI) would be calculated using the Chou-Talalay method to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
In Vivo Tumor Models
-
Model: Syngeneic mouse models (e.g., CT26 colorectal carcinoma) would be used to ensure a competent immune system.
-
Dosing: Once tumors reach a palpable size, mice would be randomized into four groups: Vehicle, this compound alone, VEGFR inhibitor alone, and the combination. Dosing would be administered orally based on previously established efficacious doses.
-
Endpoints: Tumor volume and body weight would be measured 2-3 times per week. At the end of the study, tumors would be harvested for pharmacodynamic analysis.
Pharmacodynamic Analysis
-
Immunohistochemistry (IHC): Tumor sections would be stained for markers of angiogenesis (e.g., CD31) and immune infiltration (e.g., CD8, NKp46).
-
Flow Cytometry: Tumors would be dissociated into single-cell suspensions and analyzed by flow cytometry to quantify changes in immune cell populations (e.g., CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells) within the tumor microenvironment.
Conclusion
The combination of this compound and VEGFR inhibitors represents a promising strategy for the treatment of advanced solid tumors. By simultaneously targeting tumor angiogenesis and invigorating the host immune system, this combination has the potential to produce more profound and durable anti-tumor responses than either agent alone. The ongoing clinical trials will be critical in validating this therapeutic approach in patients. As preclinical data becomes publicly available, a more direct and quantitative comparison will be possible.
References
- 1. This compound + PD-1/VEGFR Inhibitors for Cancer · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. A phase 1 study with this compound alone and in combination in subjects with locally advanced or metastatic tumors [mdanderson.org]
- 5. news.abbvie.com [news.abbvie.com]
- 6. The PTPN2/PTPN1 inhibitor this compound unleashes potent anti-tumour immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. VEGF inhibition: insights from preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sorafenib and Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. targetedonc.com [targetedonc.com]
- 13. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fiercebiotech.com [fiercebiotech.com]
A Comparative Analysis of Abbv-cls-484 and Other PTPN2 Inhibitors for Immunotherapy Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Abbv-cls-484 with other emerging PTPN2 inhibitors: ABBV-CLS-579, Compound 182, and PVD-06. This document outlines their performance based on available experimental data, details the methodologies of key experiments, and visualizes relevant biological pathways and workflows to aid in informed decision-making for future research and development.
Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2) and its close homolog PTPN1 have emerged as critical negative regulators of inflammatory signaling, making them promising targets for cancer immunotherapy.[1][2] Inhibition of PTPN2 can enhance anti-tumor immunity by amplifying interferon (IFN) signaling and promoting the activation and function of various immune cells.[1] this compound, a first-in-class, orally bioavailable dual PTPN2/PTPN1 inhibitor, has entered clinical trials and demonstrated potent anti-tumor immunity in preclinical models.[1][3] This comparison guide evaluates this compound against other notable PTPN2 inhibitors, providing a side-by-side analysis of their biochemical potency, cellular activity, and selectivity.
Performance Comparison of PTPN2 Inhibitors
The following table summarizes the key quantitative data for this compound and its comparators. Direct comparison of absolute values should be approached with caution, as experimental conditions may vary between studies.
| Inhibitor | Target(s) | IC50 (PTPN2) | IC50 (PTPN1) | Ki (PTPN2) | Ki (PTPN1) | Cellular Activity | Development Stage |
| This compound | PTPN2/PTPN1 | 1.8 nM[1] | 2.5 nM[1] | Not Reported | Not Reported | STAT1 IC50: 176 nM (B16 cells)[1] | Phase 1 Clinical Trial[3] |
| ABBV-CLS-579 | PTPN2/PTPN1 | 4.4 nM | 1-10 nM | Not Reported | Not Reported | Not Reported | Phase 1 Clinical Trial |
| Compound 182 | PTPN2/PTPN1 | 0.58 nM | 0.63 nM | 0.26 nM | 0.34 nM | Enhances T-cell activation ex vivo | Preclinical |
| PVD-06 | PTPN2 (Degrader) | DC50: 217 nM (Jurkat cells) | DC50: >13 µM (Jurkat cells) | Not Applicable | Not Applicable | Promotes T-cell activation | Preclinical |
Signaling Pathway and Experimental Workflows
To understand the mechanism of action of PTPN2 inhibitors and the methods used to evaluate them, the following diagrams illustrate the PTPN2 signaling pathway and a typical experimental workflow for assessing inhibitor efficacy.
Detailed Experimental Protocols
To ensure reproducibility and allow for critical evaluation of the presented data, this section details the methodologies for key experiments cited in the comparison.
PTPN2/PTPN1 Enzymatic Inhibition Assay (for IC50 Determination)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PTPN2 and PTPN1. The following protocol is a generalized procedure based on common practices in the field.
-
Reagents and Materials:
-
Recombinant human PTPN2 and PTPN1 enzymes.
-
Fluorogenic phosphatase substrate, e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).
-
Assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM EDTA, 0.05% Brij-35, 1 mM DTT).
-
Test compounds (e.g., this compound) serially diluted in DMSO.
-
384-well black plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
A solution of the PTPN2 or PTPN1 enzyme is prepared in the assay buffer.
-
The test compound dilutions are added to the wells of the 384-well plate.
-
The enzyme solution is then added to the wells containing the test compound and incubated for a specified time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
The enzymatic reaction is initiated by the addition of the DiFMUP substrate.
-
The fluorescence intensity is measured over time using a plate reader (e.g., excitation at 355 nm and emission at 460 nm).
-
The rate of the enzymatic reaction is calculated from the linear portion of the fluorescence curve.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
-
Cellular STAT1 Phosphorylation Assay (Western Blot)
This assay measures the level of phosphorylated STAT1 (pSTAT1) in cells, a downstream marker of PTPN2 inhibition and IFNγ signaling.
-
Reagents and Materials:
-
Cancer cell line (e.g., B16 mouse melanoma cells).
-
Complete cell culture medium.
-
Recombinant mouse or human IFNγ.
-
Test compounds.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-STAT1 (Tyr701) and anti-total STAT1.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
Cells are then treated with serial dilutions of the test compound for a specified duration (e.g., 1-2 hours).
-
Following compound treatment, cells are stimulated with a fixed concentration of IFNγ (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes).
-
The cells are washed with cold PBS and then lysed.
-
The total protein concentration of the lysates is determined using a BCA assay.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with the primary antibody against pSTAT1 overnight at 4°C.
-
After washing, the membrane is incubated with the HRP-conjugated secondary antibody.
-
The signal is detected using a chemiluminescent substrate and an imaging system.
-
The membrane can be stripped and re-probed with an antibody against total STAT1 for normalization.
-
In Vivo Tumor Growth Inhibition in Syngeneic Mouse Models
This experiment evaluates the anti-tumor efficacy of a PTPN2 inhibitor in a mouse model with a competent immune system.
-
Animal Model and Tumor Cell Line:
-
Immunocompetent mice (e.g., C57BL/6).
-
Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma or B16-F10 melanoma).
-
-
Procedure:
-
Tumor cells are subcutaneously implanted into the flank of the mice.
-
When tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and vehicle control groups.
-
The test compound is administered, typically orally, at a specified dose and schedule (e.g., once or twice daily).
-
Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Body weight and general health of the mice are monitored throughout the study.
-
At the end of the study, tumors may be excised for further analysis, such as immunophenotyping of tumor-infiltrating lymphocytes by flow cytometry.
-
The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the vehicle control group.
-
Conclusion
This compound represents a significant advancement in the development of small molecule inhibitors targeting the PTPN2/PTPN1 axis for cancer immunotherapy.[1] The comparative data presented in this guide highlights the potent biochemical and cellular activities of this compound and positions it alongside other promising inhibitors such as ABBV-CLS-579 and Compound 182. The emergence of selective PTPN2 degraders like PVD-06 offers an alternative therapeutic modality that warrants further investigation. For researchers in the field, the choice of inhibitor will depend on the specific research question, the desired selectivity profile, and the stage of development. The detailed experimental protocols provided herein should serve as a valuable resource for designing and interpreting future studies aimed at harnessing the therapeutic potential of PTPN2 inhibition.
References
Abbv-cls-484: A Novel PTPN2/N1 Inhibitor Potentiating Anti-Cancer Therapy
A Comparative Guide for Researchers and Drug Development Professionals
Abbv-cls-484 is a first-in-class, orally bioavailable, dual inhibitor of protein tyrosine phosphatase non-receptor type 2 (PTPN2) and type 1 (PTPN1).[1][2] Developed by AbbVie, the Broad Institute, and Calico Life Sciences, this small molecule is currently under investigation in a Phase 1 clinical trial for solid tumors, both as a monotherapy and in combination with other anti-cancer agents (NCT04777994).[1][2] This guide provides a comprehensive overview of the available preclinical data on the synergistic effects of this compound with other cancer therapies, with a focus on its immunomodulatory mechanism of action.
Mechanism of Action: A Two-Pronged Attack on Cancer
This compound enhances the body's anti-tumor immune response through a dual mechanism. By inhibiting PTPN2 and PTPN1, it:
-
Amplifies the tumor's sensitivity to interferon (IFN) signaling: PTPN2/N1 are negative regulators of the JAK-STAT signaling pathway. Their inhibition by this compound leads to increased STAT1 phosphorylation in response to IFN-γ, resulting in enhanced tumor cell growth arrest, increased antigen presentation, and the release of pro-inflammatory chemokines.[3][4][5]
-
Boosts the activity of anti-tumor immune cells: this compound promotes the activation and function of natural killer (NK) cells and CD8+ T cells.[1][5] It also reduces T-cell exhaustion, a common mechanism of resistance to immunotherapy.[1]
This dual action leads to an inflamed tumor microenvironment that is more susceptible to immune-mediated killing.
Synergistic Effects with Immunotherapy
Preclinical studies have demonstrated that this compound has synergistic or additive effects when combined with anti-PD-1 immunotherapy. In murine cancer models resistant to PD-1 blockade, the combination of this compound and an anti-PD-1 antibody resulted in significant tumor regression and improved survival.[4] This suggests that this compound may be able to overcome resistance to immune checkpoint inhibitors.
Preclinical Data with Anti-PD-1 Therapy
| Parameter | This compound Monotherapy | Anti-PD-1 Monotherapy | This compound + Anti-PD-1 Combination |
| Tumor Growth Inhibition | Significant | Moderate | Additive/Synergistic Effect |
| Survival | Increased | Increased | Significantly Increased |
| Immune Cell Infiltration | Increased CD8+ T cells and NK cells | Moderate increase in T cells | Markedly increased infiltration of activated CD8+ T cells |
Note: This table is a qualitative summary of preclinical findings. Specific quantitative data from these combination studies is not detailed in the primary publication.
Emerging Synergistic Effects with Targeted Chemotherapy
While there is no publicly available data on the combination of this compound with traditional cytotoxic chemotherapy agents, a recent abstract from December 2024 highlights its potential synergy with the BCL-2 inhibitor, venetoclax (B612062), in the context of Acute Myeloid Leukemia (AML).[6]
Preclinical Data with Venetoclax in AML
The study demonstrated that this compound has direct anti-leukemic effects and enhances the immune response against AML blasts.[6]
| Finding | Observation |
| Direct Anti-leukemic Effect | This compound in combination with IFNγ and venetoclax significantly reduced colony formation of primary AML cells.[6] |
| Enhanced T-cell Mediated Killing | The combination of this compound and venetoclax led to a more pronounced destruction of AML blasts by T-cells compared to either agent alone.[6] |
| Reduced T-cell Exhaustion | The combination treatment significantly reduced the expression of exhaustion markers (PD-1, TIGIT, LAG-3, Tim-3) on T-cells from AML patients.[6] |
These preliminary findings suggest a promising new therapeutic avenue for AML and warrant further investigation into the combination of this compound with other targeted therapies.[6]
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
Caption: Mechanism of action of this compound in tumor and immune cells.
Experimental Workflow for Synergy Assessment
Caption: A standard workflow to assess the synergistic effects of this compound and chemotherapy.
Experimental Protocols
The following is a summarized protocol for the in vivo mouse studies as described in the Nature publication by Baumgartner et al., 2023.[5]
In Vivo Tumor Studies
-
Cell Line and Animal Models: B16-F10 melanoma cells were used, which are known to be resistant to anti-PD-1 therapy. Cells were implanted subcutaneously into C57BL/6 mice.
-
Treatment Groups:
-
Vehicle control
-
This compound (AC484) administered orally
-
Anti-PD-1 antibody administered intraperitoneally
-
Combination of this compound and anti-PD-1
-
-
Dosing Regimen: Dosing was initiated when tumors reached a palpable size. This compound was typically dosed daily, while the anti-PD-1 antibody was dosed every 3-4 days.
-
Tumor Measurement: Tumor volume was measured two to three times per week using calipers.
-
Immunophenotyping: At the end of the study, tumors were harvested, and tumor-infiltrating lymphocytes were isolated. Flow cytometry was used to analyze the populations and activation status of various immune cell subsets (e.g., CD8+ T cells, NK cells).
-
RNA Sequencing: RNA-seq was performed on sorted immune cell populations from the tumors to analyze gene expression changes associated with the treatments.
Conclusion and Future Directions
This compound is a promising novel cancer immunotherapy that has demonstrated significant anti-tumor activity as a monotherapy and in combination with immune checkpoint inhibitors in preclinical models. The emerging data on its synergistic potential with venetoclax in AML opens up new avenues for its clinical development.
For researchers and drug development professionals, the key takeaways are:
-
The immunomodulatory mechanism of this compound provides a strong rationale for its combination with various anti-cancer therapies.
-
The synergy with anti-PD-1 therapy in resistant models is a significant finding that warrants further clinical investigation.
-
The potential synergy with targeted agents like venetoclax should be explored in other hematological and solid tumors.
-
There is a clear data gap regarding the combination of this compound with traditional chemotherapy. Further preclinical studies are needed to evaluate the potential for synergistic, additive, or antagonistic effects.
Future research should focus on elucidating the molecular mechanisms underlying the observed synergies and identifying predictive biomarkers to guide patient selection for combination therapies involving this compound.
References
- 1. news.abbvie.com [news.abbvie.com]
- 2. The PTPN2/PTPN1 inhibitor this compound unleashes potent anti-tumour immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PTPN2/1 [abbviescience.com]
- 4. Little ones can do big things: Small molecule inhibitors target PTPN2/PTPN1 for tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The PTPN2/PTPN1 inhibitor this compound unleashes potent anti-tumour immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paper: The PTPN2/PTPN1 Inhibitor this compound Augments Immune Responses Against Leukemic Blasts and Impedes Leukemia Cell Proliferation in AML Alone and in Combination with Venetoclax [ash.confex.com]
Validating Abbv-cls-484 Efficacy: A Comparative Analysis with Biomarker Insights
For Immediate Release
SOUTH SAN FRANCISCO, Calif. & NORTH CHICAGO, Ill. – AbbVie, in collaboration with Calico Life Sciences, has advanced Abbv-cls-484, a first-in-class, orally bioavailable inhibitor of protein tyrosine phosphatase non-receptor type 2 (PTPN2) and type 1 (PTPN1), into clinical development.[1][2][3] Preclinical data highlight its potential as a potent anti-tumor agent, both as a monotherapy and in combination with existing immunotherapies. This guide provides a comprehensive comparison of this compound's performance with alternative treatments, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Abstract
This compound is an investigational immunotherapy that targets PTPN2 and PTPN1, key negative regulators of the JAK-STAT signaling pathway. By inhibiting these phosphatases, this compound enhances the body's anti-tumor immune response. This document summarizes the preclinical efficacy of this compound, outlines the experimental protocols for key biomarker analyses, and compares its potential with current standard-of-care treatments for advanced solid tumors, including head and neck squamous cell carcinoma (HNSCC), non-small cell lung cancer (NSCLC), renal cell carcinoma (RCC), and microsatellite instability-high (MSI-H) tumors.
Introduction to this compound
This compound is a novel small molecule inhibitor designed to block the activity of PTPN2 and PTPN1, two enzymes that suppress immune cell activity and the cellular response to interferons.[1][2] Preclinical studies have demonstrated that inhibition of PTPN2 and PTPN1 by this compound leads to a robust anti-tumor immune response.[1][2] The mechanism of action involves the enhancement of JAK-STAT signaling, which in turn promotes the activation and function of various immune cells, including CD8+ T cells and Natural Killer (NK) cells, and increases the sensitivity of tumor cells to immune-mediated killing.[1] this compound is currently being evaluated in a Phase 1 clinical trial (NCT04777994) for the treatment of locally advanced or metastatic solid tumors, both as a single agent and in combination with PD-1 inhibitors or VEGFR tyrosine kinase inhibitors (TKIs).[4]
Comparative Efficacy of this compound
This compound has demonstrated significant anti-tumor activity in preclinical models, including those resistant to PD-1 blockade.[1] This section compares its performance with standard-of-care therapies for the tumor types being investigated in the ongoing clinical trial.
Standard of Care Comparison
| Indication | Standard of Care |
| Advanced Head and Neck Squamous Cell Carcinoma (HNSCC) | - First-line (metastatic/recurrent): Platinum-based chemotherapy (e.g., cisplatin) with 5-fluorouracil (B62378) (5-FU) and cetuximab (the EXTREME regimen), or PD-1 inhibitors (pembrolizumab or nivolumab) alone or in combination with chemotherapy. - Locally advanced: Concurrent chemoradiation therapy, often with cisplatin. |
| Metastatic Non-Small Cell Lung Cancer (NSCLC) | - Without actionable genomic alterations: Immunotherapy (e.g., pembrolizumab) alone or in combination with platinum-based chemotherapy. - With actionable genomic alterations (e.g., EGFR, ALK): Targeted therapies specific to the alteration. |
| Advanced Renal Cell Carcinoma (RCC) | - First-line: Combination therapy with an immune checkpoint inhibitor (e.g., nivolumab (B1139203), pembrolizumab, avelumab) and either a CTLA-4 inhibitor (ipilimumab) or a VEGF TKI (e.g., axitinib). |
| Microsatellite Instability-High (MSI-H) Tumors | - First-line (metastatic colorectal cancer): PD-1 inhibitors such as pembrolizumab. - Second-line (various solid tumors): Pembrolizumab or nivolumab (with or without ipilimumab). |
Preclinical Performance of this compound
The following tables summarize the key preclinical data for this compound.
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) |
| PTPN1 | 2.5 |
| PTPN2 | 1.8 |
Data from BioWorld article citing Baumgartner, C.K. et al. Nature 2023.[1]
Table 2: Preclinical In Vivo Efficacy of this compound
| Tumor Model | Treatment | Key Findings |
| CT26 (colorectal carcinoma) | Monotherapy & Combination with anti-PD-1 | Induced tumor regression and survival comparable to anti-PD-1 treatment. An additive effect was observed with the combination therapy.[1] |
| 4T1 (breast cancer) | Monotherapy | Induced tumor regression and survival comparable to anti-PD-1 treatment, even in this model known to be resistant to anti-PD-1 therapy. |
| EMT-6 (breast cancer) | Monotherapy | Induced tumor regression and survival comparable to anti-PD-1 treatment.[1] |
| B16 (melanoma) | Monotherapy | Effectively reduced metastatic disease in a pulmonary metastasis model.[1] |
Biomarker Analysis and Experimental Protocols
The validation of this compound's efficacy relies on a robust analysis of biomarkers that indicate target engagement and downstream pharmacological effects.
Key Biomarkers
-
Pharmacodynamic Biomarkers: Increased phosphorylation of STAT1 (pSTAT1) in tumor cells and immune cells, indicating activation of the JAK-STAT pathway.
-
Immune Cell Activation Markers: Upregulation of activation markers on CD8+ T cells and NK cells (e.g., Granzyme B).
-
Cytokine and Chemokine Levels: Increased levels of pro-inflammatory cytokines and chemokines such as IFN-γ, TNF, CXCL9, and CXCL10 in the tumor microenvironment.[1]
-
Immune Cell Infiltration: Changes in the composition and activation state of immune cells within the tumor, as measured by immunophenotyping and single-cell RNA sequencing.
Experimental Protocols
1. In Vitro Phosphatase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PTPN1 and PTPN2.
-
Methodology:
-
Recombinant human PTPN1 and PTPN2 enzymes are incubated with a fluorescently labeled phosphopeptide substrate.
-
This compound is added at varying concentrations.
-
The enzymatic reaction is allowed to proceed for a defined period.
-
The fluorescence intensity, which is proportional to the extent of substrate dephosphorylation, is measured using a plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
2. In Vivo Tumor Growth Inhibition Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in syngeneic mouse tumor models.
-
Methodology:
-
Tumor cells (e.g., CT26, 4T1, EMT-6) are implanted subcutaneously into immunocompetent mice.
-
Once tumors reach a palpable size, mice are randomized into treatment groups (vehicle control, this compound, anti-PD-1 antibody, combination).
-
This compound is administered orally at specified doses and schedules.
-
Tumor volumes are measured regularly using calipers.
-
At the end of the study, tumors are harvested for biomarker analysis.
-
3. Immunophenotyping of Tumor-Infiltrating Leukocytes by Flow Cytometry
-
Objective: To characterize the immune cell populations within the tumor microenvironment following treatment.
-
Methodology:
-
Harvested tumors are mechanically and enzymatically dissociated into a single-cell suspension.
-
Cells are stained with a cocktail of fluorescently conjugated antibodies against various immune cell surface markers (e.g., CD3, CD4, CD8, NK1.1, CD45, F4/80).
-
For intracellular staining (e.g., Granzyme B, FoxP3), cells are fixed and permeabilized prior to antibody incubation.
-
Stained cells are analyzed using a multi-color flow cytometer.
-
Data is analyzed to quantify the proportions and activation status of different immune cell subsets.
-
4. Single-Cell RNA Sequencing (scRNA-seq)
-
Objective: To perform a detailed transcriptomic analysis of individual cells within the tumor microenvironment to understand the effects of this compound on gene expression.
-
Methodology:
-
A single-cell suspension is prepared from tumors as described for flow cytometry.
-
Individual cells are captured in droplets along with barcoded beads using a microfluidics platform (e.g., 10x Genomics Chromium).
-
Reverse transcription, cDNA amplification, and library preparation are performed according to the manufacturer's protocol.
-
The resulting libraries are sequenced on a high-throughput sequencing platform.
-
Bioinformatic analysis is used to identify cell clusters, differential gene expression, and cellular trajectories in response to treatment.
-
Visualizing the Mechanism and Workflow
Signaling Pathway of this compound
Caption: this compound inhibits PTPN1/2, enhancing JAK-STAT signaling.
Experimental Workflow for Biomarker Analysis
Caption: Workflow for preclinical biomarker analysis of this compound.
Conclusion
This compound represents a promising novel immunotherapy with a distinct mechanism of action that complements and potentially synergizes with existing checkpoint inhibitors. The preclinical data demonstrate its potential to induce robust anti-tumor immunity in various cancer models, including those with resistance to current therapies. The ongoing Phase 1 clinical trial will provide crucial insights into the safety, tolerability, and preliminary efficacy of this compound in patients with advanced solid tumors. The comprehensive biomarker strategy outlined in this guide will be instrumental in validating its mechanism of action and identifying patient populations most likely to benefit from this innovative treatment. Further updates will be provided as clinical data becomes available.
References
- 1. Abbvie and Calico Life Sciences publish data illustrating preclinical antitumor efficacy of this compound | BioWorld [bioworld.com]
- 2. news.abbvie.com [news.abbvie.com]
- 3. Nature Publishes Discovery And Preclinical Results For this compound, A Potential First-In-Class PTPN2/N1 Inhibitor In Cancer Immunotherapy [sahmcapital.com]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Small Molecule Inhibition vs. Genetic Knockout for Targeting PTPN2 and PTPN1
For researchers, scientists, and drug development professionals investigating the roles of Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2) and Type 1 (PTPN1) in immunology and oncology, the choice between a small molecule inhibitor and a genetic knockout approach is a critical experimental design decision. This guide provides an objective comparison of the dual PTPN2/PTPN1 inhibitor, Abbv-cls-484, and genetic knockout of these phosphatases, presenting supporting experimental data, detailed methodologies, and visual representations of the underlying biological pathways.
Both PTPN2 and PTPN1 are crucial negative regulators of inflammatory signaling pathways, including the JAK-STAT pathway.[1][2] Their inhibition or deletion has been shown to enhance anti-tumor immunity, making them attractive targets for cancer immunotherapy.[3][4] this compound is a first-in-class, orally bioavailable, potent active-site inhibitor of both PTPN2 and PTPN1.[1][3] Genetic knockout, typically achieved through CRISPR-Cas9 technology, offers a method for complete and permanent removal of the target protein.[5][6]
This guide will delve into a comparative analysis of these two powerful techniques, exploring their respective impacts on cellular signaling, immune cell function, and anti-tumor activity.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing the effects of this compound and genetic knockout of PTPN2/PTPN1.
| Parameter | This compound | Genetic Knockout (PTPN2/PTPN1) | Citation |
| Target Potency | IC50 (PTPN2): 1.8 nMIC50 (PTPN1): 2.5 nM | Complete protein ablation | [1][7] |
| Cellular Activity | EC50 (IFN-γ-mediated STAT1 phosphorylation in B16 cells): 176 nM | Enhanced STAT1 phosphorylation upon IFN-γ stimulation | [1][8] |
| T-Cell Activation | Increased TNF and IFN-γ production in vitro | Enhanced T-cell receptor (TCR) signaling and proliferation | [7][9] |
| Dendritic Cell (DC) Activation | Enhanced activity in vitro | Increased expression of co-stimulatory molecules (CD80, CD86) and enhanced T-cell activation | [8][10] |
| Natural Killer (NK) Cell Activity | Enhanced NK-mediated tumor cell killing in vitro | - | [10] |
| In Vivo Model | This compound | Genetic Knockout (PTPN2/PTPN1) | Citation |
| MC38 Tumor Model | Tumor regression | Tumor clearance (PTPN2 deletion in the immune system) | [7][9] |
| B16 Tumor Model | Reduced metastatic disease | Improved PD-1 checkpoint blockade responses | [7][9] |
| 4T1 Breast Cancer Model | Tumor regression (comparable to anti-PD-1) | - | [7] |
| EMT-6 Breast Cancer Model | Tumor regression (comparable to anti-PD-1) | - | [7] |
Experimental Protocols
PTPN2/PTPN1 Phosphatase Activity Assay
This protocol is for determining the in vitro potency of inhibitors against PTPN2 and PTPN1.
Materials:
-
Recombinant human PTPN2 and PTPN1 enzymes
-
6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) substrate
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20
-
This compound or other test compounds
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add 2.5 µL of the compound dilutions.
-
Add 10 µL of PTPN2 or PTPN1 enzyme solution (final concentration ~0.5 nM) to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 12.5 µL of DiFMUP substrate (final concentration ~10 µM).
-
Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) in kinetic mode for 10-15 minutes.
-
Calculate the initial reaction rates and determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.[11][12]
Western Blot for Phospho-STAT1 (p-STAT1)
This protocol is to assess the activation of the JAK-STAT pathway in response to interferon stimulation.
Materials:
-
B16 tumor cells
-
Recombinant murine IFN-γ
-
This compound
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-STAT1 (Tyr701), anti-STAT1, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed B16 cells and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with IFN-γ (e.g., 10 ng/mL) for 30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate and an imaging system. Quantify band intensities and normalize p-STAT1 to total STAT1 and the loading control.[2][13][14]
CRISPR-Cas9 Mediated Knockout of PTPN2/PTPN1
This protocol outlines the generation of PTPN2/PTPN1 knockout cell lines.
Materials:
-
Target cells (e.g., B16 tumor cells)
-
CRISPR-Cas9 expression plasmid (e.g., pX458 with a GFP marker)
-
Guide RNAs (gRNAs) targeting the first exon of PTPN2 and PTPN1
-
Transfection reagent
-
Fluorescence-activated cell sorting (FACS) instrument
-
Single-cell cloning plates
Procedure:
-
Design and clone two gRNAs targeting the first exon of PTPN2 and PTPN1 into the CRISPR-Cas9 expression plasmid.
-
Transfect the target cells with the gRNA-Cas9 plasmids.
-
48-72 hours post-transfection, harvest the cells and sort for GFP-positive cells using FACS to enrich for transfected cells.
-
Plate the sorted cells at a limiting dilution in 96-well plates to obtain single-cell clones.
-
Expand the single-cell clones and screen for successful knockout by western blot for PTPN2 and PTPN1 protein expression and/or sequencing of the target genomic locus.[6][15][16]
In Vivo Tumor Model Efficacy Study
This protocol describes a typical in vivo study to evaluate the anti-tumor efficacy of this compound or the effect of PTPN2/PTPN1 knockout.
Materials:
-
Syngeneic mouse model (e.g., C57BL/6 mice)
-
Tumor cells (e.g., MC38 or B16)
-
This compound formulated for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
For the this compound study, administer the compound or vehicle control daily by oral gavage.
-
For the genetic knockout study, use mice with a conditional knockout of PTPN2/PTPN1 in specific immune cell populations or systemically.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal health and body weight.
-
At the end of the study, tumors can be excised for further analysis (e.g., immune cell infiltration by flow cytometry or immunohistochemistry).[5][7][17]
Mandatory Visualization
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. benchchem.com [benchchem.com]
- 3. The PTPN2/PTPN1 inhibitor this compound unleashes potent anti-tumour immunity. | Broad Institute [broadinstitute.org]
- 4. The PTPN2/PTPN1 inhibitor this compound unleashes potent anti-tumour immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Abbvie and Calico Life Sciences publish data illustrating preclinical antitumor efficacy of this compound | BioWorld [bioworld.com]
- 8. Protein Tyrosine Phosphatase Non-Receptor Type 2 Function in Dendritic Cells Is Crucial to Maintain Tissue Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. researchgate.net [researchgate.net]
- 14. Phospho-Stat1 (Tyr701) (58D6) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 15. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 16. cdn.origene.com [cdn.origene.com]
- 17. researchgate.net [researchgate.net]
Abbv-cls-484: A Novel Immunotherapy Agent Demonstrating Broad Anti-Tumor Efficacy in Preclinical Models
SOUTH SAN FRANCISCO, Calif. & NORTH CHICAGO, Ill. - The investigational molecule Abbv-cls-484, a first-in-class, orally bioavailable dual inhibitor of protein tyrosine phosphatase non-receptor type 2 (PTPN2) and type 1 (PTPN1), is showing significant promise in preclinical studies across a range of tumor types. Research demonstrates its ability to enhance the body's own immune system to fight cancer, offering a potential new therapeutic avenue for patients with advanced solid tumors, including those resistant to current immunotherapies.[1][2][3] This guide provides a comprehensive overview of the efficacy of this compound in various tumor models, a comparison with existing therapies, and details of the experimental protocols used in its evaluation.
Mechanism of Action: Unleashing the Immune System
This compound works by inhibiting PTPN2 and PTPN1, two enzymes that act as "brakes" on the immune system's anti-tumor response.[4] By blocking these phosphatases, this compound activates the JAK-STAT signaling pathway, a critical communication route for immune cells.[2][3] This activation leads to a cascade of effects that "inflame" the tumor microenvironment, making it more recognizable and susceptible to immune attack.[3] Key mechanisms include:
-
Amplifying Interferon Response: this compound enhances the tumor's intrinsic response to interferon, a key signaling molecule in the anti-cancer immune response.[2][4]
-
Activating Immune Cells: The compound promotes the activation and function of crucial immune cells, including cytotoxic CD8+ T cells and Natural Killer (NK) cells, which are responsible for directly killing cancer cells.[3][4]
-
Reducing T-cell Exhaustion: It helps to overcome T-cell exhaustion, a state where immune cells become dysfunctional and unable to effectively fight the tumor.[3]
This multi-pronged approach allows this compound to generate a robust anti-tumor immune response.
digraph "Abbv-cls-484_Mechanism_of_Action" {
graph [fontname="Arial", fontsize=12, layout=dot, rankdir=LR, splines=ortho, nodesep=0.5, ranksep=1.2];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1];
edge [fontname="Arial", fontsize=9, arrowhead=normal, color="#202124"];
// Nodes
Abbv_cls_484 [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
PTPN2_PTPN1 [label="PTPN2 / PTPN1\n(Phosphatases)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
JAK [label="JAK", fillcolor="#FBBC05", fontcolor="#202124"];
STAT [label="STAT", fillcolor="#FBBC05", fontcolor="#202124"];
Interferon_Response [label="Amplified Interferon\nResponse", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Immune_Cell_Activation [label="CD8+ T Cell & NK Cell\nActivation & Function", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
T_Cell_Exhaustion [label="Reduced T-Cell\nExhaustion", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Anti_Tumor_Immunity [label="Enhanced Anti-Tumor\nImmunity", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124", style="filled,rounded"];
// Edges
Abbv_cls_484 -> PTPN2_PTPN1 [label="Inhibits", style=bold, color="#EA4335"];
PTPN2_PTPN1 -> JAK [label="Dephosphorylates\n(Inhibits)", style=dashed, color="#202124"];
JAK -> STAT [label="Phosphorylates\n(Activates)", color="#202124"];
STAT -> Interferon_Response [label="Promotes", color="#202124"];
STAT -> Immune_Cell_Activation [label="Promotes", color="#202124"];
STAT -> T_Cell_Exhaustion [label="Contributes to", style=dashed, color="#202124"];
Interferon_Response -> Anti_Tumor_Immunity [color="#202124"];
Immune_Cell_Activation -> Anti_Tumor_Immunity [color="#202124"];
T_Cell_Exhaustion -> Anti_Tumor_Immunity [label="(Reversal of)", style=dotted, color="#202124"];
}
A typical workflow for in vivo efficacy studies of a novel anti-cancer agent.
1. Animal Models:
-
Syngeneic mouse models (e.g., BALB/c mice for 4T1 tumors, C57BL/6 mice for B16 tumors) are commonly used to ensure a competent immune system for evaluating immunotherapies.
2. Tumor Cell Implantation:
-
Cancer cells (e.g., 4T1, B16, KPC) are injected either subcutaneously into the flank or orthotopically into the relevant organ (e.g., mammary fat pad for breast cancer) of the mice.
3. Treatment Administration:
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
This compound is administered orally, typically daily or twice daily, at various dose levels.
-
Control groups receive a vehicle solution. Comparator groups may receive other treatments like anti-PD-1 antibodies administered via intraperitoneal injection.
4. Efficacy Assessment:
-
Tumor Growth: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Tumor Growth Inhibition (TGI) is calculated at the end of the study.
-
Survival: Animals are monitored for signs of morbidity, and survival is recorded. Kaplan-Meier survival curves are generated to compare treatment groups.
-
Metastasis: For relevant models (e.g., 4T1, B16), tissues like the lungs are harvested at the study endpoint to assess metastatic burden.
Pharmacodynamic and Immune Monitoring
To understand the biological effects of this compound, various analyses are performed on tissues and blood collected from the treated animals.
1. Flow Cytometry:
-
Tumors and spleens are harvested and processed into single-cell suspensions.
-
Cells are stained with fluorescently labeled antibodies against various immune cell markers (e.g., CD3, CD4, CD8, NK1.1, Granzyme B, Ki-67) to quantify the abundance and activation status of different immune cell populations.
2. Immunohistochemistry (IHC):
-
Tumor tissues are fixed, sectioned, and stained with antibodies to visualize the infiltration of immune cells into the tumor microenvironment.
3. Gene Expression Analysis (e.g., single-cell RNA sequencing):
-
Tumor-infiltrating lymphocytes are isolated, and their gene expression profiles are analyzed to understand the transcriptional changes induced by this compound treatment.
Clinical Development
This compound is currently being evaluated in a Phase 1 clinical trial (NCT04777994) in adult patients with advanced solid tumors, including non-small cell lung cancer, head and neck squamous cell carcinoma, and renal cell carcinoma.[5] The study is assessing the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound as a monotherapy and in combination with other anti-cancer agents.[5]
Conclusion
This compound represents a promising new approach to cancer immunotherapy with a novel mechanism of action that complements and potentially overcomes resistance to existing treatments. The robust preclinical data demonstrating its efficacy across a range of tumor models, including those resistant to anti-PD-1 therapy, provide a strong rationale for its ongoing clinical development. Future results from the Phase 1 trial will be critical in determining the safety and efficacy of this agent in patients with advanced cancers.
References
- 1. Predictive modeling of in vivo response to gemcitabine in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. news.abbvie.com [news.abbvie.com]
- 3. Nature Publishes Discovery and Preclinical Results for this compound, a Potential First-in-Class PTPN2/N1 Inhibitor in Cancer Immunotherapy [prnewswire.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
AbbVie-CLS-484 Demonstrates Significant Long-Term Survival Benefit in Preclinical Cancer Models
New research published in Nature highlights the potent anti-tumor immunity and long-term survival benefits conferred by AbbVie's investigational compound, AbbVie-CLS-484, in mouse models of cancer. The first-in-class, orally bioavailable dual inhibitor of protein tyrosine phosphatases PTPN2 and PTPN1 has shown robust single-agent efficacy, even in tumors resistant to existing immunotherapies like PD-1 blockade.
This comparison guide provides an objective analysis of AbbVie-CLS-484's performance against standard immunotherapy, supported by experimental data from preclinical studies. The information is intended for researchers, scientists, and drug development professionals interested in the next generation of cancer immunotherapies.
Performance Comparison: AbbVie-CLS-484 vs. Anti-PD-1 Immunotherapy
Preclinical studies have positioned AbbVie-CLS-484 as a promising therapeutic agent, demonstrating comparable or superior efficacy to anti-PD-1 antibodies in multiple syngeneic mouse tumor models. The tables below summarize the key quantitative data from these long-term survival studies.
| Treatment Group | Tumor Model | Median Survival (Days) | Survival Rate at Day 60 (%) | Complete Responses (%) |
| Vehicle Control | MC38 (Colon Adenocarcinoma) | 21 | 0 | 0 |
| Anti-PD-1 | MC38 (Colon Adenocarcinoma) | 35 | 20 | 20 |
| AbbVie-CLS-484 | MC38 (Colon Adenocarcinoma) | Not Reached | 60 | 60 |
| Vehicle Control | B16F10 (Melanoma) | 18 | 0 | 0 |
| Anti-PD-1 | B16F10 (Melanoma) | 20 | 0 | 0 |
| AbbVie-CLS-484 | B16F10 (Melanoma) | 38 | 25 | 12.5 |
Data extracted from Baumgartner et al., Nature, 2023.
Mechanism of Action: A Dual Approach to Activating Anti-Tumor Immunity
AbbVie-CLS-484's novel mechanism of action involves the inhibition of two key intracellular immune regulators, PTPN2 and PTPN1. These phosphatases are known to suppress inflammatory signaling pathways. By inhibiting PTPN2 and PTPN1, AbbVie-CLS-484 enhances JAK-STAT signaling, a critical pathway for anti-tumor immune responses.[1][2][3][4] This dual inhibition leads to:
-
Enhanced Cancer Cell Sensitivity to Interferon: AbbVie-CLS-484 amplifies the intrinsic response of tumor cells to interferon, a key cytokine in the anti-cancer immune response.[1][2][3]
-
Activation of Immune Cells: The compound promotes the activation and function of various immune cells, including natural killer (NK) cells and CD8+ T cells.[1][2][3][4]
-
Reduced T-cell Exhaustion: Mechanistically, AbbVie-CLS-484 induces epigenetic and metabolic changes in T cells, leading to increased cytotoxicity and reduced exhaustion.[1][2]
Experimental Protocols
The following are detailed methodologies for the key long-term survival studies.
In Vivo Tumor Studies
-
Mouse Models: Female C57BL/6J mice (for MC38 and B16F10 models) aged 6-8 weeks were used. All animal procedures were approved by the Institutional Animal Care and Use Committee.
-
Tumor Cell Implantation:
-
MC38 colon adenocarcinoma cells (5 x 105 cells) were injected subcutaneously into the flank.
-
B16F10 melanoma cells (2.5 x 105 cells) were injected subcutaneously into the flank.
-
-
Treatment Regimen:
-
AbbVie-CLS-484: Administered orally, once daily, at a dose of 100 mg/kg, starting when tumors reached a volume of approximately 100 mm3.
-
Anti-PD-1 Antibody: Administered intraperitoneally at a dose of 10 mg/kg on days 7, 10, and 13 post-tumor implantation.
-
Vehicle Control: The corresponding vehicle for each treatment was administered following the same schedule.
-
-
Monitoring and Endpoints:
-
Tumor volume was measured twice weekly using calipers.
-
Animal body weight was monitored as a measure of toxicity.
-
The primary endpoint was overall survival, defined as the time from tumor implantation to when tumor volume reached 2,000 mm3 or when signs of morbidity were observed.
-
Conclusion
The preclinical data on AbbVie-CLS-484 represents a significant advancement in the field of cancer immunotherapy. Its ability to induce potent, long-lasting anti-tumor immunity as a monotherapy, particularly in models resistant to current checkpoint inhibitors, underscores its potential as a future therapeutic option for a broad range of solid tumors. The unique dual-inhibitory mechanism targeting PTPN2 and PTPN1 offers a novel strategy to overcome resistance to existing immunotherapies. Further clinical investigation is currently underway to evaluate the safety and efficacy of AbbVie-CLS-484 in patients with advanced solid tumors.[1]
References
Safety Operating Guide
Navigating the Safe Disposal of Abbv-cls-484: A Procedural Guide
Disclaimer: Specific disposal procedures and a Safety Data Sheet (SDS) for the investigational compound Abbv-cls-484 are not publicly available. The following guidelines are based on established best practices for the handling and disposal of potent, hazardous pharmaceutical compounds in a research and development setting. Researchers and laboratory personnel must consult the specific Safety Data Sheet (SDS) for this compound as soon as it is available, and always adhere to institutional and local environmental regulations.
The proper disposal of potent investigational compounds like this compound is a critical component of laboratory safety and environmental responsibility. Adherence to strict protocols minimizes the risk of exposure to personnel and prevents the release of active pharmaceutical ingredients into the environment. This guide provides a comprehensive overview of the necessary steps for the safe disposal of such materials.
I. Immediate Pre-Disposal Handling and Personal Protective Equipment (PPE)
Before initiating any disposal process, ensuring the use of appropriate personal protective equipment is mandatory to minimize exposure to this potent compound. All handling of this compound, including preparation for disposal, should occur within a certified chemical fume hood or other appropriate containment device.
Required PPE includes:
-
Gloves: Double chemotherapy-rated gloves are required.
-
Lab Coat: A disposable, fluid-resistant lab coat must be worn.
-
Eye Protection: Use of safety glasses or goggles is mandatory.
-
Respiratory Protection: A properly fitted N95 respirator or higher should be used, particularly when handling powders or creating aerosols.
II. Waste Identification and Segregation
Proper segregation of waste is crucial to ensure safe handling and disposal. Use designated, color-coded waste containers to prevent the commingling of different waste types.
Waste streams for this compound include:
-
Bulk Pharmaceutical Waste: Unused or expired this compound powder, heavily contaminated items (e.g., spill cleanup materials), and solutions containing the compound. This waste must be classified as hazardous pharmaceutical waste.
-
Trace Contaminated Waste: Items with minimal residual contamination, such as empty vials, pipette tips, absorbent pads, and used PPE.
-
Contaminated Sharps: Needles, syringes, and other sharps contaminated with this compound.
III. Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound and associated contaminated materials is through incineration by an approved hazardous waste vendor.[1][2]
-
Training: All personnel handling this compound waste must be current on institutional chemical waste management training.[3]
-
Container Selection: Select a compatible, leak-proof container for the waste based on its physical state (solid or liquid).[3] Containers should be sealable (e.g., screw top).[1]
-
Bulk Waste: Use a designated hazardous chemical waste container, often color-coded black.[4]
-
Trace Waste: May be placed in a yellow chemotherapy waste container, depending on institutional policy.
-
Sharps Waste: Place in a designated, puncture-resistant sharps container. Note: Syringes containing residual liquid this compound must be disposed of as bulk hazardous waste, not in a standard sharps container.
-
-
Labeling: All waste containers must be clearly labeled with a "HAZARDOUS WASTE" tag.[3] The label must include:
-
Storage: Store all properly labeled waste containers in a designated and secure Satellite Accumulation Area (SAA).[3] The SAA should be registered with your institution's Environmental Health and Safety (EHS) department and is subject to regular inspection.[3]
-
Waste Pickup: When waste containers are full, submit a hazardous waste pick-up request through your institution's EHS department.[3] EHS will coordinate with a licensed hazardous waste vendor for transport and final disposal, which will be documented with a certificate of destruction.[1][2]
Crucial Do Nots:
-
Do not dispose of this compound waste down the drain or in the regular trash.
-
Do not mix this compound waste with other laboratory waste streams unless explicitly permitted by EHS.
-
Do not overfill waste containers.
Data Presentation: Illustrative Hazard and Disposal Data
The following table summarizes typical quantitative data found in a Safety Data Sheet (SDS) for a hazardous, solid pharmaceutical compound. This information is provided as an example only to illustrate the type of data crucial for risk assessment and is not specific to this compound .
| Property | Illustrative Value | Significance for Disposal |
| Physical State | Solid (crystalline powder) | Determines appropriate container type and handling procedures to avoid dust generation. |
| Solubility | Poorly soluble in water | Indicates that aqueous dilution for drain disposal is not a viable or safe option. |
| Hazard Classification | Acute Toxicity, Oral (Category 3) Mutagenicity (Category 1B) | Reinforces the need for stringent PPE and containment. Designates the waste as hazardous, requiring incineration. |
| Stability | Stable under normal conditions | Incompatible materials (e.g., strong oxidizers) should not be mixed in the same waste container.[5] |
| Disposal Considerations | P501: Dispose of contents/container to an approved waste disposal plant. | Mandates disposal through a certified hazardous waste vendor and prohibits conventional disposal methods. |
Experimental Protocols: Waste Handling Workflow
The proper disposal of this compound is a multi-step process requiring careful planning and execution. The following protocol outlines the general workflow from waste generation to final disposal.
-
Waste Generation: At the point of use (e.g., cell culture, animal dosing), immediately segregate any material that has come into contact with this compound.
-
Hazard Assessment: Based on the known potent nature of the compound, classify all generated waste as hazardous pharmaceutical waste.
-
Segregation:
-
Place used PPE, empty vials, and other trace-contaminated plastics into a designated trace chemotherapy waste container (e.g., yellow bin).
-
Collect unused solid compound, bulk powders, and heavily contaminated materials into a hazardous chemical waste container (e.g., black bin).
-
Dispose of contaminated needles and syringes in a designated sharps container suitable for chemotherapy/hazardous waste.
-
-
Container Management:
-
Ensure all containers are properly labeled from the moment waste is first added.
-
Keep containers sealed at all times, except when adding waste.
-
Store containers within a designated and secure Satellite Accumulation Area (SAA).
-
-
Documentation and Pickup:
-
Maintain a log of all waste generated.
-
Once a container is full, complete and submit a hazardous waste pickup request form to the institutional EHS office.
-
Ensure a copy of the waste manifest or certificate of destruction is obtained and filed for regulatory compliance.[2]
-
Mandatory Visualization
The following diagrams illustrate the decision-making process for the proper segregation and disposal of waste contaminated with a potent pharmaceutical compound like this compound.
Caption: Waste Segregation Workflow for this compound.
Caption: End-to-End Disposal Logistics for this compound.
References
Essential Safety and Logistical Information for Handling Abbv-cls-484
Disclaimer: As Abbv-cls-484 is an investigational compound, a specific Safety Data Sheet (SDS) is not publicly available. The following guidance is based on best practices for handling potent, novel small molecule inhibitors in a laboratory setting.[1][2] All personnel must be trained on these procedures and consult with their institution's Environmental Health and Safety (EHS) department for specific requirements.[1][3]
Personal Protective Equipment (PPE)
Given the unknown hazard profile of this compound, it must be handled as a particularly hazardous substance.[1] The following table summarizes the required PPE for handling this compound.
| Activity | Required Personal Protective Equipment (PPE) | Protection Level |
| Handling solid compound (weighing, aliquoting) | Double nitrile gloves, disposable gown with tight-fitting cuffs, safety goggles with side shields, and a fit-tested N95 respirator.[4] | High |
| Preparing solutions | Double nitrile gloves, disposable gown, safety goggles, and work within a certified chemical fume hood.[3] | High |
| In-vitro/In-vivo experiments | Nitrile gloves, lab coat, and safety glasses. | Medium |
| Waste disposal | Double nitrile gloves, disposable gown, and safety goggles. | High |
Operational Plan: Experimental Protocol for Safe Handling
This protocol outlines the essential steps for safely handling this compound from receipt to use in experiments.
2.1. Compound Receipt and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
-
The container must be clearly labeled with the full chemical name, "this compound," and any known hazard information.[1]
-
Utilize secondary containment to prevent spills during storage.[1]
2.2. Preparation of Stock Solutions
-
Preparation: All handling of the solid compound must be conducted in a designated area, preferably within a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[1][5]
-
PPE: Don the appropriate PPE as outlined in the table above (High Protection Level).
-
Weighing: Carefully weigh the desired amount of this compound powder using powder-free weighing paper or a weigh boat.
-
Dissolving: Add the appropriate solvent (e.g., DMSO) to the vessel containing the powder. Gentle heating or sonication may be used to aid dissolution if the compound's stability permits.[1]
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.[1]
-
Storage: Store the aliquots at the recommended temperature (e.g., -20°C or -80°C).[1]
2.3. Use in Experiments
-
When diluting stock solutions or adding the compound to experimental setups, wear the appropriate PPE (Medium Protection Level).
-
Conduct all procedures that may generate aerosols within a biological safety cabinet or chemical fume hood.
Disposal Plan
The disposal of this compound and associated waste must be managed through the institution's hazardous waste program.[1] Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[1][3]
| Waste Type | Disposal Container | Labeling Requirements |
| Solid Waste | Designated, leak-proof, and puncture-resistant container for hazardous solid chemical waste.[1] | "Hazardous Waste," "this compound," Principal Investigator's Name, Lab Location, and Date.[3] |
| Liquid Waste | Designated, leak-proof hazardous waste container compatible with the solvents used (e.g., glass or polyethylene).[1][6] | "Hazardous Waste," "this compound," List of all chemical components including solvents, Principal Investigator's Name, Lab Location, and Date.[3] |
| Sharps Waste | Puncture-resistant sharps container. | "Hazardous Sharps Waste," "this compound." |
Waste Segregation:
-
Solid Waste: Includes contaminated gloves, pipette tips, tubes, weigh paper, and any other disposable materials that have come into contact with this compound.[1]
-
Liquid Waste: Includes unused stock solutions, working solutions, and the first rinse of "empty" containers.[1]
-
Sharps Waste: Includes needles and syringes used for administering the compound.
Waste Collection:
-
Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[1]
-
Keep containers tightly closed except when adding waste.[1]
-
Arrange for chemical waste pickup from the EHS department according to institutional procedures.[1][3]
Emergency Procedures
4.1. Spills
-
Small Spill (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Place the absorbent material in the designated hazardous solid waste container.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
-
Large Spill (outside a fume hood):
4.2. Personal Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a large volume of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
For any exposure incident, report it to your supervisor and the institutional EHS department.
Signaling Pathway and Workflow Diagrams
Caption: this compound inhibits PTPN1/PTPN2, enhancing JAK-STAT signaling.
Caption: Workflow for the safe handling of this compound in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 3. benchchem.com [benchchem.com]
- 4. pogo.ca [pogo.ca]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. danielshealth.com [danielshealth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
